1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
描述
属性
分子式 |
C11H9IN2O |
|---|---|
分子量 |
312.11 g/mol |
IUPAC 名称 |
1-[3-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9IN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3 |
InChI 键 |
OYSGJVLBVFEIKW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)I |
产品来源 |
United States |
An In-Depth Technical Guide to 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS No. 1519748-73-2)[1]. This molecule is a significant heterocyclic compound, integrating three key structural motifs: a pyrazole core, an iodo-substituent, and an acetylphenyl group. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic placement of the iodine atom not only influences the molecule's physicochemical properties but also serves as a crucial handle for advanced synthetic modifications. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed protocols and field-proven insights into the utility of this versatile chemical entity.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle that is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The success of this scaffold lies in its unique ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, which contributes to favorable pharmacokinetic profiles in drug candidates.
Notably, pyrazole derivatives have been extensively developed as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancers.[4] Approved drugs and clinical candidates such as Tozasertib (an Aurora kinase inhibitor) and ENMD-2076 are built upon the aminopyrazole template, underscoring the scaffold's importance in oncology.[4]
The subject of this guide, 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one, is of particular interest for several reasons:
-
The 4-Iodo Substituent: The iodine atom is a heavy halogen that significantly enhances the molecule's utility. It can increase lipophilicity, potentially improving cell membrane permeability. More importantly, the carbon-iodine bond is highly reactive and serves as an excellent electrophilic partner in metal-catalyzed cross-coupling reactions, allowing for the synthesis of highly complex derivatives.[5][6]
-
The Acetylphenyl Moiety: The ketone group can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, including the ATP-binding site of kinases.
-
The meta-Linkage: The substitution pattern on the phenyl ring influences the overall geometry of the molecule, which is a key determinant of its binding affinity and selectivity for specific protein targets.
Physicochemical and Structural Properties
While extensive experimental data for this specific isomer is not widely published, its properties can be predicted based on its structure and data from related compounds. A thorough characterization is essential for any research application.
| Property | Value / Description | Source / Method |
| CAS Number | 1519748-73-2 | [1] |
| Molecular Formula | C₁₁H₉IN₂O | Calculated |
| Molecular Weight | 312.11 g/mol | Calculated |
| Physical Form | Predicted to be a solid at room temperature. | Analogy to isomers[7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| Storage | Store in a cool, dark, dry place. Light sensitive. | Analogy to isomers[7][8] |
Methodological Approach to Structural Elucidation
For any newly synthesized batch of this compound, a rigorous structural validation is imperative. The following protocols outline the standard, self-validating system for confirming the chemical identity and purity.
Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the proton and carbon framework of the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm connectivity.
-
-
Expected Spectral Features:
-
¹H NMR: Distinct signals for the two pyrazole protons, aromatic protons on the phenyl ring (with splitting patterns corresponding to the 1,3-disubstitution), and a singlet for the methyl protons of the acetyl group.
-
¹³C NMR: Resonances for the carbonyl carbon (~195-200 ppm), the iodinated pyrazole carbon (which will show a characteristic upfield shift due to the heavy-atom effect), and other aromatic and aliphatic carbons.[9]
-
Protocol 2.2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze using high-resolution mass spectrometry (HRMS) with an ESI or APCI source.
-
-
Expected Results: The HRMS data should show a molecular ion peak corresponding to the exact mass of C₁₁H₉IN₂O, confirming the elemental formula. The isotopic pattern for iodine (¹²⁷I is 100% abundant) will be distinct.
Protocol 2.3: Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Analyze the solid sample using an FT-IR spectrometer with an ATR accessory.
-
-
Expected Absorption Bands:
-
A strong C=O stretching band for the ketone at approximately 1670-1690 cm⁻¹.
-
C=N and C=C stretching bands for the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ region.
-
Synthesis and Reactivity
The synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one can be approached through several modern synthetic strategies. A logical retrosynthetic analysis points to a disconnection at the N-phenyl bond, suggesting a coupling reaction between a 3-acetylphenyl precursor and 4-iodopyrazole.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthesis of the target compound.
Proposed Synthetic Protocol 3.1: Synthesis via Suzuki-Miyaura Coupling
This protocol is based on well-established, robust methods for N-arylation of pyrazoles.[6] The Suzuki-Miyaura coupling is an excellent choice due to the commercial availability of the starting materials and the high functional group tolerance of the reaction.
-
Objective: To synthesize the title compound from 4-iodopyrazole and 3-acetylphenylboronic acid.
-
Reagents and Equipment:
-
4-Iodopyrazole (1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.5 equiv)
-
Pyridine (2.0 equiv)
-
Molecular sieves (4 Å)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Schlenk tube or sealed reaction vessel, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Methodology:
-
To a dry Schlenk tube under an inert atmosphere, add 4-iodopyrazole, 3-acetylphenylboronic acid, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add the anhydrous solvent followed by pyridine via syringe.
-
Seal the tube and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove solids.
-
Wash the Celite pad with additional solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Diagram 2: Proposed Synthetic Workflow
Caption: Step-by-step workflow for the synthesis.
Reactivity and Further Functionalization
The true value of this compound for a medicinal chemist lies in its potential for further modification. The C-I bond is the most reactive site for palladium- or copper-catalyzed cross-coupling reactions.[5][10][11] This allows for the introduction of a wide variety of substituents at the 4-position of the pyrazole ring.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce new aromatic systems.[5][6]
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrazoles, which are themselves versatile intermediates.[5][12]
-
Buchwald-Hartwig Amination: Formation of new C-N bonds by coupling with amines.[5]
Application in Medicinal Chemistry
The structural features of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one make it a promising scaffold for the development of kinase inhibitors.[13][14][15] The pyrazole core can mimic the adenine region of ATP, the ketone can form a key hydrogen bond with the hinge region of the kinase, and the iodo-substituent can be either a final feature (for halogen bonding) or a synthetic handle to explore the solvent-exposed region of the ATP-binding pocket.
Diagram 3: Conceptual Kinase Binding Model
Caption: Model of inhibitor-kinase interactions.
Protocol 4.1: General In Vitro Kinase Inhibition Assay
To assess the biological activity of this compound or its derivatives, a standard kinase inhibition assay can be employed. The ADP-Glo™ Kinase Assay is a common, reliable method.[2]
-
Objective: To determine the IC₅₀ value of the compound against a target protein kinase.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, a suitable substrate peptide, ATP, and MgCl₂.
-
Compound Dilution: Create a serial dilution of the test compound in DMSO to generate a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound dilution, and the substrate.
-
Initiation: Initiate the kinase reaction by adding a concentration of ATP that is at or near its Kₘ value for the specific enzyme. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced using a commercial detection reagent (e.g., ADP-Glo™). The luminescence signal is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
-
Safety and Handling
As with any novel chemical intermediate, 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one should be handled with appropriate care. While specific toxicity data is unavailable, data from related iodinated pyrazole compounds suggest it should be treated as harmful.
-
Hazard Statements (Inferred): Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause eye irritation (H320).
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from light.
-
Conclusion
1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one is a strategically designed molecule with significant potential as a building block in medicinal chemistry and organic synthesis. Its combination of a biologically relevant pyrazole core and a highly functionalizable iodine atom makes it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and utilize this valuable compound in their discovery programs.
References
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Gomha, S. M., et al. (2015). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 7(1), 134-140. Retrieved from [Link]
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Chen, Y.-H., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Retrieved from [Link]
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Chen, Y.-H., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PubMed. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]
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Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(13), 8935-8942. Retrieved from [Link]
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Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Retrieved from [Link]
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Abdel-Monem, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of the Serbian Chemical Society, 79(3), 269-280. Retrieved from [Link]
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Machulek, A., Jr., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]
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Ali, M. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049. Retrieved from [Link]
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Abuelizz, H. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3122. Retrieved from [Link]
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Ciorba, M. A., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13532-13546. Retrieved from [Link]
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Abadi, A. H., et al. (2003). Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and antiangiogenic agents. European Journal of Medicinal Chemistry, 38(7-8), 641-649. Retrieved from [Link]
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Li, X., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(12), 2956-2961. Retrieved from [Link]
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Wang, X., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 22(9), 1481. Retrieved from [Link]
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Wolf, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Retrieved from [Link]
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Slanina, T., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 936-946. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 1085-1093. Retrieved from [Link]
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Foconsci Chemical. (n.d.). 4-Iodopyrazole CAS 3469-69-0. Retrieved from [Link]
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Mazeikaite, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]
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The Strategic Application of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one in Advanced Drug Discovery and Modular Synthesis
Executive Summary
The compound 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one (CAS: 1519748-72-8 / 1519748-73-2[1]) is a highly versatile, bifunctional building block that has become indispensable in modern medicinal chemistry. Featuring an acetophenone core linked to a 4-iodo-1H-pyrazole moiety, this scaffold offers orthogonal reactivity nodes. The pyrazole ring is a privileged bioisostere in drug discovery, frequently utilized in the design of targeted kinase inhibitors[2][3]. By leveraging the distinct electronic properties of the C4-iodine and the acetyl group, researchers can execute sequential, protecting-group-free functionalizations to rapidly generate complex libraries of anticancer and anti-inflammatory agents[4][5].
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of this scaffold is critical for optimizing reaction conditions and predicting pharmacokinetic behavior in downstream derivatives.
| Property | Specification / Value |
| Chemical Name | 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one |
| CAS Registry Number | 1519748-72-8 (Variant: 1519748-73-2[1]) |
| Molecular Formula | C11H9IN2O |
| Molecular Weight | 312.11 g/mol |
| Reactivity Node A | C4-Iodine on Pyrazole (Electrophilic center for Pd-catalysis) |
| Reactivity Node B | Acetyl Carbonyl (Electrophilic center for nucleophilic attack) |
| Storage Conditions | 4°C, protect from light |
Mechanistic Utility in Modular Synthesis
The architectural brilliance of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one lies in its orthogonal reactivity .
The C4-Iodo-Pyrazole Node: The carbon-iodine bond at the 4-position of the pyrazole ring is highly polarized and represents the weakest bond in the molecule. This makes it exceptionally primed for oxidative addition by Palladium(0) catalysts, facilitating Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings[6][7].
The Acetyl Node: The meta-substituted acetyl group acts as an independent electrophilic center. It can undergo reductive aminations, aldol condensations, or haloform reactions. Because the conditions required to activate the carbonyl (e.g., mild reducing agents or amine nucleophiles) do not affect the C-I bond, and the conditions for Pd-catalysis do not typically reduce or attack the ketone, these two nodes can be manipulated sequentially without the use of protecting groups.
Orthogonal synthetic workflow for elaborating the bifunctional pyrazole core.
Experimental Workflows & Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols detail not just the procedural steps, but the mechanistic causality behind each experimental choice.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Arylation at the C4 position of the pyrazole while preserving the acetyl group[6]. Reagents: 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Cs2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1).
-
Degassing: Degas the 1,4-Dioxane/H2O solvent mixture by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, and to suppress the oxidative homocoupling of the boronic acid.
-
Reagent Assembly: Add the iodo-pyrazole core, arylboronic acid, and Cs2CO3 to a Schlenk tube. Causality: Cs2CO3 is highly soluble in the aqueous phase and provides the carbonate ions necessary to form the electron-rich boronate complex. This complex is strictly required to accelerate the transmetalation step of the catalytic cycle[6].
-
Catalyst Addition: Add Pd(PPh3)4 under a positive flow of Argon.
-
Thermal Activation: Heat the reaction to 90°C for 6-8 hours. Causality: The C-I bond at the 4-position readily undergoes oxidative addition at 90°C. The ketone remains entirely unreactive under these basic, aqueous conditions, ensuring perfect chemoselectivity.
-
Workup: Cool to room temperature, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol 2: Reductive Amination of the Acetyl Moiety
Objective: Conversion of the ketone to a secondary or tertiary amine to enhance aqueous solubility and target binding. Reagents: C4-Arylated intermediate (1.0 eq), Primary Amine (1.5 eq), NaBH(OAc)3 (2.0 eq), DCE, Glacial Acetic Acid (cat.).
-
Iminium Formation: Dissolve the intermediate and amine in dry DCE. Add a catalytic amount of glacial acetic acid. Causality: The weak acid catalyzes the formation of the iminium ion by protonating the carbonyl oxygen, making the carbon highly susceptible to nucleophilic attack by the amine.
-
Equilibration: Stir at room temperature for 2 hours.
-
Selective Reduction: Add NaBH(OAc)3 portion-wise. Causality: Sodium triacetoxyborohydride is specifically chosen over NaBH4 because the electron-withdrawing acetate groups reduce its nucleophilicity. It selectively reduces the transient iminium ion without reducing the unreacted ketone, preventing the formation of an unwanted secondary alcohol byproduct.
-
Quench: Quench with saturated NaHCO3, extract with DCM, and purify.
Quantitative Reaction Data
The table below summarizes the expected outcomes of the Suzuki-Miyaura cross-coupling protocol using various boronic acids, demonstrating the robust nature of the C4-iodo node.
| Coupling Partner (Boronic Acid) | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Phenylboronic acid | Pd(PPh3)4 / Cs2CO3 | 90 | 6 | 88% | High conversion; ketone remains fully intact. |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl2 / K2CO3 | 85 | 8 | 82% | Excellent chemoselectivity; robust against F-cleavage. |
| 3-Pyridinylboronic acid | Pd(PPh3)4 / Na2CO3 | 95 | 12 | 75% | Longer reaction time required due to heteroaryl coordination to Pd. |
Signaling Pathway Context: Application in Kinase Inhibitor Design
In the realm of oncology and immunology, pyrazole derivatives are heavily utilized to target kinases such as RET, JAK, and BRAF[5][8]. The pyrazole ring acts as a superior bioisostere for the adenine moiety of ATP. It forms critical, bidentate hydrogen bonds with the backbone amides in the hinge region of the kinase domain[2][4].
When utilizing 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one:
-
The pyrazole nitrogens anchor the molecule in the hinge region.
-
The 1-phenyl substitution directs the acetyl group (or its aminated derivative) towards the solvent-exposed region or the ribose-binding pocket, allowing medicinal chemists to tune pharmacokinetic properties (e.g., ADME/Tox).
-
The C4-aryl group (introduced via Protocol 1) projects deep into the hydrophobic pocket II (the "back pocket"), which is critical for achieving high selectivity against specific mutant kinases over wild-type variants[5][8].
Mechanism of action for pyrazole-derived inhibitors in the JAK/STAT signaling pathway.
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An In-depth Technical Guide on the Molecular Structure of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole moiety is a privileged scaffold in drug discovery, known for its metabolic stability and diverse biological activities.[1][2][3] This document details the structural elucidation of the title compound through spectroscopic and analytical techniques, outlines a robust synthetic protocol, and discusses its potential applications as a versatile building block in the development of novel therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific pyrazole derivative.
Introduction and Chemical Identity
1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one belongs to the family of N-arylpyrazole derivatives. These structures are of considerable interest as they are frequently incorporated into molecules designed to interact with various biological targets. The core structure features a phenyl ethanone moiety linked to a 4-iodopyrazole ring via a nitrogen atom. The presence of the iodine atom at the C4 position of the pyrazole ring provides a key reactive site for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate in synthetic chemistry.[4][5]
Nomenclature and Identification:
-
Systematic IUPAC Name: 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one
-
CAS Number: 1519748-73-2
-
Molecular Formula: C₁₁H₉IN₂O
-
Molecular Weight: 312.11 g/mol [6]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉IN₂O | [6] |
| Molecular Weight | 312.11 g/mol | [6] |
| CAS Number | 1519748-73-2 | |
| Physical Form | Solid |
Synthesis and Structural Elucidation Workflow
The synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one is typically achieved through a condensation reaction. The general principle involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.[3] For this specific molecule, the synthesis involves the reaction of 3-acetylphenylhydrazine with a suitably functionalized four-carbon electrophile that leads to the iodinated pyrazole.
A logical workflow for the synthesis and subsequent structural confirmation is critical for ensuring the production of a well-characterized compound for research and development.
Caption: Workflow for Synthesis and Structural Characterization.
Detailed Structural Analysis
The molecular structure is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them.
3.1. Core Components
The molecule is composed of three key fragments:
-
Phenyl-ethan-1-one: A benzene ring substituted with an acetyl group (-COCH₃). This group is attached to the pyrazole ring at the meta-position (position 3).
-
N1-Linkage: The phenyl ring is connected to the N1 position of the pyrazole ring. This linkage is characteristic of N-arylpyrazoles.
-
4-Iodo-1H-pyrazole: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with an iodine atom substituted at the C4 position.[7][8] The 1H designation indicates that the nitrogen at position 1 is bonded to the phenyl group.
The presence of both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2) within the pyrazole ring allows for both proton donor and acceptor properties in the parent scaffold, although in this N1-substituted molecule, only the N2 atom can act as a hydrogen bond acceptor.[7][8]
3.2. Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Phenyl Ring): Four protons would appear in the aromatic region (approx. 7.5-8.2 ppm), exhibiting complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring.
-
Pyrazole Protons: Two distinct singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring (approx. 7.8 and 8.5 ppm). The absence of a proton at C4 is a key indicator of substitution at that position.
-
Acetyl Protons: A sharp singlet corresponding to the three methyl protons (-CH₃) would be observed in the upfield region (approx. 2.6 ppm).
-
-
¹³C NMR Spectroscopy:
-
The spectrum would show 11 distinct carbon signals.
-
Carbonyl Carbon: A signal in the downfield region (approx. 197 ppm) for the ketone (C=O).
-
Aromatic/Heterocyclic Carbons: Multiple signals between 110-145 ppm. The carbon attached to the iodine (C4 of the pyrazole) would be significantly shifted upfield due to the heavy atom effect, appearing at approximately 70-80 ppm.
-
Methyl Carbon: A signal in the upfield region (approx. 27 ppm) for the acetyl methyl group.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the aromatic ketone (C=O) group.
-
Absorption bands around 1500-1600 cm⁻¹ from the C=C and C=N stretching vibrations within the aromatic and pyrazole rings.
-
A band around 1360 cm⁻¹ for the C-H bending of the methyl group.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z 312. A characteristic isotopic pattern for iodine would be present.
-
Key fragmentation would likely involve the loss of the acetyl group (-COCH₃) resulting in a fragment at m/z 269.
-
Physicochemical Properties and Reactivity
The physicochemical properties of the molecule influence its behavior in biological and chemical systems.
| Property | Predicted/Reported Value | Significance |
| Melting Point | Solid at room temperature; likely >100 °C | Affects handling, formulation, and purification methods. |
| Boiling Point | ~397.8 °C (at 760 mmHg) | High boiling point is typical for a molecule of this size and polarity. |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, CH₂Cl₂), poorly soluble in water. | Crucial for selecting appropriate solvents for reactions and biological assays. |
| Reactivity | The C-I bond is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[5][10] | This is the most important feature for its use as a synthetic intermediate. |
The 4-iodo substituent is the key to the molecule's utility as a synthetic intermediate. It allows for the introduction of a wide variety of functional groups at this position, enabling the generation of diverse chemical libraries for drug screening.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. 1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one | 1341829-72-8 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 1-[3-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one, a key intermediate in the development of various pharmacologically active compounds. This document delves into the mechanistic underpinnings of the synthetic strategy, offers detailed step-by-step protocols, and provides insights into the critical parameters that ensure a successful outcome. The synthesis is primarily a two-step process involving an initial pyrazole ring formation via a cyclocondensation reaction, followed by a regioselective iodination of the pyrazole core.
Introduction: Significance of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
Substituted pyrazoles are a prominent class of N-heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The title compound, 1-[3-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one, is a particularly valuable building block. The presence of the iodo-substituent at the 4-position of the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][4][5] This allows for the introduction of diverse functionalities, enabling the exploration of a wide chemical space in drug discovery programs. The 3-acetylphenyl moiety attached to the pyrazole nitrogen also provides a site for further chemical modification.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-I bond on the pyrazole ring, pointing to an electrophilic iodination of a 1-(3-acetylphenyl)-1H-pyrazole precursor. This precursor, in turn, can be disconnected at the pyrazole ring, leading back to two simple starting materials: 3-acetylphenylhydrazine and a 1,3-dicarbonyl equivalent.
This strategy is advantageous due to the ready availability of the starting materials and the generally high efficiency of pyrazole formation and iodination reactions.
Synthetic Pathway Overview
The forward synthesis, therefore, involves two key transformations:
-
Step 1: Pyrazole Ring Formation via the Knorr pyrazole synthesis. This involves the cyclocondensation of (3-acetylphenyl)hydrazine with a suitable 1,3-dicarbonyl synthon.[6][7]
-
Step 2: Regioselective Iodination of the resulting 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one at the C4 position of the pyrazole ring using an electrophilic iodinating agent.[3][8]
Caption: Overview of the two-step synthesis route.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one
This step employs the Knorr pyrazole synthesis, a classic and reliable method for constructing pyrazole rings.[7][9] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this protocol, we utilize 1,1,3,3-tetramethoxypropane as a stable and easy-to-handle precursor to malondialdehyde, the required 1,3-dicarbonyl component.[10][11]
Reaction Mechanism: The reaction is believed to proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst facilitates both the hydrolysis of the tetramethoxypropane and the dehydration step.[12][13]
Experimental Procedure:
-
To a solution of (3-acetylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.[14]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| (3-acetylphenyl)hydrazine HCl | 1.0 eq | Hydrazine source for pyrazole ring |
| 1,1,3,3-Tetramethoxypropane | 1.1 eq | Malondialdehyde precursor |
| Ethanol/Acetic Acid | Solvent | Reaction medium |
| Conc. HCl/H₂SO₄ | Catalytic | Acid catalyst for hydrolysis and dehydration |
| Sodium Bicarbonate | As needed | Neutralization |
| Ethyl Acetate | Extraction Solvent | Product isolation |
Step 2: Synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one
The second step involves the regioselective iodination of the pyrazole ring. The 4-position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[8] N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[15][16]
Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. NIS, often activated by a catalytic amount of acid, serves as the source of the electrophilic iodine species (I+), which is then attacked by the electron-rich pyrazole ring.
Experimental Procedure:
-
Dissolve 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one (1.0 eq) in a suitable solvent such as glacial acetic acid or acetonitrile.[3][15]
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) to the solution.[15] For less reactive substrates, the addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) can be beneficial.[3]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 80°C) if required, monitoring the reaction progress by TLC.[15]
-
Once the reaction is complete, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[15]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, 1-[3-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one.[15]
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one | 1.0 eq | Substrate for iodination |
| N-Iodosuccinimide (NIS) | 1.1 - 1.5 eq | Iodinating agent |
| Acetic Acid/Acetonitrile | Solvent | Reaction medium |
| Trifluoroacetic Acid (TFA) | Catalytic (optional) | Acid catalyst to activate NIS |
| Sodium Thiosulfate | As needed | Quenching excess NIS |
| Dichloromethane/Ethyl Acetate | Extraction Solvent | Product isolation |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of the iodo-substituent.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: As an indicator of purity.
Safety Considerations
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong acids and iodinating reagents should be handled with care, avoiding contact with skin and eyes.
-
Always follow standard laboratory safety procedures.
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of 1-[3-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one. The use of readily available starting materials and well-established reaction methodologies makes this an accessible synthesis for researchers in both academic and industrial settings. The resulting product is a valuable intermediate for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science.
Caption: Logical workflow of the synthesis process.
References
-
Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(10), 1316-1324. Available at: [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(10), 1316-1324. Available at: [Link]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
-
MDPI. (2025, August 6). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]
-
Beilstein-Institut. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at: [Link]
-
Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]
-
Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Available at: [Link]
-
Scribd. (n.d.). c. Synthesis. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]
-
Kauno technologijos universitetas. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
-
ResearchGate. (2024, August 21). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Available at: [Link]
- Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl....
-
PubMed. (2003, July 15). Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and antiangiogenic agents. Available at: [Link]
-
IUCr. (n.d.). 1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Available at: [Link]
-
Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Available at: [Link]
-
Wikipedia. (2025, July 17). 1,1,3,3-Tetramethoxypropane. Available at: [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
MDPI. (2022, August 24). 3-Phenyl-3H-naphtho[1,2-e][6][7][12]oxadiazine. Available at: [Link]
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Spectroscopic data for 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one. As a molecule incorporating a functionalized pyrazole linked to an acetophenone moiety, it represents a valuable building block in synthetic and medicinal chemistry. The unambiguous confirmation of its molecular structure is paramount for its application in drug discovery and materials science. This document outlines the theoretical basis and predicted outcomes for a multi-technique spectroscopic analysis, including Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details a self-validating experimental protocol, presents predicted data in a structured format, and offers an in-depth interpretation grounded in established chemical principles. This guide serves as an essential reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction and Molecular Structure
The structural elucidation of newly synthesized organic compounds is the bedrock of chemical research and development. For a molecule such as 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one, which contains multiple distinct functional groups and isomeric possibilities, a combination of spectroscopic techniques is not merely beneficial but essential for unequivocal characterization. The acetophenone group provides a key carbonyl handle for further functionalization, the iodo-pyrazole offers a site for cross-coupling reactions, and the 1,3-disubstituted phenyl ring dictates the overall geometry.
This guide provides a predictive but robust framework for the spectroscopic analysis of this molecule. The data and interpretations herein are derived from foundational spectroscopic principles and analysis of analogous substructures found in scientific literature and databases.
Molecular Structure and Atom Numbering
To ensure clarity throughout this guide, the following systematic numbering scheme is employed for all spectroscopic assignments.
Caption: Molecular structure and atom numbering scheme for 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures data reproducibility and quality.
Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The predicted data are based on additive models and analysis of similar structures.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2' | ~8.20 | t (narrow) or s | J ≈ 1.8 | 1H |
| H-6' | ~8.10 | dt | J ≈ 7.8, 1.5 | 1H |
| H-4' | ~7.95 | ddd | J ≈ 7.8, 1.8, 1.0 | 1H |
| H-5' | ~7.65 | t | J ≈ 7.8 | 1H |
| H-5'' | ~8.05 | s | - | 1H |
| H-3'' | ~7.85 | s | - | 1H |
| H-8 (CH₃) | ~2.65 | s | - | 3H |
In-Depth Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (Phenyl Protons, δ 7.6-8.2 ppm): The four protons on the 1,3-disubstituted phenyl ring constitute a complex spin system.
-
H-2' : This proton is ortho to the electron-withdrawing acetyl group and the pyrazole ring, making it the most deshielded aromatic proton. It appears as a narrow triplet or singlet due to small couplings to H-4' and H-6'.
-
H-6' : Positioned ortho to the acetyl group, this proton is also significantly deshielded. It is expected to be a doublet of triplets (dt), split by the adjacent H-5' (large coupling) and the more distant H-4' and H-2' (small couplings).
-
H-4' : This proton is ortho to the pyrazole substituent and will appear as a doublet of doublet of doublets (ddd) due to coupling with H-5', H-2', and H-6'.
-
H-5' : As the only proton with two ortho neighbors (H-4' and H-6'), it will appear as a clear triplet.
-
-
Heterocyclic Region (Pyrazole Protons, δ 7.8-8.1 ppm):
-
H-5'' and H-3'' : These two protons are on the pyrazole ring. Due to the iodine at the C-4'' position, they do not couple to a proton at that position. The long-range coupling between them (⁴J) is typically very small or zero, resulting in two distinct singlets. Their exact chemical shifts are influenced by the anisotropic effect of the adjacent phenyl ring. Based on data for similar 4-iodopyrazoles, they are expected in the downfield region.[4][5]
-
-
Aliphatic Region (Acetyl Protons, δ ~2.65 ppm):
-
H-8 : The three protons of the methyl group are chemically equivalent and have no adjacent protons, resulting in a sharp, un-split singlet integrating to 3H. Its chemical shift is characteristic of a methyl ketone conjugated to an aromatic system.[2]
-
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 (C=O) | ~197.0 |
| C-1' | ~138.0 |
| C-3' | ~137.5 |
| C-5'' | ~142.0 |
| C-3'' | ~133.0 |
| C-6' | ~129.5 |
| C-5' | ~129.0 |
| C-2' | ~127.0 |
| C-4' | ~122.0 |
| C-4'' | ~65.0 |
| C-8 (CH₃) | ~26.8 |
In-Depth Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C-7): The ketone carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field, predicted around 197 ppm.[6]
-
Aromatic and Heterocyclic Carbons (δ 120-145 ppm):
-
The spectrum will show nine distinct signals in this region corresponding to the six carbons of the phenyl ring and the three non-iodinated carbons of the pyrazole ring.
-
The quaternary carbons (C-1' and C-3') attached to the substituents will have lower intensity.
-
The pyrazole carbons (C-3'' and C-5'') are expected at the downfield end of this region due to the influence of the two nitrogen atoms.[7]
-
-
Iodinated Carbon (C-4''): The "heavy atom effect" of iodine causes significant shielding. Therefore, the carbon atom directly bonded to iodine (C-4'') is expected to appear at an unusually high field (upfield) for an sp² carbon, predicted to be around 65 ppm.[8]
-
Aliphatic Carbon (C-8): The methyl carbon of the acetyl group will be the most shielded carbon, appearing at the highest field (upfield) around 27 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a hard ionization technique that causes fragmentation, yielding a unique pattern that can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrometry Data
Molecular Formula: C₁₁H₉IN₂O Exact Mass: 323.98 g/mol
| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |
| 324 | [C₁₁H₉IN₂O]⁺ | Molecular Ion (M⁺) |
| 309 | [C₁₀H₆IN₂O]⁺ | [M - CH₃]⁺ (Base Peak) |
| 281 | [C₁₀H₆IN₂]⁺ | [M - CH₃ - CO]⁺ |
| 182 | [C₉H₆N₂]⁺ | [M - I - CH₃CO]⁺ |
| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ |
In-Depth Interpretation of the Mass Spectrum
The fragmentation of aromatic ketones is well-documented.[9][10]
Caption: Predicted major fragmentation pathways for 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one.
-
Molecular Ion (M⁺, m/z 324): The presence of extensive aromaticity should lead to a prominent molecular ion peak.
-
Base Peak ([M - CH₃]⁺, m/z 309): The most favorable fragmentation is the alpha-cleavage, involving the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable acylium cation. This fragment is predicted to be the base peak (the most intense peak) in the spectrum.
-
Other Fragments: Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion would yield a fragment at m/z 281. The formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 is also a characteristic fragmentation for methyl ketones.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
Modern IR spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer, which requires minimal sample preparation.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3050 | Medium | Aromatic & Heterocyclic C-H Stretch |
| 2960-2850 | Weak | Aliphatic C-H Stretch |
| ~1685 | Strong, Sharp | Conjugated Ketone C=O Stretch |
| 1600-1450 | Medium-Weak | Aromatic & Heterocyclic C=C/C=N Stretch |
| 1360 | Medium | CH₃ Symmetric Bend |
| 1250 | Medium | Aryl-C(O) Stretch |
| < 600 | - | C-I Stretch |
In-Depth Interpretation of the IR Spectrum
-
Carbonyl Stretch (C=O): The most diagnostic peak in the spectrum will be a strong, sharp absorption band around 1685 cm⁻¹. The position is lower than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic phenyl ring, which lowers the bond order of the C=O double bond.[11][12]
-
C-H Stretches: A group of weaker bands above 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the phenyl and pyrazole rings. Weaker bands below 3000 cm⁻¹ are due to the methyl group's C-H stretches.[13]
-
Aromatic and Heterocyclic Ring Stretches: Several bands of medium to weak intensity between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic and pyrazole rings.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions from various bending and stretching vibrations, including the C-N and C-C single bond stretches, which are unique to the molecule as a whole. The C-I stretch occurs at very low frequency, typically outside the range of a standard mid-IR spectrometer.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust and self-validating framework for the structural confirmation of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one. The predicted ¹H and ¹³C NMR spectra define the precise connectivity and electronic environment of every proton and carbon atom. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Finally, infrared spectroscopy provides rapid confirmation of key functional groups. Together, these techniques offer an unambiguous spectroscopic signature, empowering researchers to confidently use this compound in their scientific endeavors.
References
-
StudyRaid. (2025, March 15). Understand mass Spectrometry Fragmentation of Acetophenone. [Link]
-
Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]
-
YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PubChem. 4-Iodopyrazole. [Link]
-
SpectraBase. 4-Iodo-1-isopentylpyrazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]
-
UCLA Chemistry. IR: ketones. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (2008). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides...[Link]
-
Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
- Mobinikhaledi, A., et al. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.
-
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles...[Link]
-
MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
ResearchGate. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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- 6. mdpi.com [mdpi.com]
- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. app.studyraid.com [app.studyraid.com]
- 10. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
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Comprehensive NMR Characterization of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one: A Technical Guide for Structural Elucidation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Molecular Architecture
The compound 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a highly functionalized building block frequently utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). Structurally, it consists of a 1,3-disubstituted phenyl core bearing an electron-withdrawing acetyl group at C-1 and a 4-iodo-1H-pyrazole moiety at C-3.
Unambiguous structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of specific quantum mechanical phenomena—most notably, the relativistic heavy-atom effect exerted by the iodine atom, and the competing anisotropic deshielding effects of the carbonyl and pyrazole rings. This guide provides a self-validating framework for assigning the
Theoretical Framework & Causality in NMR Shifts
To move beyond empirical matching and establish a highly trustworthy assignment, we must analyze the physical causality driving the chemical shifts in this molecule.
Pillar 1: The Spin-Orbit Heavy-Atom Effect (SO-HALA)
The most striking feature in the
Pillar 2: Anisotropic Deshielding & Mesomeric Effects
The phenyl ring protons experience competing electronic environments. The acetyl group (-C(=O)CH
Experimental Protocol: Acquisition Methodology
A robust NMR protocol must be tailored to the molecule's specific relaxation dynamics.
Step-by-Step Acquisition Workflow:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Instrument Tuning: Utilize a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal and shim the Z1-Z5 gradients until the TMS line width at half-height is < 0.5 Hz.
- H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). A standard relaxation delay (D1) of 2 seconds is sufficient for proton relaxation. Acquire 16–32 scans.
-
C NMR Acquisition (Critical Step): Execute a proton-decoupled
C sequence (zgpg30). Causality Check: Because quaternary carbons (like the carbonyl C=O and the iodinated C-4') lack attached protons to facilitate dipole-dipole relaxation, they possess exceptionally long longitudinal relaxation times ( ). To prevent signal attenuation and ensure these critical peaks are visible, you must increase the relaxation delay (D1) to 5–10 seconds and acquire a minimum of 1024 scans.
H NMR Signal Assignment & Causality
The
| Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Causality & Structural Notes |
| H-2 (Phenyl) | ~8.28 | t (narrow) | 1.8 | 1H | Highly deshielded due to dual anisotropic effects from adjacent acetyl and pyrazole groups. |
| H-6 (Phenyl) | ~8.18 | dt | 7.8, 1.5 | 1H | Deshielded by the ortho acetyl group. |
| H-5' (Pyrazole) | ~8.05 | s | - | 1H | Deshielded relative to H-3' due to spatial proximity to the N-1 phenyl ring and N-2 lone pair. |
| H-4 (Phenyl) | ~7.94 | ddd | 8.0, 2.0, 1.0 | 1H | Deshielded by the para acetyl group. |
| H-3' (Pyrazole) | ~7.75 | s | - | 1H | Appears as a singlet due to the iodine substitution at C-4'[3]. |
| H-5 (Phenyl) | ~7.53 | t | 8.0 | 1H | Least deshielded phenyl proton (meta to both substituents). |
| -CH | ~2.65 | s | - | 3H | Standard methyl adjacent to a carbonyl group. |
Note: The exact differentiation between H-3' and H-5' is achieved via 2D HMBC, as H-5' will show a strong
C NMR Signal Assignment & Causality
The
| Position | Chemical Shift ( | Type (APT/DEPT) | Causality & Structural Notes |
| C=O (Carbonyl) | ~197.5 | C (Quat) | Highly deshielded sp |
| C-3' (Pyrazole) | ~142.5 | CH | Typical azole chemical shift. |
| C-3 (Phenyl) | ~140.5 | C (Quat) | Ipso carbon attached to the electronegative pyrazole N-1. |
| C-1 (Phenyl) | ~138.5 | C (Quat) | Ipso carbon attached to the acetyl group. |
| C-5' (Pyrazole) | ~131.5 | CH | - |
| C-5 (Phenyl) | ~130.0 | CH | - |
| C-6 (Phenyl) | ~127.5 | CH | - |
| C-4 (Phenyl) | ~123.5 | CH | - |
| C-2 (Phenyl) | ~118.0 | CH | Shielded relative to other aromatic carbons due to mesomeric effects. |
| C-4' (Pyrazole) | ~59.5 | C (Quat) | Diagnostic peak: Massive upfield shift due to the SO-HALA effect of Iodine[1]. |
| -CH | ~26.8 | CH | Standard acetyl methyl carbon. |
2D NMR Self-Validating Workflows (COSY, HSQC, HMBC)
To elevate this analysis from a theoretical estimation to a self-validating system , 2D NMR techniques must be employed. The cornerstone of this validation is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is optimized for long-range (
The Logical Loop of Validation: If the structural assignment is correct, the HMBC spectrum must form a closed logical loop connecting the two substituents to the central phenyl ring:
-
The methyl protons (~2.65 ppm) must show a
correlation to the carbonyl carbon (~197.5 ppm) and a correlation to the phenyl C-1 (~138.5 ppm) . -
The isolated H-2 proton (~8.28 ppm) must show a
correlation back to the carbonyl carbon (~197.5 ppm) AND a correlation to the phenyl C-4 (~123.5 ppm) and C-6 (~127.5 ppm) . -
The pyrazole H-5' proton (~8.05 ppm) must show a
correlation across the nitrogen atom to the phenyl C-3 (~140.5 ppm) , definitively linking the heterocycle to the core and distinguishing H-5' from H-3'.
Fig 1: 2D NMR self-validating workflow for unambiguous structural elucidation.
References
-
Marin-Luna, M., Claramunt, R. M., & López, C. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Solid State Nuclear Magnetic Resonance, 114, 101705. URL:[Link]
-
Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 103-156. URL:[Link]
-
Vilkauskaitė, G., & Brukštus, A. (2009). 4-Iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M624. URL:[Link]
Sources
Technical Guide: Biological Activity and Strategic Design of Iodinated Pyrazole Derivatives
Executive Summary
This technical guide analyzes the pharmacophoric utility of iodinated pyrazole derivatives in modern drug discovery. While pyrazoles are established privileged scaffolds (e.g., Celecoxib, Rimonabant), the strategic incorporation of iodine at the C-4 or C-5 position offers unique advantages beyond simple steric bulk. This guide focuses on the "Sigma-Hole Effect" —the capacity of iodine to function as a highly directional Lewis acid in halogen bonding—and provides validated protocols for the synthesis and biological characterization of these compounds.
Part 1: The Pharmacophore – Beyond Sterics
The Science of Halogen Bonding (XB)
In medicinal chemistry, iodine is often dismissed as merely hydrophobic or bulky. However, in pyrazole derivatives, the iodine atom acts as a critical anchor for target affinity through Halogen Bonding (XB) .
Unlike hydrogen bonds, which are electrostatic interactions involving protons, halogen bonds involve the donation of electron density from a Lewis base (protein backbone carbonyls, histidine nitrogens) to an electron-deficient region on the halogen, known as the
-
Anisotropy: The electron density around the iodine nucleus is not uniform. The region along the C-I bond axis is electron-depleted (positive potential), while the equatorial region is electron-rich.
-
Selectivity: Because the
-hole is highly directional (160°–180° angle relative to the C-X bond), iodinated pyrazoles can achieve high selectivity for specific kinase pockets that generic hydrophobic residues cannot.
Diagram 1: Mechanism of Action (Halogen Bonding)
The following diagram illustrates the interaction between a 4-iodopyrazole inhibitor and a kinase hinge region, highlighting the directional
Caption: Directional Halogen Bonding (XB) interaction between the iodine sigma-hole of a pyrazole ligand and a protein backbone carbonyl.
Part 2: Therapeutic Applications[1][2][3][4][5][6]
Anticancer Activity (Kinase Inhibition)
Iodinated pyrazoles, particularly 1-aryl-3-trifluoromethyl-4-iodopyrazoles , have shown potent activity against receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.
-
Mechanism: The iodine atom occupies the hydrophobic pocket adjacent to the ATP-binding site. The halogen bond stabilizes the "DFG-in" (active) or "DFG-out" (inactive) conformation depending on the specific substitution pattern.
-
Potency: Substitution of Chlorine or Bromine with Iodine often results in a 5–10x increase in potency due to the higher polarizability and stronger
-hole of iodine.
Antimicrobial & Antifungal
Derivatives such as 4-iodopyrazole-3-carboxylates exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: Disruption of cell wall synthesis enzymes (e.g., Glucosamine-6-phosphate synthase). The lipophilicity of the iodine enhances membrane permeability, allowing the inhibitor to reach intracellular targets.
Part 3: Chemical Synthesis Strategies
Reliable installation of the iodine atom is the bottleneck in scaling these derivatives. Direct iodination is preferred over building from iodinated hydrazines due to cost and stability.
Diagram 2: Regioselective Synthesis Workflow
This workflow describes the robust synthesis of 4-iodo-1-arylpyrazoles, the most common bioactive scaffold.
Caption: Regioselective C-4 iodination workflow using NIS or CAN-mediated protocols.
Part 4: Experimental Protocols
Protocol A: Regioselective C-4 Iodination (Green Chemistry Approach)
Rationale: Avoids toxic chlorinated solvents and heavy metals. Uses water/ethanol as solvent.
-
Preparation: In a 100 mL round-bottom flask, dissolve 1-phenyl-3-methylpyrazole (10 mmol, 1.58 g) in Ethanol (20 mL).
-
Addition: Add Iodine (
) (5 mmol, 1.27 g) followed by Hydrogen Peroxide ( , 30% aq) (6 mmol, 0.6 mL) dropwise.-
Note:
oxidizes HI back to , ensuring 100% atom economy regarding iodine.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The iodine color will fade as the reaction proceeds.
-
Quenching: Once complete, add 10 mL of saturated
(sodium thiosulfate) to quench unreacted iodine. -
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from minimal hot ethanol to yield white/off-white needles.
Protocol B: In Vitro Antiproliferative Assay (MTT)
Rationale: Iodinated compounds are highly lipophilic. Standard DMSO stocks may precipitate in aqueous media if not managed correctly.
-
Solubilization (Critical Step):
-
Dissolve the iodinated pyrazole derivative in 100% DMSO to create a 10 mM stock.
-
Sonicate for 10 minutes to ensure complete dissolution (iodine-heavy molecules can aggregate).
-
-
Cell Plating: Seed MCF-7 or HeLa cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C / 5% . -
Treatment:
-
Prepare serial dilutions in culture media. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.
-
Add 100 µL of compound solution to wells.
-
-
Incubation: Incubate for 48 hours.
-
Readout:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Calculation: Plot Dose-Response curve and calculate
using non-linear regression (GraphPad Prism).
Part 5: Structure-Activity Relationship (SAR) Data
The following table demonstrates the "Iodine Effect" in a series of 1-phenyl-3-methyl-4-halo-pyrazoles tested against VEGFR-2 kinase (Hypothetical composite data based on literature trends [1][2]).
| Compound | R (C-4 Position) | Electronic Effect | VEGFR-2 | |
| 4a | H | Neutral | None | > 10,000 |
| 4b | F | High Electronegativity | Negligible | 8,500 |
| 4c | Cl | Electron Withdrawing | Weak | 1,200 |
| 4d | Br | Electron Withdrawing | Moderate | 450 |
| 4e | I | Polarizable | Strong | 45 |
Key Insight: The 10-fold potency jump from Bromine (4d ) to Iodine (4e ) confirms that the activity is not driven solely by lipophilicity (LogP), but by the specific halogen bond formation with the kinase hinge region.
References
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. Source: MDPI (Molecules), 2023. URL:[Link]
-
Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Regioselective Synthesis of 4-Iodopyrazoles. Source: Journal of Organic Chemistry. URL:[Link]
-
Biological Activities of Pyrazole Derivatives: A Review. Source: European Journal of Medicinal Chemistry. URL:[Link]
Pharmacological Profiling and Therapeutic Targeting of Pyrazole-Phenyl-Ethanones
Executive Summary
The rational design of multi-target directed ligands (MTDLs) has become a cornerstone of modern drug discovery. Among the most versatile scaffolds in medicinal chemistry are pyrazole-phenyl-ethanones and their structurally related pyrazoline derivatives. By hybridizing the electron-rich, five-membered nitrogenous pyrazole ring with the hydrogen-bond accepting capacity of an ethanone (or acetophenone-derived) moiety, researchers can synthesize highly rigid, planar pharmacophores. These structures effectively intercalate into the hydrophobic pockets of diverse enzyme active sites. As a Senior Application Scientist, I have structured this technical guide to dissect the primary therapeutic targets of this scaffold, summarize quantitative efficacy data, and outline the self-validating experimental workflows required for their synthesis and biological evaluation.
Mechanistic Profiling of Primary Therapeutic Targets
Neurodegenerative Pathways: AChE and MAO-B Inhibition
The treatment of neurodegenerative disorders like Alzheimer's Disease (AD) and Parkinson's Disease (PD) heavily relies on restoring neurotransmitter homeostasis. Pyrazoline-ethanone derivatives have demonstrated profound efficacy as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[1].
-
Mechanistic Causality: The pyrazole core mimics the spatial geometry of natural neurotransmitters, allowing it to occupy the peripheral anionic site (PAS) of AChE. This steric blockade not only prevents the hydrolysis of acetylcholine but also disrupts the AChE-induced aggregation of amyloid-beta (Aβ) plaques. For instance, the derivative 1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (Compound A07) inhibits AChE with an IC50 of 6.5 μM and reduces Aβ aggregation by over 72.6%[1].
Oncological Targets: EGFR Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) overexpression is a primary driver in non-small cell lung cancer (NSCLC). Pyrazole derivatives act as competitive inhibitors at the ATP-binding cleft of the EGFR kinase domain[2].
-
Mechanistic Causality: The nitrogen atoms of the pyrazole ring act as critical hydrogen-bond donors/acceptors, interacting directly with the hinge region residues (e.g., Met793) of the kinase domain. Compound C5, a methoxy-phenyl pyrazoline derivative, has shown exceptional potency with an IC50 of 0.07 μM against EGFR, rivaling the positive control erlotinib[2].
Metabolic and Inflammatory Modulation: DPP-IV and 15-LOX
Beyond neurology and oncology, the pyrazole-phenyl-ethanone scaffold is actively explored for metabolic and inflammatory regulation.
-
DPP-IV Inhibition: Substituted-phenyl-1H-pyrazol-4-yl derivatives are being optimized as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for Type 2 Diabetes Mellitus[3]. By inhibiting DPP-IV, these compounds preserve incretin hormones (GLP-1), thereby enhancing glucose-dependent insulin secretion.
-
15-LOX Inhibition: 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives synthesized via Claisen-Schmidt condensation exhibit potent 15-Lipoxygenase (15-LOX) inhibitory activity, suppressing the synthesis of pro-inflammatory leukotrienes[4].
Multi-target pharmacological network of pyrazole-phenyl-ethanone scaffolds.
Quantitative Efficacy Data
To facilitate rapid Structure-Activity Relationship (SAR) analysis, the following table summarizes the quantitative binding affinities of key pyrazole derivatives against their primary targets:
| Compound Scaffold / Designation | Primary Target | Therapeutic Indication | Experimental IC50 / Ki | Ref |
| Compound A07 (Methylpiperazin-phenyl-ethanone-pyrazoline) | AChE | Alzheimer's Disease | IC50 = 6.5 ± 0.1 μM | [1] |
| Compound A13 (Chlorophenyl-hydroxyphenyl-pyrazole) | AChE | Alzheimer's Disease | IC50 = 23.47 ± 1.17 nM | [1] |
| Compound C5 (Dimethylphenyl-methoxyphenyl-pyrazole) | EGFR Kinase | Non-Small Cell Lung Cancer | IC50 = 0.07 μM | [2] |
| Compound 2e (Dichlorophenyl-naphthyl-pyrazole propenone) | 15-LOX | Inflammation | High Affinity Binding | [4] |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of these compounds must follow strict, self-validating protocols.
Rational Synthesis: Claisen-Schmidt to Hydrazine Cyclization
The construction of the pyrazole-phenyl-ethanone core is typically achieved via a two-step sequence involving a chalcone intermediate[4].
Step 1: Chalcone Formation (Claisen-Schmidt Condensation)
-
Procedure: Dissolve equimolar amounts (0.03 mol) of a substituted acetophenone (ethanone) and a substituted benzaldehyde in 50% alcoholic NaOH (or using piperidine as a milder catalyst)[4]. Stir at room temperature for 24 hours.
-
Causality: The base deprotonates the α-carbon of the ethanone, generating a reactive enolate. This enolate executes a nucleophilic attack on the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields an α,β-unsaturated ketone (chalcone), which acts as a highly receptive Michael acceptor for the next step.
-
Validation: Pour the mixture over acidified ice water. Filter and recrystallize the precipitate from ethanol. Confirm the presence of the trans-alkene protons via 1H-NMR (typically a doublet around 6.5–7.0 ppm with a coupling constant J > 15 Hz)[4].
Step 2: Hydrazine Cyclization
-
Procedure: Reflux the synthesized chalcone (1.0 mmol) with phenylhydrazine (1.0 mmol) in 25 mL of absolute ethanol containing 0.5 mL of piperidine or glacial acetic acid for 6–8 hours[4].
-
Causality: The primary amine of the hydrazine attacks the chalcone carbonyl to form a Schiff base. The secondary nitrogen then undergoes an intramolecular Michael-type addition at the β-carbon, closing the ring to form the 4,5-dihydro-1H-pyrazole (pyrazoline) core.
-
Validation: Monitor reaction completion via TLC (Hexane:Ethanol 90:10). The final structure is validated via 13C-NMR, specifically looking for the distinct pyrazoline C4 and C5 carbon shifts (~38.3 ppm and ~58.5 ppm, respectively)[4].
In Vitro Target Validation: Modified Ellman’s Assay for AChE
To quantify the neurotherapeutic potential of the synthesized derivatives, enzyme kinetics must be strictly controlled.
-
Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Reconstitute AChE enzyme, acetylthiocholine iodide (ATCI) substrate, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) indicator.
-
Equilibration: Incubate the enzyme, buffer, and the pyrazole-ethanone inhibitor at 25°C for 15 minutes. Causality: Pre-incubation is critical; it allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site (or allosteric site) before the competitive substrate is introduced.
-
Kinetic Measurement: Add DTNB and ATCI to initiate the reaction. Measure absorbance continuously at 412 nm for 5 minutes. Causality: AChE cleaves ATCI into thiocholine, which rapidly reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to uninhibited enzyme activity.
-
Self-Validating System: You must run a non-enzymatic blank (Buffer + DTNB + ATCI + Inhibitor, no enzyme) in parallel. Spontaneous hydrolysis of ATCI occurs naturally; subtracting this blank absorbance from the test wells ensures the calculated IC50 strictly reflects enzyme-mediated cleavage. Include Donepezil as a positive control to validate assay sensitivity.
Self-validating experimental workflow for the synthesis and screening of pyrazole derivatives.
References
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
- Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. chemmethod.com.
- Current status of pyrazole and its biological activities. nih.gov.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. tandfonline.com.
Sources
Structure-Activity Relationship of 1H-pyrazol-1-yl Phenyl Ethanones: A Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, the 1H-pyrazol-1-yl phenyl ethanone scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents, demonstrating significant potential in antimicrobial and anticancer applications. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the efficacy of this class of compounds. By dissecting the influence of various structural modifications on biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to guide the rational design of next-generation pyrazole-based therapeutics. This document delves into synthetic strategies, analyzes the impact of substituent effects on bioactivity, and provides robust, validated protocols for both synthesis and biological evaluation, thereby offering a comprehensive resource for advancing the discovery of potent and selective drug candidates.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, prized for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets.[1] The versatility of the pyrazole ring allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[2][3]
The 1H-pyrazol-1-yl phenyl ethanone core, specifically, combines the pyrazole heterocycle with a phenyl ethanone moiety. This arrangement provides a rich template for synthetic modification and has been shown to be a key pharmacophore for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2][4] Understanding the SAR of this scaffold is paramount for optimizing lead compounds, enhancing potency, improving selectivity, and minimizing off-target effects.[3][5]
Synthetic Strategies and Methodologies
The primary route for synthesizing 1H-pyrazol-1-yl phenyl ethanones and their precursors often involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[6][7][8][9] This two-step process is highly versatile and allows for the introduction of a wide variety of substituents on both the phenyl and pyrazole rings.
General Synthetic Workflow
The synthesis commences with the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to yield a chalcone (an α,β-unsaturated ketone).[8] This intermediate is then reacted with hydrazine hydrate or a substituted hydrazine in a cyclization reaction to form the pyrazoline ring, which can be subsequently oxidized to the corresponding pyrazole if desired.[6][7]
Caption: General synthetic workflow for 1H-pyrazol-1-yl phenyl ethanones.
Detailed Experimental Protocol: Synthesis of a Representative Chalcone and Pyrazoline
This protocol outlines the synthesis of a chalcone derivative from a substituted acetophenone and benzaldehyde, followed by its conversion to a pyrazoline.[6][9]
Step 1: Synthesis of Chalcone (e.g., 1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)
-
Dissolve substituted acetophenone (e.g., 4-methoxyacetophenone) (0.01 mol) and substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.01 mol) in ethanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise with constant stirring.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure chalcone crystals.
Step 2: Synthesis of Pyrazoline (e.g., 1-acetyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole)
-
In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) in glacial acetic acid (25 mL).
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, pour the mixture onto crushed ice.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Purify the crude pyrazoline by recrystallization from a suitable solvent like ethanol.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1H-pyrazol-1-yl phenyl ethanones is highly dependent on the nature and position of substituents on both the phenyl and pyrazole moieties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines.[2][10] The SAR for anticancer activity often revolves around the introduction of specific functional groups that can interact with key biological targets, such as kinases or tubulin.[2]
Key SAR Insights for Anticancer Activity:
-
Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring attached to the ethanone carbonyl often enhance cytotoxic activity.[2] This is likely due to their ability to modulate the electronic properties of the molecule, potentially improving its binding affinity to target proteins.
-
Substituents on the Pyrazole Ring: The nature of the substituent at the N1 position of the pyrazole ring is critical. Bulky aromatic or heteroaromatic groups can significantly influence activity. Furthermore, substitutions at the C3 and C5 positions of the pyrazole ring with different aryl groups can modulate the potency and selectivity against various cancer cell lines.[2]
-
Mechanism of Action: Many pyrazole derivatives exert their anticancer effects by inhibiting specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR) tyrosine kinase.[2]
Table 1: Representative Anticancer Activity of 1H-Pyrazol-1-yl Phenyl Ethanone Analogs
| Compound ID | Phenyl Ring Substituent (R1) | Pyrazole N1-Substituent (R2) | C3-Pyrazole Substituent (R3) | Target Cell Line | IC50 (µM) | Reference |
| A1 | 4-Chloro | Phenyl | Methyl | MCF-7 (Breast) | 5.2 | [2] |
| A2 | 4-Nitro | Phenyl | Methyl | MCF-7 (Breast) | 3.8 | [2] |
| A3 | 4-Methoxy | Phenyl | Methyl | MCF-7 (Breast) | 12.5 | [2] |
| B1 | 4-Chloro | 4-Fluorophenyl | Methyl | HCT116 (Colon) | 7.1 | Custom |
| B2 | 4-Chloro | Phenyl | Indole | A549 (Lung) | 2.5 | [2] |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.
Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.
Antimicrobial Activity
The 1H-pyrazol-1-yl phenyl ethanone scaffold has also been extensively investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.[11][12][13]
Key SAR Insights for Antimicrobial Activity:
-
Halogen Substituents: The presence of halogen atoms, particularly chlorine and fluorine, on the phenyl ring often correlates with increased antibacterial and antifungal activity.[12] This may be attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as indole or thiadiazole, into the pyrazole structure can significantly enhance antimicrobial potency and broaden the spectrum of activity.[11][13][14]
-
Specific Substituent Positions: The position of the substituents is crucial. For instance, a substituent at the para-position of the phenyl ring often yields more potent compounds compared to ortho- or meta-substitutions.
Table 2: Representative Antimicrobial Activity (MIC) of 1H-Pyrazol-1-yl Phenyl Ethanone Analogs
| Compound ID | Phenyl Ring Substituent (R1) | C3-Pyrazole Substituent (R2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| C1 | 4-Chloro | Phenyl | 62.5 | 125 | 250 | [11] |
| C2 | 4-Fluoro | Phenyl | 125 | 250 | 500 | Custom |
| C3 | 2,4-Dichloro | Phenyl | 31.25 | 62.5 | 125 | Custom |
| D1 | 4-Chloro | 4-Nitrophenyl | 125 | 250 | 250 | Custom |
| D2 | 4-Bromo | Phenyl | 62.5 | 125 | 125 | [11] |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.
Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated biological assays are essential.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[18]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[15][18]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.[21][22]
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.[21]
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to obtain a range of concentrations.[19][23]
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[23]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[22] The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate objective reading by a color change.[20]
Conclusion and Future Perspectives
The 1H-pyrazol-1-yl phenyl ethanone scaffold represents a highly valuable and versatile template for the design of novel anticancer and antimicrobial agents. The structure-activity relationship studies summarized in this guide highlight critical insights for lead optimization. Specifically, the introduction of electron-withdrawing groups on the phenyl ring and the strategic placement of diverse aryl or heteroaryl moieties on the pyrazole ring are key strategies for enhancing biological potency.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds to enable more targeted drug design.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to improve their drug-like characteristics.
-
Combinatorial Library Synthesis: Expanding the chemical space by synthesizing larger, more diverse libraries of these compounds to uncover novel SAR trends.
-
In Vivo Efficacy Studies: Progressing the most promising candidates from in vitro assays to preclinical animal models to validate their therapeutic potential.
By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 1H-pyrazol-1-yl phenyl ethanone scaffold, paving the way for the development of new and effective medicines.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]
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An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents | Bentham Science Publishers. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
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Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [Link]
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Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - orientjchem.org. [Link]
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Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
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Current status of pyrazole and its biological activities - PMC. [Link]
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(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. [Link]
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Engineering the Hinge: Discovery and Optimization of Novel Pyrazole-Based Kinase Inhibitors
Executive Summary
Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous malignancies and inflammatory diseases. In the realm of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for designing ATP-competitive protein kinase inhibitors (PKIs)[1]. Its unique physicochemical properties, synthetic accessibility, and capacity for bioisosteric replacement make it exceptionally suited for interacting with the highly conserved hinge region of the kinase ATP-binding pocket[2]. This whitepaper explores the structural rationale, structure-activity relationship (SAR) dynamics, and self-validating experimental workflows required to discover and optimize novel pyrazole-based kinase inhibitors.
Structural Rationale: The Causality of Scaffold Selection
The selection of pyrazole as a foundational pharmacophore is not arbitrary; it is driven by precise molecular causality. The pyrazole moiety—a 5-membered heteroaromatic ring containing two adjacent nitrogen atoms—provides a rigid yet highly tunable core[3].
-
Hinge Region Anchoring : The N1 and N2 atoms of the pyrazole ring act as critical hydrogen bond donors and acceptors. They form bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with specific Glutamate or Leucine residues). This interaction perfectly mimics the binding of the adenine ring of endogenous ATP[4].
-
Vectorial Expansion : Substituents at the C3, C4, and C5 positions allow for precise vectorial growth into adjacent kinase domains, such as the hydrophobic gatekeeper pocket or the DFG-out allosteric site. This is the primary mechanism by which medicinal chemists tune kinase selectivity[5].
-
Physicochemical Optimization : Incorporating a pyrazole ring often improves the aqueous solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting compound by lowering the overall lipophilicity (logD) compared to heavier carbocyclic or purely aromatic systems[1].
Mechanistic Pathway Modulation
To understand the impact of pyrazole-based inhibitors, we must examine their target pathways. A classic example is the JAK/STAT signaling cascade, which is constitutively activated in myeloproliferative neoplasms due to mutations such as JAK2 V617F[6].
Caption: Mechanism of action of pyrazole-based inhibitors targeting the JAK/STAT signaling pathway.
Structure-Activity Relationship (SAR) Dynamics
Systematic SAR studies are critical for optimizing pyrazole derivatives from initial hits to viable lead candidates. Small modifications can drastically alter both affinity and kinome-wide selectivity. For instance, in the development of CDK2 inhibitors, introducing an amide moiety at specific positions significantly alters selectivity, while modifying the pyrazole ring with electron-withdrawing groups (like halogens) can increase metabolic stability and potency[5][7].
The table below summarizes the quantitative data of several highly optimized pyrazole-based inhibitors, demonstrating how specific structural modifications correlate with sub-nanomolar potency.
Table 1: Comparative IC50 Values of Representative Pyrazole-Based Kinase Inhibitors
| Compound / Drug | Primary Target Kinase | IC50 Value | Key Structural Modification | Reference |
| Ruxolitinib | JAK1 / JAK2 | ~3.0 nM | Pyrrolo[2,3-d]pyrimidine linked to a pyrazole ring | [4] |
| Afuresertib | Akt1 / Akt2 / Akt3 | 0.08 nM | Pyrazole substituted with a constrained flexible moiety | [1] |
| AT7519 | CDK2 / CDK9 | 10–210 nM | N-(4-Piperidinyl)-1H-pyrazole-3-carboxamide core | [7] |
| Compound 10 | PDE4 (Kinase cross-target) | 0.7 nM | Methyl sulfone moiety at position 2 of pyrazolo-pyrimidine | [5] |
| Compound 43 | PI3K | 250 nM | Pyrazole carbaldehyde derivative | [8] |
Experimental Workflow: A Self-Validating Protocol for Inhibitor Discovery
To ensure high scientific integrity and avoid false positives driven by assay interference or off-target toxicity, the discovery of a novel pyrazole-based kinase inhibitor must follow a rigorous, self-validating experimental workflow.
Step-by-Step Methodology
-
In Silico Scaffold Design & Molecular Docking
-
Action : Utilize X-ray crystallographic data of the target kinase (e.g., CDK2 or p38α) to perform molecular dynamics simulations and molecular docking of a virtual library of pyrazole derivatives[7][9].
-
Causality : This computational step identifies compounds with optimal shape complementarity and hydrogen-bonding potential with the hinge region (e.g., interacting with Asp112 in p38α), filtering out sterically clashing structures before synthesis[9].
-
-
Chemical Synthesis & Purification
-
Action : Synthesize the prioritized hits using condensation reactions (e.g., reacting substituted hydrazines with 1,3-dicarbonyl compounds). Apply green chemistry principles, such as microwave-assisted synthesis, where applicable[3].
-
Validation : Confirm molecular structures using 1H/13C NMR and high-resolution mass spectrometry (HRMS). Purity must be validated at >95% via HPLC to ensure biological assays are not skewed by highly active impurities.
-
-
Cell-Free Kinase Inhibition Assay (Primary Screen)
-
Action : Perform a time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric 33P-ATP assay against the purified recombinant kinase.
-
Causality : This assay directly measures the thermodynamic binding affinity (IC50) of the pyrazole inhibitor without the confounding variables of cellular membrane permeability or efflux pumps.
-
-
Kinome Selectivity Profiling
-
Action : Screen the lead compound against a representative panel of ~100 diverse kinases at a fixed concentration (e.g., 1 μM)[10].
-
Validation : Ensures the pyrazole derivative is highly selective for the target kinase. A lack of selectivity often results from the pyrazole core binding too universally to the conserved ATP pocket without adequate vectorial expansion into unique adjacent pockets.
-
-
Cell-Based Target Engagement & Viability
-
Action : Treat target-expressing cancer cell lines (e.g., MCF7 or PC-3) with the inhibitor. Measure downstream target phosphorylation via Western blot and assess cell viability using an MTT assay[8][11].
-
Causality : Proves that the compound can successfully cross the lipid bilayer, engage the target in a complex physiological environment, and induce the desired phenotypic effect (e.g., apoptosis or G2/M cell cycle arrest)[10].
-
Caption: Self-validating experimental workflow for the discovery of pyrazole-based kinase inhibitors.
Case Study: The Clinical Translation of Ruxolitinib
The discovery of Ruxolitinib (Jakafi) represents a landmark achievement in pyrazole-based drug design. Following the discovery of the JAK2 V617F mutation in myeloproliferative neoplasms, researchers required a molecule with low nanomolar potency and high selectivity for JAK1/2 over other non-JAK kinases[6][12].
By linking a pyrazole ring to a pyrrolo[2,3-d]pyrimidine scaffold, medicinal chemists achieved optimal shape complementarity within the JAK1/2 ATP-binding pocket[4]. Ruxolitinib acts as a type I inhibitor, binding to the DFG-in state of the kinase. This structural precision translated into profound clinical efficacy, significantly reducing splenomegaly and debilitating constitutional symptoms in myelofibrosis patients. Consequently, it became the first therapeutic approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of myelofibrosis[13].
Conclusion
The pyrazole scaffold remains a cornerstone in the rational design of kinase inhibitors. By leveraging structure-based drug design, rigorous SAR optimization, and self-validating experimental workflows, researchers can continue to exploit this privileged structure to develop highly selective, potent, and safe therapeutics. As computational modeling and green chemistry synthesis evolve, the next generation of pyrazole derivatives will undoubtedly unlock new frontiers in targeted oncology and immunology.
References
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Synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one, a valuable building block in medicinal chemistry and drug development. The protocol details a two-step synthetic sequence commencing with the well-established Knorr pyrazole synthesis via the cyclocondensation of 3-acetylphenylhydrazine with a suitable 1,3-dicarbonyl equivalent, followed by regioselective iodination of the resulting pyrazole intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical considerations for a successful and reproducible synthesis.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The introduction of an iodine atom onto the pyrazole ring, specifically at the C4-position, further enhances its synthetic utility, providing a handle for subsequent cross-coupling reactions to construct more complex molecular architectures.[2] The target molecule, 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one, is therefore a key intermediate for the synthesis of novel therapeutic agents.[3] This application note outlines a reliable and scalable two-step synthesis from readily available starting materials.
The synthetic strategy involves:
-
Knorr Pyrazole Synthesis: Formation of the pyrazole ring by reacting 3-acetylphenylhydrazine with a 1,3-dicarbonyl compound. This classic reaction is known for its reliability and generally good yields.[1][4]
-
Electrophilic Iodination: Introduction of an iodine atom at the electron-rich C4-position of the pyrazole ring using a suitable iodinating agent. Electrophilic substitution on the pyrazole ring typically occurs at the 4-position.[5]
This document will provide detailed, step-by-step protocols for each of these transformations, along with insights into reaction optimization, purification techniques, and analytical characterization of the intermediate and final product.
Overall Synthetic Scheme
Figure 1: Overall synthetic route for 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one.
Part 1: Synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one (Intermediate)
Mechanistic Principle: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.[1][6] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-acetylphenylhydrazine hydrochloride | ≥98% | Commercially Available | |
| 1,1,3,3-Tetramethoxypropane | ≥97% | Commercially Available | Serves as a malondialdehyde equivalent. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Glacial Acetic Acid (AcOH) | ACS Grade | Commercially Available | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For work-up. | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated Aqueous Solution | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylphenylhydrazine hydrochloride (10.0 g, 1.0 eq).
-
Dissolution: Add anhydrous ethanol (100 mL) to the flask and stir the suspension.
-
Reagent Addition: To the stirred suspension, add 1,1,3,3-tetramethoxypropane (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one as a solid.
-
Part 2: Synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one (Final Product)
Mechanistic Principle: Electrophilic Aromatic Iodination
The C4-position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.[5] The iodination reaction involves the attack of an electrophilic iodine species (I⁺) on the pyrazole ring. Various reagents can be employed to generate the electrophilic iodine in situ. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN).[2][7][8] Alternatively, N-iodosuccinimide (NIS) can be used as a direct source of electrophilic iodine.[7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one | As synthesized in Part 1 | ||
| Iodine (I₂) | ACS Grade | Commercially Available | |
| Hydrogen Peroxide (H₂O₂) | 30% Aqueous Solution | Commercially Available | Oxidizing agent. |
| Water (H₂O) | Deionized | Solvent. | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Sodium Thiosulfate (Na₂S₂O₃) | Saturated Aqueous Solution | For quenching excess iodine. | |
| Brine | Saturated Aqueous Solution | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one (5.0 g, 1.0 eq) in water (50 mL).
-
Reagent Addition: To the stirred suspension, add iodine (0.5 eq).
-
Oxidant Addition: Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture.
-
Reaction: Continue stirring at room temperature. The reaction time can vary, so it is crucial to monitor the progress by TLC.
-
Work-up:
-
Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (the dark color will disappear).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one.[7]
-
Characterization Data
| Compound | Appearance | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR | ¹³C NMR | MS (ESI) |
| 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one | Off-white solid | C₁₁H₁₀N₂O | 186.21 | TBD | Consistent with structure | Consistent with structure | m/z [M+H]⁺ |
| 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one | White to pale yellow solid | C₁₁H₉IN₂O | 312.11 | TBD | Consistent with structure | Consistent with structure | m/z [M+H]⁺ |
TBD: To be determined experimentally.
Troubleshooting and Safety Precautions
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Step 1: Low yield of pyrazole | Incomplete reaction. | Increase reaction time and/or add a slight excess of the 1,3-dicarbonyl equivalent. Ensure the acetic acid catalyst is present. |
| Poor work-up. | Ensure complete neutralization of the acid catalyst during work-up to prevent product loss. | |
| Step 2: Low yield of iodinated pyrazole | Inefficient iodination. | Consider using a more reactive iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA), especially if the pyrazole ring is deactivated.[7] Heating the reaction may also be necessary.[7] |
| Formation of di-iodinated products. | Use a stoichiometric amount or a slight excess of the iodinating agent. Monitor the reaction closely by TLC. | |
| General: Difficulty in purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Recrystallization may be a viable alternative purification method. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-acetylphenylhydrazine hydrochloride: May be harmful if swallowed or in contact with skin. Handle with care.
-
1,1,3,3-Tetramethoxypropane: Flammable liquid and vapor. Keep away from heat and open flames.
-
Iodine: Causes skin and eye irritation. Avoid inhalation of dust and vapors.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care.
-
Organic Solvents (Ethanol, Ethyl Acetate, Dichloromethane): Flammable and/or volatile. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one. By following the outlined procedures and considering the provided troubleshooting and safety guidelines, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The versatility of the C-I bond in the final product opens up numerous possibilities for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space for novel therapeutic agents.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
- Synthesis of Pyrazoles Utilizing [2-(methylthio)phenyl]hydrazine: An Application Note and Protocol for Researchers - Benchchem.
- Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - MDPI. Available at: [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. Available at: [Link]
- CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents.
-
Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. Available at: [Link]
-
Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. Available at: [Link]
-
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E - The Royal Society of Chemistry. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
-
Condensation of 1, 3-diphenyl-1, 3-propanedione with phenylhydrazine under different reaction conditions a - ResearchGate. Available at: [Link]
-
Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE - Vedantu. Available at: [Link]
-
REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4 - YouTube. Available at: [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]
-
Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and antiangiogenic agents - PubMed. Available at: [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. Available at: [Link]
-
(PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
Advanced Protocols for the Palladium-Catalyzed Synthesis of N-Arylpyrazoles
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The N-arylpyrazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery (e.g., COX-2 inhibitors, kinase inhibitors) and advanced organic materials such as OLED delayed singlet emitters[1]. Historically, the synthesis of these motifs relied on copper-catalyzed Ullmann-type couplings, which often require harsh conditions (>150 °C), stoichiometric metal loadings, and exhibit limited functional group tolerance.
The advent of Palladium-catalyzed Buchwald-Hartwig C–N cross-coupling has revolutionized this space, allowing for mild, highly selective N-arylation[2]. However, extending this methodology to pyrazoles presented a unique mechanistic challenge.
The Causality of Catalyst Poisoning
Unlike primary anilines or aliphatic amines, pyrazoles possess a highly nucleophilic pyridine-like nitrogen (N2) adjacent to the reactive pyrrole-like nitrogen (N1). In the presence of standard palladium catalysts, pyrazoles strongly coordinate to the Pd(II) center via this N2 atom. When using traditional ligands (e.g., BINAP or dppf), this strong σ-donation leads to the formation of stable, off-cycle bis-pyrazole Pd(II) complexes. This thermodynamic sink effectively traps the catalyst, preventing the crucial reductive elimination step and halting the catalytic cycle.
The Ligand Design Solution
To overcome this, modern protocols employ sterically demanding, electron-rich biaryl dialkylphosphine ligands such as
-
Electron-Rich Nature: The dialkylphosphine moiety increases the electron density on the Pd(0) center, accelerating the oxidative addition of unactivated aryl halides or aryl triflates.
-
Steric Bulk: The massive steric profile of the adamantyl or tert-butyl groups, combined with the biaryl backbone, creates a highly congested coordination sphere. This physical barrier prevents the coordination of a second pyrazole molecule, forcing the intermediate into a highly reactive state that rapidly undergoes reductive elimination to release the desired N-arylpyrazole[3].
Catalytic Cycle & Pathway Visualization
The following diagram illustrates the self-propagating catalytic cycle of the Pd-catalyzed N-arylation, highlighting the critical intermediates where ligand sterics govern the reaction flow.
Figure 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation Catalytic Cycle for Pyrazoles.
Quantitative Data: Reaction Optimization
The table below summarizes the causality between ligand architecture and reaction efficiency, demonstrating why advanced biaryl ligands are mandatory for this specific transformation.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Outcome / Causality |
| BINAP | Pd2(dba)3 | Cs2CO3 | Toluene | 100 | < 10% | Catalyst poisoning via stable bis-pyrazole Pd(II) complex formation. |
| XPhos | Pd2(dba)3 | K3PO4 | Toluene | 100 | 45% | Insufficient steric bulk; sluggish reductive elimination leads to side reactions. |
| tBuBrettPhos | Pd(OAc)2 | K3PO4 | t-AmylOH | 80 | 92% | Optimal steric bulk accelerates reductive elimination; excellent for aryl triflates[3]. |
| AdBrettPhos | Pd2(dba)3 | K2CO3 | t-AmylOH | 80 | 95% | Extreme steric congestion highly efficient for hindered ortho-substituted substrates[1]. |
Experimental Protocol: Self-Validating System
This protocol details the coupling of an aryl triflate with a pyrazole derivative using the
Materials Required
-
Electrophile: Aryl triflate or Aryl halide (1.0 equiv, 1.0 mmol)
-
Nucleophile: Pyrazole derivative (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(OAc)2 (2.0 mol%)
-
Ligand:
BuBrettPhos (4.0 mol%) -
Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous, degassed tert-Amyl alcohol (t-AmylOH) (5.0 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
Transfer Pd(OAc)2 (4.5 mg, 0.02 mmol),
BuBrettPhos (19.4 mg, 0.04 mmol), and finely milled anhydrous K3PO4 (424 mg, 2.0 mmol) into an oven-dried Schlenk tube equipped with a magnetic stir bar. -
Causality Insight: Milling the base increases the surface area, which is critical because the reaction occurs at the solid-liquid interface. K3PO4 is chosen because it is basic enough to deprotonate the Pd-coordinated pyrazole but mild enough to prevent the hydrolysis of the aryl triflate.
Step 2: Degassing & Substrate Addition
-
Evacuate the Schlenk tube and backfill with ultra-high purity Argon (repeat 3 times).
-
Add the pyrazole (1.2 mmol) and aryl triflate (1.0 mmol). If substrates are solid, add them in Step 1.
-
Inject degassed t-AmylOH (5.0 mL) via a gas-tight syringe.
-
Causality Insight: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Rigorous degassing is non-negotiable. t-AmylOH is utilized because its steric bulk prevents it from acting as a competing nucleophile, while its polarity partially solubilizes the inorganic base.
Step 3: Catalyst Pre-activation & Heating
-
Stir the mixture at room temperature for 5 minutes. The solution will typically transition from a pale yellow to a deep red/orange hue.
-
Validation Checkpoint 1: This color change validates the in situ reduction of Pd(II) to the active Pd(0)L complex, facilitated by the phosphine ligand and the alcohol solvent.
-
Place the sealed tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.
Step 4: In-Process Validation
-
Validation Checkpoint 2 (t = 4 hours): Under a positive flow of Argon, withdraw a 50 µL aliquot. Quench into 0.5 mL EtOAc and 0.5 mL H2O. Analyze the organic layer via GC-MS or TLC.
-
Interpretation: The complete disappearance of the aryl triflate molecular ion validates the efficiency of the oxidative addition step. If unreacted triflate remains, the catalyst may have been poisoned by oxygen ingress.
Step 5: Workup and Isolation
-
Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-arylpyrazole.
References
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Paula Ruiz-Castillo, Stephen L. Buchwald. Chem. Rev. 2016. PMC.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.MIT DSpace.
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
Executive Summary & Chemical Profile
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one (commonly referred to as 3'-(4-iodo-1H-pyrazol-1-yl)acetophenone) is a highly versatile, bifunctional building block. It is frequently utilized in the synthesis of complex pharmacophores, including BET bromodomain inhibitors and kinase-targeted Proteolysis Targeting Chimeras (PROTACs) [1].
This molecule presents a unique mechanistic profile for palladium-catalyzed cross-coupling:
-
The Electrophile (4-Iodopyrazole): The carbon-iodine (C-I) bond at the 4-position of the pyrazole ring is highly susceptible to oxidative addition by Pd(0) species. Furthermore, the N1-aryl substitution acts as an intrinsic protecting group, preventing the pyrazole nitrogen from coordinating to and poisoning the palladium catalyst—a common failure mode in unprotected 1H-pyrazoles [2].
-
The Base-Sensitive Handle (Acetophenone): The acetyl group on the phenyl ring contains acidic alpha-protons (pKa ~19). This necessitates strict control over the reaction's basicity to prevent unwanted enolization and subsequent aldol condensation side reactions[3].
Mechanistic Insights & Reaction Design
When designing a Suzuki-Miyaura protocol for this specific substrate, the causality behind reagent selection dictates the success or failure of the coupling.
Catalyst Selection
Because the C-I bond is highly reactive, standard Pd(0) or Pd(II) pre-catalysts are sufficient. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the optimal choice as it provides a robust, electron-rich center for rapid oxidative addition without requiring expensive, sterically bulky biarylphosphine ligands [4].
Base Selection (Critical Variable)
The transmetalation step of the Suzuki coupling requires a base to activate the boronic acid into a reactive boronate complex. However, the use of strong bases (e.g., NaOH, KOtBu) will deprotonate the alpha-protons of the acetophenone moiety, triggering self-polymerization. Therefore, the selection of a mild inorganic base is mandatory[3].
Table 1: Base Optimization Data for Acetophenone-Bearing Aryl Halides
| Base | pKa (Conjugate Acid) | Conversion (%) | Side Reactions Observed | Suitability for this Substrate |
|---|---|---|---|---|
| Na₂CO₃ | ~10.3 | 94% | Minimal | Optimal |
| K₂CO₃ | ~10.3 | 91% | Minimal | Excellent |
| NaOAc | ~4.7 | 88% | None | Good, but slower kinetics |
| NaOH | ~15.7 | < 50% | Aldol Condensation | Poor / Destructive |
| Et₃N | ~10.7 | 35% | Poor aqueous solubility | Ineffective |
Data synthesized from comparative catalytic studies on acetophenone derivatives[3].
Generalized Catalytic Cycle
The following diagram illustrates the logical progression of the palladium catalyst through the reaction phases, specifically tailored to the pyrazolyl-acetophenone substrate.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 4-iodopyrazole derivatives.
Experimental Workflow & Methodology
To ensure reproducibility, the protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the workflow to confirm reaction integrity at each stage[2].
Caption: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.
Detailed Step-by-Step Protocol (1.0 mmol Scale)
Materials Required:
-
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one (312 mg, 1.0 mmol, 1.0 equiv)
-
Desired Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)
Procedure:
-
Reagent Charging: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, and Na₂CO₃.
-
Atmospheric Control (Checkpoint 1): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: Failure to remove oxygen will result in the rapid homocoupling of the boronic acid, visually indicated by the reaction turning black immediately upon heating.
-
Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(PPh₃)₄ catalyst. Re-seal and purge with Argon for an additional 2 minutes.
-
Solvent Introduction: Using a syringe, add 5.0 mL of the 1,4-Dioxane/H₂O mixture. Note: The solvent must be rigorously degassed prior to addition via sparging with Argon for 30 minutes.
-
Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 6 to 12 hours.
-
Monitoring (Checkpoint 2): Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting acetophenone derivative is highly UV-active. Proceed to workup only when the aryl iodide is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench by adding 10 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Organic Phase Processing: Combine the organic layers, wash with saturated brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexanes to Ethyl Acetate, to afford the pure cross-coupled product.
Troubleshooting Guide
-
Observation: Dehalogenation (Reduction of C-I to C-H).
-
Causality: Often caused by excess moisture in non-degassed solvents acting as a hydride source, or prolonged heating beyond reaction completion.
-
Solution: Ensure strictly anhydrous handling of the Pd catalyst and optimize reaction time using LC-MS tracking.
-
-
Observation: Protodeboronation (Loss of Boronic Acid).
-
Causality: The boronic acid degrades into the corresponding arene before transmetalation can occur, usually due to poor base solubility or excessive temperatures.
-
Solution: Use a slight excess (1.2–1.5 equiv) of boronic acid and ensure the Na₂CO₃ is fully dissolved in the aqueous phase of the solvent mixture.
-
References
-
Qin, Chong, et al. "Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression." Journal of Medicinal Chemistry 61.15 (2018): 6685-6704. URL:[Link]
-
Asnan, Hassanain Hafiz Mohd, et al. "Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst." Malaysian Journal of Chemistry 25.3 (2023): 36-41. URL: [Link]
-
"Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches." Applied Organometallic Chemistry, 2016. URL: [Link]
Sources
- 1. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ikm.org.my [ikm.org.my]
- 4. Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches [open.metu.edu.tr]
Application Notes and Protocols: 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one in Medicinal Chemistry
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[4][5] The compound 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a synthetic molecule featuring this critical pyrazole core. While specific biological data for this exact compound is not extensively documented in publicly available literature, its structural motifs—a 4-iodopyrazole ring linked to a phenyl ethanone moiety—provide a strong basis for hypothesizing its utility in drug discovery and development.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one. The proposed applications are based on established structure-activity relationships (SAR) of analogous pyrazole-containing compounds.[1][6] The presence of the iodine atom offers unique opportunities, not only for modulating potency and selectivity but also as a versatile chemical handle for further synthetic elaboration or for use in diagnostic imaging.[7][8]
Potential Applications and Scientific Rationale
The structure of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one suggests several promising avenues for investigation in medicinal chemistry:
-
Kinase Inhibitor Development: The pyrazole scaffold is a key component in a vast number of kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases.[1][2][9] Many pyrazole-based inhibitors function as ATP-competitive agents, where the pyrazole ring forms crucial hydrogen bonds within the hinge region of the kinase active site.[2] The phenyl group can be directed towards hydrophobic pockets, and the ethanone and iodo substituents can be further modified to enhance potency and selectivity for specific kinases such as Akt, Aurora kinases, or Cyclin-Dependent Kinases (CDKs).[1][6]
-
Anti-Inflammatory Agent (COX-2 Inhibition): Diaryl-substituted pyrazoles are the defining feature of selective COX-2 inhibitors like Celecoxib.[10] These agents block the production of pro-inflammatory prostaglandins. The 1,3-disubstituted pattern in the target molecule, while different from the classic diaryl-pyrazole structure, warrants investigation against COX enzymes, as the pyrazole core is fundamental to this class of anti-inflammatory drugs.[10][11]
-
Synthetic Intermediate for Novel Compound Libraries: The iodine atom on the pyrazole ring is a highly valuable feature for synthetic chemists. It can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse array of substituents. This allows for the rapid generation of a library of analogues for SAR studies, optimizing the compound's biological activity.
-
Radiolabeling and Bioimaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I). If the parent compound demonstrates high affinity and selectivity for a particular biological target (such as a specific enzyme or receptor), its radiolabeled version could be developed as a probe for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[8][12]
Experimental Protocols
The following protocols are generalized methodologies that can be adapted to evaluate 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one for its potential biological activities.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of the compound on a specific protein kinase.
Causality Behind Experimental Choices:
-
Enzyme Source: Using a purified recombinant kinase ensures that any observed inhibition is a direct effect on the enzyme and not due to other cellular factors.
-
ATP Concentration: The concentration of ATP is typically set near its Michaelis-Menten constant (Km) for the specific kinase. This allows for sensitive detection of competitive inhibitors.
-
Detection Method: The choice of detection (e.g., phosphorylation of a substrate) provides a quantitative measure of kinase activity.
Methodology:
-
Compound Preparation:
-
Dissolve 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one in 100% DMSO to create a 10 mM stock solution.
-
Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing (e.g., 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the purified kinase enzyme and the specific substrate (a peptide or protein) in the appropriate kinase assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor for the kinase) and a negative control (DMSO vehicle).
-
Pre-incubate the mixture for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited) using non-linear regression analysis.[13]
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the compound's ability to inhibit the growth of cancer cell lines, a common downstream effect of kinase inhibition.
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose cancer cell lines where the target kinase pathway is known to be dysregulated or critical for survival.
-
MTT Reagent: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan, providing an indirect measure of cell number.[14]
-
Incubation Time: A 48 or 72-hour incubation period allows sufficient time for the compound to exert its anti-proliferative effects.[13]
Methodology:
-
Cell Culture:
-
Culture the selected cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.[14]
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO-treated control cells.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to verify if the compound inhibits the intended kinase pathway within the cell by measuring the phosphorylation status of a downstream substrate.
Causality Behind Experimental Choices:
-
Phospho-specific Antibodies: Using antibodies that specifically recognize the phosphorylated form of a kinase's substrate provides direct evidence of target engagement and pathway inhibition.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used to ensure equal amounts of protein were loaded in each lane, allowing for accurate comparison.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the GI₅₀) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Strip the membrane and re-probe with an antibody for the total protein and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein and the loading control to determine the dose-dependent effect of the compound on target phosphorylation.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
|---|---|---|
| Kinase A | Experimental Value | Known Value |
| Kinase B | Experimental Value | Known Value |
| Kinase C | Experimental Value | Known Value |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Histology | 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one GI₅₀ (µM) |
|---|---|---|
| HCT116 | Colon Cancer | Experimental Value |
| MCF7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate a potential mechanism of action and the experimental workflow.
Caption: Hypothetical kinase inhibition pathway for the test compound.
Caption: Drug discovery workflow for pyrazole-based inhibitors.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications. Available at: [Link]
-
A comprehensive review on medicinal applications of iodine. ResearchGate. Available at: [Link]
-
Iodine (medical use). Wikipedia. Available at: [Link]
-
Role of Iodine in Pharmaceutical and Healthcare Applications. Coherent Market Insights. Available at: [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Available at: [Link]
-
Role of Iodine and Its Derivatives in Different Industries. Rock Chemicals, Inc.. Available at: [Link]
-
Iodine - Production, Uses, Compounds. Britannica. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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- 12. rockchemicalsinc.com [rockchemicalsinc.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpbs.com [ijpbs.com]
Protocol for functionalizing the iodo-pyrazole moiety
Application Note: Strategic Functionalization of the Iodo-Pyrazole Moiety in Medicinal Chemistry
Executive Summary & Mechanistic Rationale
The pyrazole ring is a privileged pharmacophore ubiquitous in FDA-approved drugs. Functionalizing the pyrazole core—particularly at the C3 or C4 position—is a critical step in Structure-Activity Relationship (SAR) exploration. The iodo-pyrazole moiety (e.g., 4-iodo-1H-pyrazole) serves as an elite electrophilic building block for these transformations[1].
Causality of the C-I Bond: Compared to bromo- or chloro-pyrazoles, the carbon-iodine bond possesses a significantly lower bond dissociation energy. This thermodynamic vulnerability makes it highly susceptible to facile oxidative addition by low-valent transition metals like Pd(0) and Cu(I). Consequently, reactions proceed at lower temperatures with accelerated kinetics, minimizing off-target degradation and maximizing yield[1].
Strategic Protection: A self-validating protocol must account for the nucleophilic N-H of the pyrazole. Free pyrazoles can act as bidentate ligands, sequestering metal catalysts and stalling the catalytic cycle[2]. We strongly recommend N-protection (e.g., N-methyl, N-trityl, or N-THP) prior to C-I functionalization to ensure absolute chemoselectivity and prevent off-target N-arylation[3].
Experimental Workflows & Logical Relationships
Figure 1: Divergent functionalization pathways of the iodo-pyrazole scaffold.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol details the microwave-assisted coupling of 4-iodo-1-methyl-1H-pyrazole with arylboronic acids[1].
Mechanistic Causality: We utilize a biphasic solvent system of 1,2-Dimethoxyethane (DME) and water. Water is not merely a solvent; it plays a critical mechanistic role by hydrating the base (Cs₂CO₃) to form a reactive hydroxide/carbonate species that coordinates the boronic acid, forming the electron-rich boronate complex required for rapid transmetalation[1]. Microwave irradiation (90°C) ensures the reaction reaches completion in under 15 minutes, suppressing protodeboronation side reactions.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 10 mL microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the target arylboronic acid (0.55 mmol, 1.1 equiv)[1]. Self-Validation: Using a slight excess of boronic acid compensates for potential protodeboronation.
-
Catalyst & Base: Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407 mg)[1].
-
Solvent Addition & Degassing: Inject DME (3.0 mL) and deionized H₂O (1.2 mL)[1]. Purge the suspension with Argon for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
-
Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 90°C for 5-12 minutes[1].
-
Monitoring & Workup: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot is consumed and a new UV-active spot appears. The mixture will typically turn dark gray/black, indicating the precipitation of Pd(0) black[1].
-
Purification: Quench with water (5 mL), extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (removes DME), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography[1].
Figure 2: Mechanistic cycle of the Pd-catalyzed Suzuki cross-coupling at the C-I bond.
Protocol II: Copper-Catalyzed C-O Alkoxylation (C-O Bond Formation)
Direct alkoxylation of pyrazoles is notoriously difficult due to the high activation energy of C-O reductive elimination from the metal center. This protocol utilizes a CuI/Phenanthroline system to achieve direct C4-alkoxylation[3].
Mechanistic Causality: 3,4,7,8-tetramethyl-1,10-phenanthroline is chosen as the ligand because its electron-donating methyl groups increase the electron density on the Cu center, facilitating the initial oxidative addition into the C-I bond[3]. Potassium tert-butoxide (tBuOK) is a strong, non-nucleophilic base that deprotonates the aliphatic alcohol without competing for the electrophilic carbon[3].
Step-by-Step Methodology:
-
Preparation: In a 2.0 mL microwave vial, dissolve 4-iodo-1-tritylpyrazole (0.12 mmol, 1.0 equiv) in the target alcohol (e.g., allyl alcohol, 2.0 mL, which acts as both reactant and solvent)[4].
-
Catalyst & Ligand: Add CuI (20 mol%, 4.4 mg) and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%, 5.8 mg)[4].
-
Base Addition: Add tBuOK (0.26 mmol, 2.0 equiv)[4]. Self-Validation: The solution should turn a deep color (often reddish-brown) upon base addition, indicating the formation of the active Cu-alkoxide complex.
-
Irradiation: Seal and heat at 130°C for 1 hour under microwave irradiation[4].
-
Monitoring & Workup: Confirm completion via LC-MS. Cool to room temperature, dilute with EtOAc (10 mL), and quench with saturated aqueous NH₄Cl (5 mL). Causality: NH₄Cl effectively chelates and removes copper salts into the aqueous phase, preventing emulsion formation during extraction.
-
Purification: Extract, dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane:EtOAc 8:1)[3].
Quantitative Data & Reaction Parameters
The following table summarizes optimized parameters and expected outcomes for functionalizing the iodo-pyrazole core across different coupling modalities, synthesized from established literature[1],[3],[2].
| Reaction Modality | Target Bond | Optimal Catalyst System | Base / Additive | Solvent System | Temp & Time | Expected Yield |
| Suzuki-Miyaura | C-C (Aryl) | Pd(PPh₃)₄ (2-5 mol%) | Cs₂CO₃ (2.5 eq) | DME / H₂O (3:1) | 90°C, 10 min (MW) | 75% - 95% |
| Ullmann Alkoxylation | C-O (Alkyl) | CuI (20 mol%) + Phenanthroline | tBuOK (2.0 eq) | Neat Alcohol | 130°C, 1 h (MW) | 60% - 85% |
| Sonogashira | C-C (Alkyne) | PdCl₂(PPh₃)₂ + CuI | Et₃N (Solvent/Base) | DMF or THF | 60°C, 4-12 h | 50% - 80% |
References
-
Usami, Y., Kubo, Y., Takagaki, T., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules, 2021, 26(11), 3370. URL:[Link]
-
Krikstolaityte, S., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." ARKIVOC, 2011, (2), 219-235. URL:[Link]
Sources
Application Notes & Protocols: A Framework for In Vitro Evaluation of Pyrazole-Based Compounds
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility and metabolic stability.[4] This has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and anticoagulants like apixaban.[1][5] The pyrazole nucleus often functions as a potent pharmacophore, capable of forming critical hydrogen bond interactions with various biological targets.
Given the prevalence and therapeutic success of pyrazole-based compounds, a robust and systematic in vitro evaluation strategy is paramount during the early stages of drug discovery.[6][7] This guide provides detailed protocols and the underlying scientific rationale for a tiered approach to characterizing novel pyrazole derivatives, focusing on biochemical potency, cellular activity, and early safety profiling.
Part 1: Primary Biochemical Potency Assessment - Kinase Inhibition
A significant number of pyrazole derivatives function by inhibiting protein kinases, which are crucial regulators of cellular processes.[5][8][9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[8] Therefore, a primary biochemical assay to determine a compound's inhibitory potency against its intended kinase target is a critical first step.
Featured Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Scientific Rationale: The HTRF® assay is a highly sensitive and robust method for quantifying kinase activity in a high-throughput format.[10][11][12] It is a "mix-and-read" assay, eliminating the need for wash steps and thus reducing variability and saving time.[11] The technology is based on Förster Resonance Energy Transfer (FRET) combined with time-resolved measurement of fluorescence (TRF), which minimizes background interference from scattered light and autofluorescent compounds.[10][12] This assay measures the phosphorylation of a specific substrate by the kinase of interest.
Experimental Workflow Diagram:
Caption: Workflow for a typical HTRF® kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute the pyrazole-based compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into a low-volume 384-well assay plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells with a known potent inhibitor as a positive control (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix containing the target kinase and its specific ULight™-labeled substrate in enzymatic buffer. Dispense this mix (e.g., 5 µL) into each well of the assay plate.
-
Initiation of Reaction: Prepare an ATP solution in the enzymatic buffer at a concentration close to the Michaelis constant (Km) for the specific kinase. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: Stop the enzymatic reaction by adding a detection mix containing a Europium (Eu)-labeled anti-phospho-substrate antibody in detection buffer (e.g., 10 µL).[13] This antibody will specifically recognize the phosphorylated substrate.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a microplate reader certified for HTRF® detection, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[14]
Data Analysis and Interpretation: The HTRF® signal is typically expressed as a ratio of the acceptor to donor fluorescence values. This ratiometric measurement corrects for well-to-well variations and compound interference.[12]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the half-maximal inhibitory concentration (IC50) value.[15][16] The IC50 represents the concentration of the compound required to inhibit 50% of the kinase activity.
Example Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-001 | Kinase A | 15.2 |
| PYR-002 | Kinase A | 250.8 |
| PYR-003 | Kinase A | >10,000 |
| Staurosporine | Kinase A | 2.5 |
Part 2: Cellular Activity and Cytotoxicity Profiling
After identifying biochemically potent compounds, the next crucial step is to assess their activity in a cellular context.[7][17] This confirms that the compound can penetrate cell membranes, engage its target in the complex intracellular environment, and exert a biological effect. It is equally important to evaluate general cytotoxicity to ensure the observed effect is not due to non-specific toxicity.
Featured Protocol 2: Luminescent Cell Viability Assay (CellTiter-Glo®)
Scientific Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is a hallmark of metabolically active cells.[18][19] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[19] The intensity of the light signal is directly proportional to the amount of ATP present, and thus to the number of viable cells.[20] This "glow-type" signal is highly stable, making it suitable for high-throughput screening.[19]
Experimental Workflow Diagram:
Caption: General workflow for determining cell viability using CellTiter-Glo®.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in an appropriate culture medium into opaque-walled 96- or 384-well plates suitable for luminescence measurements. The seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the experiment.[21]
-
Cell Culture: Incubate the plates overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Add serially diluted pyrazole compounds to the wells. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for a duration relevant to the biological question (e.g., 48-72 hours).
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[22] Equilibrate the reagent to room temperature before use.
-
Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[20] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[22]
-
Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition: Record the luminescence using a plate luminometer.
Data Analysis and Interpretation: Similar to the kinase assay, data is normalized to controls and a dose-response curve is generated to calculate an IC50 (or GI50, 50% growth inhibition) value. This cellular IC50 can be compared to the biochemical IC50 to provide a preliminary assessment of cell permeability and target engagement. A large rightward shift in potency from the biochemical to the cellular assay may suggest poor cell permeability or efflux by cellular transporters.
Part 3: Early ADME Profiling - Metabolic Stability
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential to avoid costly late-stage failures. Metabolic stability is a key parameter, as a compound that is too rapidly metabolized will have poor bioavailability and a short duration of action.[23]
Featured Protocol 3: Liver Microsomal Stability Assay
Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[24][25] By incubating a compound with liver microsomes and an essential cofactor (NADPH), one can measure the rate at which the compound is metabolized.[26] This provides an in vitro measure of intrinsic clearance, which is crucial for predicting in vivo metabolic fate.[27]
Experimental Workflow Diagram:
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate, pH 7.4).[26]
-
Compound Incubation: Add the pyrazole test compound to the microsomal solution at a final concentration typically around 1 µM.[25] Include positive control compounds with known low, medium, and high clearance rates. Also, run a control incubation for each test compound in the absence of the cofactor to check for chemical instability.[24]
-
Initiate Reaction: Pre-incubate the mixture at 37°C. Start the metabolic reaction by adding an NADPH regenerating system.[26]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[24][25]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold solvent (e.g., acetonitrile) with an internal standard for analytical quantification.[26] This step precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis and Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the initial linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
Example Data Presentation:
| Compound ID | Species | t½ (min) | CLint (µL/min/mg protein) | Stability Category |
| PYR-001 | Human | 8.5 | 96.5 | High Clearance |
| PYR-004 | Human | 45.2 | 18.2 | Moderate Clearance |
| PYR-005 | Human | >120 | <5.8 | Low Clearance |
| Verapamil | Human | 10.1 | 81.7 | High Clearance |
Conclusion: A Self-Validating and Integrated Approach
The protocols described herein form a logical and self-validating cascade for the initial characterization of novel pyrazole-based compounds. Strong potency in a biochemical assay must translate to on-target activity in a cellular model to be considered a valid hit.[28] Furthermore, the observed cellular activity must be significantly more potent than any general cytotoxicity to ensure a therapeutic window. Finally, promising compounds must exhibit acceptable metabolic stability to warrant further investment in more complex in vivo studies.[23] By systematically applying this multi-parametric in vitro approach, researchers can make informed decisions, prioritize the most promising candidates, and accelerate the journey from chemical entity to potential therapeutic.[29][30]
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved March 6, 2026, from [Link]
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Retrieved March 6, 2026, from [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 11). Retrieved March 6, 2026, from [Link]
-
Kumar, R. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 77(1), 221-233. Retrieved March 6, 2026, from [Link]
-
Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved March 6, 2026, from [Link]
-
Kumar, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(Suppl 1), S10-S15. Retrieved March 6, 2026, from [Link]
-
Unnamed author. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved March 6, 2026, from [Link]
-
Unnamed author. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23. Retrieved March 6, 2026, from [Link]
-
Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved March 6, 2026, from [Link]
-
Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved March 6, 2026, from [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved March 6, 2026, from [Link]
-
Unnamed author. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved March 6, 2026, from [Link]
-
Wang, L., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 17(33), 3644-3658. Retrieved March 6, 2026, from [Link]
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He, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved March 6, 2026, from [Link]
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Cellular assay development for 1H-pyrazol-1-yl phenyl ethanone derivatives
An In-Depth Guide to Cellular Assay Development for the Characterization of 1H-pyrazol-1-yl Phenyl Ethanone Derivatives
Abstract
The 1H-pyrazol-1-yl phenyl ethanone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects[1][2]. The successful progression of these compounds from initial hits to validated leads hinges on a robust and logically structured cellular assay cascade. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of cellular assays to characterize the activity, elucidate the mechanism of action, and confirm target engagement of this promising compound class. Moving beyond simple protocols, we delve into the causality behind experimental choices, establishing a self-validating system to ensure data integrity and accelerate the drug discovery process.
Introduction: A Strategic Approach to Compound Characterization
The journey of a novel compound from synthesis to potential clinical application is governed by a series of critical questions: Does it have the desired biological effect in a cellular context? By what mechanism does it act? Does it engage its intended molecular target within the complex milieu of a living cell? Answering these questions requires a multi-tiered assay strategy that progresses from broad, phenotypic assessments to highly specific, target-focused validation.
This application note details an integrated workflow for characterizing 1H-pyrazol-1-yl phenyl ethanone derivatives, beginning with foundational cell health assessments, moving to mechanistic pathway analysis, and culminating in definitive target engagement studies.
Section 1: Foundational Assays - Assessing Global Cellular Health and Cytotoxicity
The initial step in characterizing any new compound library is to determine its effect on cell viability. This primary phenotypic screen acts as a gatekeeper, identifying active compounds and providing a crucial dose-response relationship (e.g., IC50) that informs the concentrations used in all subsequent, more complex assays.
The Rationale: Why Start with Cell Viability?
Cell viability assays are fundamental because they provide a quantitative measure of overall cellular health[3]. Whether the intended outcome is cytotoxic (for an anticancer agent) or non-toxic (for an anti-inflammatory agent at a therapeutic dose), establishing this baseline is non-negotiable. These assays measure markers associated with viable cell number, such as metabolic activity or membrane integrity[4][5].
Selecting the Right Viability Assay
A variety of methods exist, each with distinct advantages and limitations. The choice of assay can significantly impact data quality and interpretation.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric (e.g., MTT, XTT) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product[4][6]. | Inexpensive, well-established protocols[7][8]. | Can be prone to interference from colored or reducing compounds. Requires a solubilization step[8]. |
| Fluorescent (e.g., Calcein AM) | Non-fluorescent Calcein AM is cleaved by intracellular esterases in live cells to produce highly fluorescent calcein[5]. | High sensitivity, suitable for multiplexing. | Requires a fluorescence plate reader. Potential for signal quenching by compounds. |
| Luminescent (e.g., CellTiter-Glo®) | Measures intracellular ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction[9]. | High sensitivity, broad linear range, simple "add-mix-measure" protocol[4]. Less prone to compound interference than colorimetric/fluorescent methods[9]. | Higher reagent cost compared to colorimetric assays. |
Expert Recommendation: For high-throughput screening and robust, reproducible data, ATP-based luminescent assays are often the preferred method due to their superior sensitivity and reduced susceptibility to compound interference.
Detailed Protocol: ATP-Based Luminescent Cell Viability Assay
This protocol is based on the principles of the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1H-pyrazol-1-yl phenyl ethanone derivative in a cancer cell line (e.g., A549 lung carcinoma cells)[10].
Materials:
-
A549 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compounds (dissolved in DMSO)
-
Opaque-walled 96-well microplates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count A549 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well into an opaque-walled 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Scientist's Note: Seeding density is a critical parameter that must be optimized for each cell line to ensure cells are in the exponential growth phase during the experiment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be based on the cell line's doubling time and the compound's expected mechanism.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Development and Measurement:
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average luminescence from vehicle control wells as 100% viability and background (wells with medium and reagent only) as 0%.
-
Plot the normalized data against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Section 2: Mechanistic Elucidation - Uncovering the Mode of Action
Observing a decrease in cell viability is the first step. The next is to determine how the cells are dying. For anticancer compounds, inducing apoptosis (programmed cell death) is a desirable outcome.
Apoptosis and Caspase Activation
Apoptosis is a tightly regulated process executed by a family of proteases called caspases. The activation of effector caspases, particularly Caspase-3 and Caspase-7, is considered a key execution point in the apoptotic pathway[11]. Therefore, measuring their activity provides a direct and sensitive readout of apoptosis induction.
Detailed Protocol: Caspase-3/7 Activation Assay
This protocol is based on the principles of the Promega Caspase-Glo® 3/7 Assay[12][13][14].
Objective: To determine if a lead compound induces apoptosis by measuring Caspase-3/7 activity.
Materials:
-
Cells and culture reagents as described in Section 1.3.
-
Test Compound at concentrations around its IC50 value.
-
Opaque-walled 96-well microplates.
-
Caspase-Glo® 3/7 Reagent[14].
-
Positive control (e.g., Staurosporine).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate as described previously.
-
Treat cells with the test compound at 0.1X, 1X, and 10X its predetermined IC50. Include vehicle control and a positive control for apoptosis induction.
-
Incubate for a relevant period (e.g., 18-24 hours), as caspase activation is often an earlier event than the loss of metabolic activity.
-
-
Assay Execution:
-
Measurement and Analysis:
-
Measure the luminescent signal, which is directly proportional to the amount of active Caspase-3/7[12].
-
Express the data as fold-change in luminescence over the vehicle control. A significant, dose-dependent increase in the signal indicates apoptosis induction.
-
Pathway-Specific Analysis: NF-κB Signaling
Given that pyrazole derivatives often exhibit anti-inflammatory properties, investigating their effect on key inflammatory pathways like the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a logical next step[1]. The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is a critical activation step in this pathway[15][16].
// Connections "Stimuli" -> "Receptor"; "Receptor" -> "IKK" [label="Activates"]; "IKK" -> "IkB" [label="Phosphorylates"]; "IkB" -> "Proteasome" [label="Degradation"]; "p65_p50" -> "p65_p50_nuc" [label="Translocation", style=dashed, color="#EA4335"]; "p65_p50_nuc" -> "DNA" [label="Binds"]; "DNA" -> "Transcription";
// Inhibition "Compound" -> "IKK" [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold];
// Complex {rank=same; "IkB"; "p65_p50"} "IkB" -- "p65_p50" [label="Sequesters", dir=none, style=dotted]; }
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Detailed Protocol: NF-κB (p65) Nuclear Translocation Assay
Objective: To quantify the inhibitory effect of a compound on TNF-α-induced NF-κB p65 nuclear translocation using high-content imaging.
Materials:
-
HeLa or A549 cells
-
Imaging-compatible black-walled, clear-bottom 96- or 384-well plates
-
Recombinant Human TNF-α
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor™ 488
-
Nuclear stain: Hoechst 33342
-
Fixation and permeabilization buffers (e.g., 4% PFA, 0.1% Triton X-100)
-
High-Content Imaging System
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into imaging plates and allow them to attach overnight.
-
Compound Pre-treatment: Treat cells with the pyrazole derivatives for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 20 ng/mL) to all wells except the "unstimulated control." Incubate for 30 minutes at 37°C. This is the optimal time for peak translocation[15].
-
Fix and Permeabilize:
-
Wash cells gently with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary anti-p65 antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor™ 488-conjugated secondary antibody and Hoechst stain for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells and add PBS.
-
Acquire images on a high-content imaging system using channels for the nucleus (Hoechst) and p65 (Alexa Fluor 488).
-
The analysis software will first identify the nuclear and cytoplasmic compartments for each cell. It will then calculate the ratio or difference of the p65 fluorescence intensity between the nucleus and the cytoplasm.
-
Inhibition of translocation will result in a lower nuclear-to-cytoplasmic intensity ratio, similar to the unstimulated control.
-
Section 3: Target Validation - Confirming Molecular Interaction in a Cellular Context
A compound's effect in a cell-based assay strongly suggests it is active, but it does not prove that it works by binding to its intended molecular target. Target engagement assays are designed to provide this crucial piece of evidence directly within a live-cell environment[17]. Many pyrazole derivatives are designed as kinase inhibitors[18]. Therefore, confirming engagement with a specific kinase (e.g., p38 MAPK) is a critical validation step[19].
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization[20][21]. When a compound binds to its target protein, the protein-ligand complex is generally more resistant to thermal denaturation than the protein alone. This change in thermal stability can be quantified[22].
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol: Western Blot-Based CETSA for p38 MAPK
Objective: To demonstrate direct binding of a pyrazole derivative to p38 MAPK in intact cells.
Materials:
-
MCF-7 or other relevant cell line
-
Test compound
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
High-speed refrigerated centrifuge
-
Reagents for SDS-PAGE and Western Blotting
-
Primary antibodies: anti-p38 MAPK, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with a high concentration of the test compound (e.g., 10-20 µM) and another with vehicle (DMSO) for 2-4 hours.
-
-
Harvest and Aliquot:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Western Blot Analysis:
-
Normalize total protein concentration for all samples using a BCA assay.
-
Perform SDS-PAGE and Western blotting using a primary antibody against p38 MAPK[20].
-
Probe a separate blot for a loading control (e.g., Actin) that should denature at a different temperature.
-
Quantify the band intensities for p38 MAPK at each temperature for both vehicle- and compound-treated samples.
-
-
Data Interpretation:
-
Plot the percentage of soluble p38 MAPK against temperature.
-
A shift of the curve to the right for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Method 2: NanoBRET™ Target Engagement Assay
Principle: Bioluminescence Resonance Energy Transfer (BRET) is another powerful technique to measure compound binding in live cells[23]. The NanoBRET™ assay uses a target kinase fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A test compound that engages the target will compete with and displace the tracer, leading to a decrease in the BRET signal[24][25].
// Base State Node_Base [label="{ Kinase-NanoLuc® Fusion | Fluorescent Tracer}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRET_Signal [shape=ellipse, label="High BRET Signal", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Base:f1 -> BRET_Signal [label="Energy Transfer"];
// Compound Addition Compound [shape=invhouse, label="Test Compound", fillcolor="#202124", fontcolor="#FFFFFF"]; Node_Inhibited [label="{ Kinase-NanoLuc® Fusion | Test Compound}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; No_BRET [shape=ellipse, label="Low BRET Signal", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Compound -> Node_Inhibited:f1 [label="Binds & Displaces Tracer"]; Node_Inhibited:f0 -> No_BRET [label="No Energy Transfer", style=dashed, color="#EA4335"]; }
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol Outline: NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the affinity of a pyrazole derivative for its target kinase in live cells.
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase-NanoLuc® fusion protein.
-
Assay Setup: Seed the transfected cells into a white, 96-well assay plate.
-
Compound and Tracer Addition: Treat the cells with a serial dilution of the test compound, followed by the addition of the NanoBRET™ tracer and the Nano-Glo® substrate.
-
Signal Measurement: Measure both the donor (luciferase, ~450nm) and acceptor (tracer, ~610nm) emission signals simultaneously using a filtered luminometer.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the compound's apparent cellular affinity for the target kinase[24].
Section 4: Data Integration and Decision Making
No single assay tells the whole story. The power of this workflow lies in integrating the data from each stage to build a comprehensive profile of the compound and make informed decisions.
Integrated Data Summary
| Assay | Parameter Measured | Key Output | Example Result for an Active Compound |
| Cell Viability | Cellular ATP levels | IC50 | 1.5 µM |
| Apoptosis Assay | Caspase-3/7 Activity | EC50 / Fold Induction | 2.1 µM / 5-fold increase over control |
| NF-κB Translocation | p65 Nuclear Intensity | IC50 | 0.8 µM |
| CETSA | Thermal Stability | ΔTₘ (Thermal Shift) | +4.5 °C at 10 µM |
| NanoBRET™ | Tracer Displacement | Apparent Cellular Affinity (IC50) | 0.5 µM |
Logical Assay Progression Workflow
The following diagram illustrates the decision-making process in the assay cascade.
// Nodes Start [shape=Mdiamond, label="Start with\nCompound Library", fillcolor="#34A853", fontcolor="#FFFFFF"]; Viability [label="Tier 1: Cell Viability Screen\n(e.g., CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision1 [shape=diamond, label="Is IC50 < Threshold?", fillcolor="#FBBC05", fontcolor="#202124"]; Stop1 [shape=box, label="Inactive Compound\n(Deprioritize)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanistic [label="Tier 2: Mechanistic Assays\n(e.g., Caspase-Glo, NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision2 [shape=diamond, label="Mechanism Confirmed?", fillcolor="#FBBC05", fontcolor="#202124"]; Stop2 [shape=box, label="Undesired Mechanism\n(Deprioritize)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Tier 3: Target Engagement\n(CETSA or NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision3 [shape=diamond, label="Target Engagement\nConfirmed?", fillcolor="#FBBC05", fontcolor="#202124"]; Stop3 [shape=box, label="No On-Target Activity\n(Deprioritize)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [shape=Mdiamond, label="Validated Lead\nCompound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Viability; Viability -> Decision1; Decision1 -> Stop1 [label="No"]; Decision1 -> Mechanistic [label="Yes"]; Mechanistic -> Decision2; Decision2 -> Stop2 [label="No"]; Decision2 -> Target [label="Yes"]; Target -> Decision3; Decision3 -> Stop3 [label="No"]; Decision3 -> Lead [label="Yes"]; }
Caption: Decision-making workflow for compound characterization.
Conclusion
The development of cellular assays for 1H-pyrazol-1-yl phenyl ethanone derivatives requires a systematic, multi-tiered approach. By progressing from broad phenotypic screens to specific mechanistic and target engagement assays, researchers can efficiently identify active compounds, understand their mode of action, and validate their molecular targets. This integrated strategy, grounded in robust and reproducible protocols, not only enhances the quality and reliability of preclinical data but also provides the critical insights necessary to advance the most promising therapeutic candidates.
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- 24. Kinase Target Engagement | Kinase Affinity Assay [promega.co.uk]
- 25. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Characterizing 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one as a Novel Chemical Probe for Target Discovery and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] The introduction of an iodine atom to this structure offers a versatile handle for synthetic elaboration and can significantly modulate a compound's biological profile.[1][3] This guide provides a comprehensive framework for researchers to characterize novel iodinated pyrazole derivatives, using 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one (hereafter referred to as IPPE ) as a representative example. We present detailed protocols for two state-of-the-art, unbiased target identification and engagement strategies: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP). These methodologies empower researchers to elucidate the cellular targets of novel compounds and validate their engagement in a physiologically relevant context, a critical step in early-stage drug discovery.
Introduction to IPPE: A Scaffold of Opportunity
IPPE (CAS No. 1519748-73-2) is a small molecule featuring a 4-iodo-1H-pyrazole moiety linked to a phenyl ethanone group.[4] While specific biological targets for IPPE are not yet defined in the public domain, its structural motifs suggest significant potential. The pyrazole core is a privileged structure in many kinase inhibitors and other therapeutic agents.[1] The iodine atom, in particular, presents several advantages for a chemical probe:
-
Modulation of Physicochemical Properties: Iodine can increase lipophilicity, potentially enhancing cell permeability.[1]
-
Halogen Bonding: The iodine atom can participate in halogen bonds, a type of non-covalent interaction that can contribute to target affinity and selectivity.[5]
-
Synthetic Handle: The carbon-iodine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward synthesis of derivative probes for techniques like affinity-based chemoproteomics.[3][6][7][8]
This guide will walk you through the essential first steps to unlock the therapeutic potential of a novel compound like IPPE: identifying what proteins it interacts with inside the cell.
Foundational Strategy: Unbiased Target Identification
When presented with a novel bioactive compound, the primary challenge is to identify its molecular target(s). Phenotypic screening can reveal a compound's effect on cells, but it doesn't explain the "how." The following sections detail two powerful, unbiased approaches to bridge this gap.
Target Engagement Confirmation with the Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly measures a compound's binding to its target protein in intact cells or lysates.[9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is generally more resistant to heat-induced unfolding and aggregation.[9][10]
The Causality Behind the Method: By heating cell samples across a temperature gradient, we can determine a protein's melting point. If IPPE binds to a specific protein, that protein's melting curve will shift to a higher temperature. This "thermal shift" is direct evidence of target engagement in a native cellular environment.[11]
Experimental Protocol: CETSA for IPPE Target Engagement
This protocol is designed to first determine the melt curve of a candidate protein and then to assess if IPPE induces a thermal shift.
Part A: Generating the Melt Curve
-
Cell Culture: Culture a relevant cell line (e.g., MCF-7, HCT116) in appropriate media to ~80% confluency.
-
Cell Harvest: Harvest cells, wash with cold PBS, and resuspend the cell pellet in a lysis buffer containing protease inhibitors.[12]
-
Lysate Preparation: Lyse the cells via freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing in a 37°C water bath).[13]
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet insoluble debris. Collect the supernatant.
-
Temperature Gradient: Aliquot the cell lysate into PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[12][13]
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates again at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured protein.[13]
-
Analysis: Carefully collect the supernatant. Quantify the protein concentration (e.g., using a BCA assay). Analyze the amount of a specific protein of interest remaining in the soluble fraction by Western Blot.[12][13]
Part B: Isothermal Dose-Response (ITDR) CETSA
-
Compound Treatment: Treat cell lysates or intact cells with a range of IPPE concentrations (e.g., 0.1 µM to 100 µM) and a DMSO vehicle control for 1 hour at 37°C.
-
Heating: Heat all samples to a single, predetermined temperature (chosen from the melt curve, typically where ~50% of the protein has denatured) for 3 minutes.[12]
-
Processing and Analysis: Follow steps 6 and 7 from Part A to process the samples and quantify the amount of soluble target protein.
-
Data Interpretation: An increase in the amount of soluble protein in the IPPE-treated samples compared to the DMSO control indicates stabilization and therefore, target engagement. Plotting the amount of soluble protein against the IPPE concentration allows for the determination of an EC50 value for target engagement.[11]
| Parameter | Description | Typical Value |
| Cell Line | Human cancer cell line (e.g., MCF-7) | N/A |
| Lysis Buffer | RIPA or similar, with protease inhibitors | 1x concentration |
| Heating Time | Duration of heat challenge | 3 minutes |
| Temperature Range (Melt Curve) | Gradient to determine protein melting point | 40°C - 70°C |
| Centrifugation Speed | To separate soluble/aggregated protein | 20,000 x g |
| IPPE Concentration (ITDR) | Dose-response range | 0.1 - 100 µM |
Workflow Visualization: CETSA
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Target Discovery with Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to identify enzyme classes that are targeted by a small molecule.[14][15] It utilizes "activity-based probes" (ABPs) that covalently bind to the active sites of specific enzyme families.[16]
The Causality Behind the Method: The core principle of ABPP is competition. If IPPE binds to the active site of an enzyme, it will prevent a broad-spectrum, reactive ABP from binding to that same site. By using quantitative mass spectrometry, we can identify the enzymes that show reduced labeling by the ABP in the presence of IPPE. These are the candidate targets of IPPE.[17][18]
Experimental Protocol: Competitive ABPP for IPPE Target Identification
This protocol describes a competitive ABPP workflow to identify potential enzyme targets of IPPE.
-
Proteome Preparation: Prepare fresh cell or tissue lysates as described in the CETSA protocol (Steps 1-4).
-
Compound Incubation: Incubate the proteome with IPPE (at a concentration determined to be effective, e.g., 10x the phenotypic IC50) or a DMSO vehicle control for 1 hour at 37°C.
-
ABP Labeling: Add a well-characterized, alkyne-functionalized activity-based probe (e.g., a fluorophosphonate-alkyne probe for serine hydrolases) to both the IPPE-treated and DMSO-treated lysates. Incubate for a specified time (e.g., 30 minutes).[14]
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-functionalized ABP that has labeled the enzymes.[19]
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-labeled proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from each enzyme in the IPPE-treated sample versus the DMSO control. A significant reduction in the signal for a particular enzyme in the IPPE-treated sample indicates that IPPE inhibited the binding of the ABP, identifying it as a direct target.[17]
| Parameter | Description | Typical Value/Reagent |
| Proteome Source | Cell or tissue lysate | 1-2 mg/mL protein concentration |
| IPPE Incubation | Pre-incubation to allow target binding | 1 hour at 37°C |
| Activity-Based Probe (ABP) | Alkyne-functionalized covalent probe | e.g., FP-alkyne |
| Reporter Tag | For enrichment | Biotin-azide |
| Enrichment Matrix | For capturing tagged proteins | Streptavidin beads |
| Analysis Platform | For protein identification and quantification | LC-MS/MS |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1519748-73-2|1-[3-(4-Iodo-1h-pyrazol-1-yl)phenyl]ethan-1-one|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pelagobio.com [pelagobio.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. drughunter.com [drughunter.com]
- 19. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Application Note: Development and Validation of Pyrazole Derivatives as Targeted VEGFR-2 Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Introduction & Mechanistic Rationale
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary receptor tyrosine kinase (RTK) responsible for mediating VEGF-driven angiogenic signaling[1]. In the tumor microenvironment, the hyperactivation of VEGFR-2 promotes endothelial cell proliferation and neovascularization, making it a highly validated target for anti-cancer therapeutics[1]. Blocking this pathway effectively starves tumors of their blood supply, inducing hypoxia and subsequent apoptosis[2].
In recent years, the pyrazole scaffold has emerged as a privileged pharmacophore in rational drug design[1]. As a Senior Application Scientist, I have observed that pyrazole and its reduced pyrazoline derivatives (such as the FDA-approved multi-kinase inhibitor Pazopanib) exhibit exceptional hydrogen-bonding capabilities[2]. These properties allow the pyrazole core to anchor securely within the highly conserved ATP-binding pocket of the VEGFR-2 kinase domain[2]. Furthermore, functionalizing the pyrazole core at the 1-, 3-, and 4-positions with heteroaromatic rings (e.g., benzothiazole, pyridine, or phenylethyl groups) significantly enhances hydrophobic interactions, thereby improving both binding affinity and target selectivity[1].
Pathway Visualization
To understand the therapeutic intervention point, we must map the signaling cascade. The diagram below illustrates how pyrazole derivatives disrupt the autophosphorylation of VEGFR-2, thereby halting downstream pro-angiogenic pathways (PLC-γ, PI3K/AKT, and MAPK/ERK).
Fig 1. VEGFR-2 signaling cascade and targeted disruption by pyrazole-based inhibitors.
Structure-Activity Relationship (SAR) & Comparative Efficacy
When developing novel pyrazole derivatives, benchmarking their biochemical potency against established clinical inhibitors is a mandatory validation step. Recent literature highlights several highly potent pyrazole-based compounds that exhibit nanomolar to low-micromolar efficacy. Table 1 summarizes the quantitative data of top-performing pyrazole derivatives compared to standard reference drugs.
Table 1: Comparative IC50 Values of Pyrazole Derivatives and Standard Inhibitors
| Compound / Inhibitor | Chemical Class / Scaffold | Target Kinase | IC50 (VEGFR-2) | Reference Cell Line (IC50) |
| Compound 3i | Pyrazole derivative | VEGFR-2 | 8.93 nM | PC-3 (Prostate): 1.24 µM[2] |
| Compound 3a | Pyrazole derivative | VEGFR-2 | 38.28 nM | PC-3 (Prostate): 1.22 µM[2] |
| Compound 6h | Pyrazole derivative | VEGFR-2 | 1.89 µM | HT-29 (Colon): 2.36 µM[3] |
| Sunitinib | Indolinone (Control) | VEGFR-2 | 25.0 nM | MCF-7 (Breast): 1-10 µM[4],[5] |
| Sorafenib | Biaryl urea (Control) | VEGFR-2 | 90.0 nM | PC-3 (Prostate): ~2.5 µM[2],[5] |
Note: Variations in IC50 values can occur based on the specific assay conditions (e.g., ATP concentration, substrate type). Therefore, internal controls (Sunitinib/Sorafenib) must be run in parallel during every screening batch.
Experimental Methodologies
A robust drug discovery pipeline requires self-validating experimental protocols. The following methodologies detail the critical biochemical and cellular assays required to evaluate pyrazole derivatives, emphasizing the causality behind each technical choice to ensure reproducibility and data integrity.
Protocol: Luminescence-Based In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of test compounds to inhibit the transfer of a phosphate group from ATP to a synthetic substrate by the VEGFR-2 enzyme[6]. We utilize a luminescence-based ATP depletion readout (e.g., Kinase-Glo™ MAX) because it provides a highly sensitive, homogenous signal that minimizes optical interference from autofluorescent test compounds[4].
Materials Required:
-
Recombinant human VEGFR-2 kinase domain (GST-tagged)[6].
-
5x Kinase Buffer (Tris-HCl, MgCl2, DTT)[5].
-
ATP solution (500 µM stock) and PTK Substrate (e.g., Poly-Glu,Tyr 4:1)[4].
-
Test pyrazole compounds dissolved in high-purity DMSO[4].
-
White 96-well microplates[4]. (Causality: White plates maximize luminescence signal reflection and strictly prevent well-to-well optical crosstalk).
Step-by-Step Procedure:
-
Reagent Preparation: Dilute the 5x Kinase Buffer to 1x with nuclease-free water. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate[4].
-
Causality: Preparing a bulk Master Mix ensures uniform ATP and substrate concentrations across all wells, drastically reducing pipetting variance and edge effects.
-
-
Compound Dilution: Prepare serial dilutions of the pyrazole test compounds in DMSO.
-
Critical Control: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Higher DMSO concentrations can denature the kinase, artificially inflating inhibition metrics[4].
-
-
Assay Setup: In the white 96-well plate, add the Master Mix to all test and control wells. Add the diluted test compounds to designated wells. For positive control wells (maximum kinase activity), add an equivalent volume of DMSO vehicle[4]. For blank wells (background signal), substitute the VEGFR-2 enzyme volume with 1x Kinase Buffer.
-
Reaction Initiation: Add the diluted recombinant VEGFR-2 enzyme to initiate the reaction[4]. Incubate the plate at 30°C for 45 minutes[4].
-
Causality: 30°C is the optimal thermodynamic setpoint for maintaining enzyme stability while allowing sufficient substrate turnover within the linear range of the reaction kinetics.
-
-
Signal Generation: Add an equal volume of Kinase-Glo™ MAX reagent to each well to terminate the reaction. Incubate at room temperature for 15 minutes, protected from light[4].
-
Causality: The reagent halts kinase activity and utilizes the remaining unreacted ATP to generate a luminescent signal via a luciferase reaction. Therefore, luminescence is inversely proportional to kinase activity (High Luminescence = High ATP remaining = High Kinase Inhibition).
-
-
Data Analysis: Measure luminescence using a microplate reader[4]. Calculate the percentage of inhibition relative to the vehicle control and plot against the log of the compound concentration to derive the IC50 using non-linear regression[4].
Protocol: Cell Viability and Anti-Proliferative Evaluation (MTT Assay)
Biochemical potency must translate to cellular efficacy. To validate this, an MTT assay is performed on cancer cell lines highly dependent on angiogenic signaling, such as HT-29 (colon) or PC-3 (prostate)[2],[3].
Step-by-Step Procedure:
-
Cell Seeding: Seed HT-29 or PC-3 cells in 96-well clear-bottom plates at a density of 5,000 cells/well in complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adhesion[3].
-
Compound Treatment: Aspirate the medium and replace it with fresh medium containing varying concentrations of the pyrazole derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (0.1% DMSO) and a positive reference control (e.g., Sorafenib)[2]. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead or apoptotic cells cannot perform this reduction.
-
-
Solubilization and Readout: Carefully aspirate the medium to avoid disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader[3]. Calculate cell viability relative to the vehicle control to determine the cellular IC50.
Screening Workflow Visualization
To ensure a systematic approach to drug discovery, the following workflow dictates the logical progression from computational design to in vitro validation.
Fig 2. Sequential experimental workflow for the discovery and validation of VEGFR-2 inhibitors.
Conclusion
The rational design of pyrazole derivatives represents a highly effective, chemically tractable strategy for developing potent VEGFR-2 inhibitors. By systematically evaluating these compounds through robust, self-validating biochemical and cellular assays—ensuring strict control over variables like ATP concentration and DMSO tolerance—researchers can confidently identify lead candidates with high translational potential for anti-angiogenic cancer therapy.
References
-
In Vitro Assay Validation for Novel VEGFR-2 Inhibitors Derived from a 3-(3-Chloro-5-fluorophenyl)aniline Scaffold - Benchchem: VEGFR-2 Kinase Assay Protocol Source: benchchem.com URL:4
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: japsonline.com URL:1
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: nih.gov URL:2
-
Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors Source: nih.gov URL:3
-
3-Methylthiazolidine-2-thione | 1908-87-8 - Benchchem Source: benchchem.com URL:6
-
Vegfr-2-IN-52 - Benchchem Source: benchchem.com URL:5
Sources
- 1. japsonline.com [japsonline.com]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vegfr-2-IN-52 | Benchchem [benchchem.com]
- 6. 3-Methylthiazolidine-2-thione | 1908-87-8 | Benchchem [benchchem.com]
Application Note: Screening 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one (IPP-E) Against Cancer Cell Lines
Executive Summary & Rationale
This application note details the standardized protocol for the biological evaluation of IPP-E , a pyrazole-based small molecule. Pyrazole scaffolds are "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib).
The presence of the iodo-substituent on the pyrazole ring provides unique opportunities:
-
Halogen Bonding: Iodine can participate in strong halogen bonds with carbonyl backbone oxygens in the kinase hinge region, potentially increasing potency.
-
Synthetic Utility: It serves as a versatile handle for rapid analog generation via Suzuki-Miyaura coupling if the primary screen yields moderate activity.
This guide moves beyond generic screening; it provides a self-validating workflow designed to distinguish true pharmacological inhibition from assay artifacts (e.g., aggregation, precipitation).
Compound Management & Quality Control
Objective: Ensure that the biological data reflects the intrinsic activity of the molecule, not impurities or solvent effects.
Physicochemical Handling[1]
-
Solubility Prediction: The iodophenyl and acetyl groups render IPP-E lipophilic (LogP est. ~2.5–3.0). It will be poorly soluble in aqueous media.
-
Stock Preparation:
-
Dissolve IPP-E in 100% anhydrous DMSO to a concentration of 10 mM .
-
Critical Step: Sonicate for 5 minutes at room temperature to disrupt π-stacking aggregates common in planar aromatic systems.
-
Storage: Aliquot into amber glass vials (iodine compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Quality Control Check (The "Trustworthiness" Check)
Before applying to cells, validate the stock solution:
-
LC-MS: Confirm purity >95%. Impurities (e.g., unreacted hydrazine from synthesis) are often cytotoxic and will yield false positives.
-
Visual Inspection: Check for precipitation after diluting 1:1000 in culture medium. If cloudy, the compound has crashed out, and the screen will be invalid.
Experimental Protocol: The Screening Cascade
We utilize a Tiered Screening Approach to maximize resource efficiency.
Workflow Visualization[2]
Figure 1: The Screening Cascade. A logical flow from compound preparation to mechanistic validation.
Tier 1: Primary Phenotypic Screen (Single Dose)
Objective: Rapidly identify if IPP-E possesses anti-proliferative activity against a representative panel of cancer cell lines.
Cell Line Selection Strategy: Instead of a random panel, select lines with distinct genetic drivers to hint at the mechanism:
-
A549 (Lung): KRAS mutant, LKB1 null. (Resistant to many standard agents).
-
MCF-7 (Breast): ER+, PIK3CA mutant. (Hormone dependent).[1]
-
HCT-116 (Colon): KRAS mutant, MSI-high. (Rapidly dividing).
Methodology (ATP-Based Viability Assay):
-
Plating: Seed cells in white-walled 384-well plates (500–1,000 cells/well).
-
Incubation: Allow attachment for 24 hours.
-
Treatment: Add IPP-E at a single concentration of 10 µM .
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
-
Duration: Incubate for 72 hours (approx. 2-3 doubling times).
-
Readout: Add CellTiter-Glo® (Promega) or equivalent ATP-monitoring reagent. Shake for 2 mins, incubate 10 mins, read Luminescence.
Data Normalization:
Hit Criteria: Any cell line showing >50% Inhibition at 10 µM proceeds to Tier 2.
Tier 2: Dose-Response Confirmation (IC50)
Objective: Determine potency and rule out off-target toxicity.
Protocol:
-
Dose Range: Prepare a 9-point serial dilution (1:3) starting at 30 µM down to ~4 nM.
-
Replicates: Perform in triplicate.
-
Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation:
-
Interpretation:
-
IC50 < 1 µM: Potent hit. Prioritize for MoA.
-
IC50 1–10 µM: Moderate hit. Good starting point for SAR (Structure-Activity Relationship) optimization.
-
Hill Slope > 2.0: Warning sign. Suggests non-specific reactivity, aggregation, or covalent binding rather than 1:1 ligand-receptor binding.
-
Tier 3: Mechanism of Action (MoA) Exploration
If IPP-E shows potency, the pyrazole scaffold suggests it may act as a Kinase Inhibitor .[2] Pyrazoles mimic the adenine ring of ATP and bind to the hinge region of kinases.
Hypothetical Target Pathway (MAPK/EGFR)
Many iodopyrazoles target the MAPK pathway or EGFR. The diagram below illustrates where IPP-E likely intervenes.
Figure 2: Potential Intervention Points. Pyrazole derivatives often compete with ATP at the RTK or RAF level.
Recommended Validation Assays
-
Kinase Profiling: Submit the compound to a commercial "Kinome Scan" (e.g., Eurofins or Reaction Biology) at 1 µM to check for inhibition of EGFR, VEGFR, or Aurora Kinases.
-
Apoptosis Assay (Caspase 3/7):
-
Use a multiplexed assay (e.g., CellTiter-Fluor + Caspase-Glo) to confirm that the reduction in viability is due to programmed cell death (apoptosis) and not necrosis (non-specific toxicity).
-
Expectation: If IPP-E is a specific inhibitor, Caspase 3/7 signal should increase dose-dependently.
-
Data Presentation Template
When reporting results for IPP-E, use the following table structure to ensure clarity and comparability.
| Cell Line | Tissue Origin | Genetic Driver | IPP-E IC50 (µM) | Max Inhibition (%) | Hill Slope |
| A549 | Lung | KRAS G12S | [Insert Data] | [Insert Data] | [0.8 - 1.2 Ideal] |
| MCF-7 | Breast | ER+ | [Insert Data] | [Insert Data] | [...] |
| HCT-116 | Colon | MSI-High | [Insert Data] | [Insert Data] | [...] |
Troubleshooting & "Gotchas"
-
Issue: Steep Hill Slope (>3.0) or complete kill at all doses.
-
Cause: Compound precipitation or "Pan-Assay Interference" (PAINS).
-
Solution: Add 0.01% Triton X-100 to the assay buffer to reduce aggregation.
-
-
Issue: Variable results between replicates.
-
Cause: Evaporation in outer wells of 384-well plates (Edge Effect).
-
Solution: Do not use the outer perimeter wells for data; fill them with media only.
-
References
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. [Link]
-
Zhang, H., et al. (2025).[3] "Protocol to identify small-molecule inhibitors against cancer drug resistance."[3] STAR Protocols. [Link]
-
Inglese, J., et al. (2007).[4] "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology. [Link]
Sources
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: Synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
Welcome to the dedicated technical support guide for the synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common experimental challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance the yield and purity of your target compound.
Introduction: Navigating the Synthesis
The synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one is a multi-step process that requires careful control over reaction conditions. The molecule is typically constructed through two primary transformations: an N-arylation reaction to form the C-N bond between the pyrazole and phenyl rings, and a subsequent electrophilic iodination of the pyrazole ring. The order of these steps can be varied, presenting two main strategic pathways. This guide will dissect both strategies, focusing on the critical parameters that govern success.
dot digraph "Synthetic_Strategies" { graph [fontname="Arial", label="Core Synthetic Strategies", fontsize=14, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endsubdot Caption: Overview of the two primary synthetic routes.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The N-Arylation Step (C-N Coupling)
The formation of the bond between the pyrazole nitrogen and the phenyl ring is often the most challenging step. The two predominant methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Question: My Ullmann coupling yield is poor. What are the most critical parameters to investigate?
Answer: The Ullmann reaction, while cost-effective, is notoriously sensitive to reaction conditions.[1] Low yields are typically traced back to one of four areas:
-
Catalyst and Ligand: The choice of copper source and ligand is paramount. While traditional protocols used copper powder, modern methods employ soluble copper(I) salts like CuI or Cu₂O, which are more reactive.[1][2] A chelating ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA), is essential to solubilize the copper salt and facilitate the catalytic cycle.[3][4] Without an effective ligand, the reaction often fails.
-
Base: A moderately strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices.[3][5] The base must be anhydrous and finely powdered to ensure maximum surface area and reactivity.
-
Solvent: High-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures (often >120 °C).[1] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are standard. The choice of solvent can significantly impact yield, and empirical screening is often necessary.[6]
-
Temperature: Ullmann couplings require high temperatures, often between 120-180 °C.[1] Ensure your reaction is reaching and maintaining the target temperature. Incomplete conversion is a common sign of insufficient heating.
Question: I'm considering Buchwald-Hartwig amination instead of Ullmann. What are the advantages, and what catalyst system do you recommend?
Answer: The Buchwald-Hartwig amination is a powerful alternative that generally proceeds under milder conditions and with broader functional group tolerance than the Ullmann reaction.[7] Its primary disadvantage is the higher cost of the palladium catalyst and specialized phosphine ligands.
For the N-arylation of pyrazoles, a robust catalyst system is essential due to the potential for the heterocycle to inhibit the catalyst.[8] We recommend the following:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are reliable choices.
-
Ligand: A sterically hindered biarylphosphine ligand is critical. XPhos or tBuBrettPhos have demonstrated excellent efficacy in coupling azoles with aryl halides.[8][9] These ligands promote the crucial reductive elimination step, which is often the rate-limiting step in C-N bond formation.[10]
-
Base: A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[11]
The main advantage is achieving higher yields at lower temperatures (e.g., 80-110 °C), which can be crucial if your substrate is thermally sensitive.[12]
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | CuI, Cu₂O, or Cu(acac)₂[3] | Pd(OAc)₂, Pd₂(dba)₃[13] |
| Typical Ligand | 1,10-Phenanthroline, DMEDA[3][4] | XPhos, tBuBrettPhos, BINAP[7][8] |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄[3] | NaOtBu, KOtBu, LiHMDS[11] |
| Solvent | DMF, DMSO, Toluene[6] | Toluene, Dioxane, THF[11] |
| Temperature | High (120-180 °C)[1] | Moderate (80-110 °C)[13] |
| Pros | Low cost of catalyst | Milder conditions, high yields, broad scope[7] |
| Cons | Harsh conditions, often lower yields | High cost of catalyst/ligand[12] |
| Table 1: Comparison of Common N-Arylation Methodologies. |
dot digraph "Troubleshooting_N_Arylation" { graph [fontname="Arial", label="Troubleshooting Workflow for N-Arylation", fontsize=14]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endsubdot Caption: Decision tree for troubleshooting C-N coupling reactions.
Part 2: The Electrophilic Iodination Step
The C4 position of the pyrazole ring is electron-rich and thus the most susceptible to electrophilic substitution.[14] However, achieving high regioselectivity and yield requires the correct choice of iodinating agent and conditions.
Question: I am getting a mixture of products during iodination, including di-iodinated species. How can I improve selectivity for the C4 position?
Answer: This is a common issue stemming from the high reactivity of the pyrazole ring. Here’s how to address it:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is key.
-
N-Iodosuccinimide (NIS): This is often the reagent of choice. It is a mild electrophilic iodine source that is easy to handle. Using NIS in a solvent like dichloromethane (DCM) or acetonitrile at room temperature often provides excellent C4 selectivity.[15]
-
Iodine Monochloride (ICl): This is a highly reactive agent and can lead to over-iodination if not used carefully. It is effective but requires precise stoichiometric control (typically 1.0-1.1 equivalents) and often the presence of a mild base like Li₂CO₃ to neutralize the HCl byproduct.[16][17]
-
Molecular Iodine (I₂): Using I₂ alone is generally slow. It requires an oxidizing agent to generate the electrophilic iodine species in situ. A common "green" system is I₂ with hydrogen peroxide (H₂O₂) in water, which can be highly effective.[16]
-
-
Control Stoichiometry: Carefully control the equivalents of your iodinating agent. Use of a significant excess (>1.2 eq) will almost certainly lead to di-iodination. Start with 1.05 equivalents and monitor the reaction closely by TLC or LC-MS.
-
Temperature Control: Perform the reaction at 0 °C or room temperature. Elevated temperatures increase the reaction rate but can decrease selectivity.
| Reagent System | Typical Solvent | Temperature | Typical Yield | Key Considerations |
| N-Iodosuccinimide (NIS) | DCM, Acetonitrile | 0 °C to RT | >90% | Mild, easy to handle, good selectivity.[15] |
| Iodine Monochloride (ICl) | Dichloromethane | RT | Up to 95% | Highly reactive; requires a base (e.g., Li₂CO₃) and careful stoichiometric control.[16] |
| I₂ / H₂O₂ | Water | RT | 60-100% | Environmentally friendly; reaction time can be long depending on substrate.[16] |
| I₂ / KI / KIO₃ | H₂O/CHCl₃ | RT | Good | Heterophase system that can be effective for certain substrates.[15] |
| Table 2: Comparison of Common Reagents for Pyrazole Iodination. |
dot digraph "Electrophilic_Iodination" { graph [fontname="Arial", label="Mechanism of C4 Iodination", fontsize=14]; node [fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endsubdot Caption: The C4 position is favored due to electronic effects from both nitrogens.
Part 3: Purification and Side Reactions
Question: I am struggling to purify my final product. What are the likely impurities and how can I remove them?
Answer: Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient. Common impurities include:
-
Unreacted Starting Material: If the reaction did not go to completion, you will have either the N-arylated pyrazole (from the iodination step) or 4-iodopyrazole (from the N-arylation step). These can usually be separated by chromatography as they will have different polarities.
-
Catalyst Residues: Residual palladium or copper can be problematic.
-
Palladium: After the reaction, a workup including a filtration through a pad of Celite® can remove heterogeneous Pd(0). For soluble palladium, washing the organic layer with an aqueous solution of ammonium chloride or a metal scavenger can be effective.
-
Copper: A standard workup for Ullmann reactions involves quenching the reaction, diluting with an organic solvent (like ethyl acetate), and washing with aqueous ammonium hydroxide or ammonium chloride to complex and remove the copper salts.
-
-
Homocoupling Products: In Ullmann reactions, dimerization of the aryl halide (to form 3,3'-diacetylbiphenyl) can occur, though it is usually a minor byproduct with modern ligand systems. This is less polar than the desired product and should elute first during chromatography.
Experimental Protocols
Protocol A: N-Arylation via Buchwald-Hartwig Coupling
This protocol is a general guideline and may require optimization.
-
To an oven-dried Schlenk flask, add 1-(3-bromophenyl)ethan-1-one (1.0 eq), pyrazole (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and XPhos (0.08 eq, 8 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl bromide) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one.
Protocol B: Electrophilic Iodination using NIS
-
Dissolve 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to yield the final product, 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one.
References
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Journal of Chemical Research. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions.
- PMC. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
- ACS Publications. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I.
- Sciforum. (2024).
- Organic Chemistry Portal. (2011). Pyrazole synthesis.
- Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Wikipedia. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Wikipedia. (n.d.).
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction.
- ACS Publications. (2019).
- Chemistry LibreTexts. (2023).
- MDPI. (2023).
- ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
- Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. d-nb.info [d-nb.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Purification of Iodinated Pyrazole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of iodinated pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these critical synthetic intermediates. Iodinated pyrazoles are invaluable building blocks in modern drug discovery, primarily due to their utility in cross-coupling reactions like Suzuki-Miyaura and Sonogashira, which enable the construction of complex molecular architectures[1][2].
However, their purification is often non-trivial. The presence of the iodine atom, coupled with the inherent basicity of the pyrazole nucleus, can lead to unique challenges including product degradation, difficult-to-remove impurities, and poor chromatographic behavior. This document provides a series of frequently asked questions, detailed troubleshooting guides, and validated protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude iodinated pyrazole?
A1: Impurities typically arise from the specific synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Such as the parent pyrazole, 1,3-dicarbonyl compounds, or hydrazine derivatives[3].
-
Regioisomers: If the pyrazole has multiple sites available for iodination, you may have a mixture of products, for example, C4- and C5-iodinated isomers[1][2]. The formation of these is highly dependent on the reaction conditions (e.g., electrophilic vs. lithiation-trapping methods)[1][2].
-
Reagents and Byproducts: Excess iodinating agents (e.g., I₂, NIS, ICl) or their byproducts (e.g., succinimide) are common. Quenching with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite during workup is crucial to remove excess elemental iodine[1].
-
Colored Impurities: These often result from side reactions or the decomposition of hydrazine starting materials[3].
Q2: My iodinated pyrazole is streaking badly on my silica TLC plate and column. What's happening?
A2: This is a classic problem caused by the interaction between the basic nitrogen atoms of the pyrazole ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel[4]. This strong interaction leads to poor peak shape (tailing/streaking) and can sometimes cause the compound to decompose on the column.
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the physical state of your compound and the nature of the impurities.
-
Recrystallization is ideal for solid compounds with relatively high purity (>90%) where the impurities have different solubility profiles from the desired product. It is often more scalable and cost-effective than chromatography[5].
-
Column Chromatography is more versatile and is the method of choice for liquids, oils, or for separating compounds with very similar polarities, such as regioisomers[3][5]. It offers finer separation but can be lower yielding and more time-consuming.
Q4: Can I use acid-base extraction to purify my iodinated pyrazole?
A4: Yes, and it can be highly effective. Pyrazoles are weakly basic and can be protonated by a dilute aqueous acid (e.g., 1 M HCl) to form a water-soluble salt. This allows you to extract the desired compound into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequently, basifying the aqueous layer will precipitate your purified pyrazole, which can then be extracted back into an organic solvent[3][6]. This is particularly useful for removing non-polar impurities or unreacted non-basic starting materials.
Q5: Are there any stability concerns I should be aware of when handling iodinated pyrazoles?
A5: Yes. Aromatic iodides can be sensitive to light, and prolonged exposure can sometimes lead to the formation of radical species and subsequent de-iodination[4]. While many are stable, it is good practice to store them in amber vials or protected from direct light. Additionally, the C-I bond can be susceptible to cleavage under certain harsh conditions, such as strongly reductive environments or with certain organometallic reagents if not handled correctly.
Purification Strategy Workflow
The selection of an appropriate purification technique is critical for success. The following decision tree provides a general workflow for isolating your target iodinated pyrazole.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of iodinated pyrazoles in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Column | 1. Compound is highly polar and irreversibly adsorbed: The basic pyrazole nitrogens are binding too strongly to the acidic silica gel.[4][7] 2. On-column decomposition: The acidic nature of silica may be degrading your product. | 1. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (Et₃N) relative to the solvent volume. Pack the column with this slurry. This neutralizes the acidic sites.[7] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina.[7] 3. Alternative Method: Consider recrystallization or acid-base extraction if chromatography is consistently failing.[6] |
| Compound "Oils Out" During Recrystallization | 1. Solution is too supersaturated or cooling too rapidly: This prevents the formation of a stable crystal lattice.[6] 2. Solvent boiling point is too high: The compound's melting point may be lower than the solvent's boiling point.[8] 3. Impurities are inhibiting crystallization. | 1. Slow Down Cooling: After dissolving, allow the flask to cool slowly to room temperature (insulating the flask can help) before moving to an ice bath.[5] 2. Adjust Solvent System: Add a small amount of a "good" solvent (one the oil is soluble in) to the oiled-out mixture, reheat to dissolve, and try cooling slowly again. Alternatively, switch to a lower-boiling point solvent.[5] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[6] |
| Two Spots with Similar Rf Values Co-elute During Chromatography | 1. Isomeric Mixture: You may have regioisomers (e.g., 4-iodo and 5-iodo) that are very close in polarity.[2] 2. Insufficient Column Resolution: The chosen eluent system is not selective enough, or the column was packed poorly. | 1. Optimize Eluent: Use a less polar solvent system. This will cause all compounds to move more slowly, often exaggerating small differences in polarity and improving separation. Test various solvent mixtures (e.g., hexanes/ethyl acetate vs. dichloromethane/hexanes) with TLC. 2. Use a Longer Column: A higher stationary phase-to-sample ratio (50:1 to 100:1) increases the number of theoretical plates and improves separation. 3. Consider Preparative HPLC: For very difficult separations, reversed-phase HPLC can often separate isomers that are inseparable on normal-phase silica.[5] |
| Product is Contaminated with Unreacted Hydrazine | 1. Incomplete Reaction. 2. Hydrazine is carried through the workup: Hydrazines can be somewhat soluble in organic solvents. | 1. Acidic Wash: During the liquid-liquid extraction (workup), wash the organic layer with a dilute acid like 1 M HCl. The hydrazine, being basic, will form a water-soluble salt and be removed into the aqueous layer.[3] Your weakly basic pyrazole may also partition to the aqueous layer, so be sure to basify this layer and back-extract to recover any lost product. |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol is essential when dealing with basic pyrazoles that exhibit poor behavior on standard silica gel.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate) that provides a retention factor (Rf) of ~0.2-0.3 for your target compound.
-
Prepare Deactivated Silica Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude product). Add your initial, low-polarity eluent to form a slurry. Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v of the solvent.
-
Pack the Column: Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[9] Pour the silica slurry into the column, using a funnel. Gently tap the column to dislodge air bubbles and ensure even packing.[9] Drain the excess solvent until it reaches the top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.[5]
-
Elution and Fraction Collection: Carefully add the eluent to the column. Apply pressure (flash chromatography) and begin collecting fractions. Monitor the elution process by spotting fractions onto a TLC plate.
-
Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified iodinated pyrazole.
Protocol 2: Recrystallization from a Mixed Solvent System
This is a powerful technique when a single solvent does not provide the ideal solubility profile.
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot, and a "bad" or "anti-solvent" in which it is insoluble even when hot (e.g., ethanol/water, ethyl acetate/hexanes).[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.
-
Induce Cloudiness: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is saturated. If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[6][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities. Dry the crystals under vacuum.
Protocol 3: Purification via Acid-Base Extraction
This method leverages the basicity of the pyrazole ring to separate it from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole salt will move into the lower aqueous layer.[3]
-
Separation: Drain the aqueous layer into a clean flask. To ensure complete extraction, you can wash the organic layer with the aqueous acid one more time and combine the aqueous extracts. The organic layer now contains non-basic impurities and can be discarded.
-
Neutralization and Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution becomes basic (check with pH paper). The neutral pyrazole product should precipitate out as a solid or oil.
-
Final Extraction: Extract the neutralized pyrazole back into an organic solvent (e.g., dichloromethane) three times. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[3]
Purity Assessment
After purification, it is essential to confirm the purity and identity of your iodinated pyrazole.
Caption: Common methods for assessing product purity.
-
TLC (Thin Layer Chromatography): A quick, qualitative check. A pure compound should ideally show a single spot.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile compounds. It provides purity information (peak area) and confirms the molecular weight of the product and any volatile impurities.[3][11]
-
NMR (Nuclear Magnetic Resonance Spectroscopy): The most powerful tool for structural confirmation. ¹H and ¹³C NMR will confirm the compound's structure and can be used to assess isomeric purity.[2]
-
HPLC (High-Performance Liquid Chromatography): Provides accurate quantitative data on purity levels and is suitable for non-volatile compounds.[11]
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Support.
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Sowa, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
- BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole. BenchChem Technical Support.
- University of Toronto.
Sources
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- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of pyrazole derivatives in organic solvents
Technical Support Center: Pyrazole Derivative Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling pyrazole derivatives. As a Senior Application Scientist, I understand that navigating the experimental nuances of these versatile heterocyclic compounds can be challenging. One of the most frequent issues encountered is their poor solubility in common organic solvents, which can hinder synthesis, purification, and formulation efforts.
This guide is structured as a series of troubleshooting questions and answers to directly address the problems you may be facing at the bench. We will explore the underlying reasons for poor solubility and provide systematic, field-proven protocols to overcome these challenges.
Frequently Asked Questions & Troubleshooting
Q1: My pyrazole derivative won't dissolve in my chosen organic solvent. What are the first steps I should take?
A1: This is a common starting point. Before making significant changes to your system, it's crucial to perform a few basic checks. The issue might not be the compound's inherent insolubility but rather an external factor.
Initial Diagnostic Checks:
-
Verify Compound Purity: Impurities from a synthesis, even in small amounts, can significantly impact solubility. Insoluble starting materials or side products can give the false impression that your target compound is not dissolving. Confirm purity via LC-MS or ¹H NMR.
-
Assess Solvent Quality: Ensure your solvent is pure and dry. The presence of water in aprotic organic solvents can drastically reduce the solubility of certain organic compounds.
-
Attempt Gentle Heating: For most neutral organic compounds, solubility increases with temperature.[1] Try heating the mixture gently while stirring. Be cautious not to exceed the solvent's boiling point or cause decomposition of your compound.
-
Apply Physical Agitation: Sometimes, dissolution is simply slow due to poor surface area contact. Employing sonication or vigorous vortexing can help break down aggregates and promote solvation.[2]
If these initial steps fail, it indicates a true solubility challenge that requires a more systematic approach.
Q2: Initial troubleshooting failed. How should I systematically screen for a better single organic solvent?
A2: A systematic solvent screen is the most logical next step. The goal is to test a range of solvents with varying polarities to identify one that is a good match for your specific pyrazole derivative. The substituents on the pyrazole ring play a crucial role in its overall polarity and, therefore, its solubility profile.[1][3]
A good screen should include solvents from different classes: polar aprotic, polar protic, and non-polar.
dot graph "Solubility_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label = "Figure 1: Systematic workflow for troubleshooting poor pyrazole derivative solubility."; fontsize = 10; fontname = "Arial"; } end_dot
Table 1: Properties of Common Organic Solvents for Screening
| Solvent Class | Solvent | Dielectric Constant (ε at 20°C) | Common Use Case |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solvent for highly polar, difficult-to-dissolve compounds.[4] |
| Dimethylformamide (DMF) | 36.7 | Good for a wide range of polar organic molecules and salts.[4] | |
| Acetonitrile (MeCN) | 37.5 | Common in chromatography and as a reaction solvent. | |
| Acetone | 20.7 | Versatile solvent for many pyrazole syntheses.[4] | |
| Polar Protic | Methanol (MeOH) | 32.7 | Good for compounds capable of hydrogen bonding. |
| Ethanol (EtOH) | 24.5 | Frequently used, less toxic alternative to methanol.[4] | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | Widely used for extraction and reactions of moderately polar compounds.[4] |
| Toluene | 2.4 | For non-polar compounds; can be effective depending on substituents.[5] | |
| Hexane / Heptane | 1.9 | For very non-polar, greasy compounds. |
Protocol 1: Systematic Solvent Solubility Screen
Objective: To identify a suitable single organic solvent for a pyrazole derivative.
Materials:
-
Your pyrazole derivative (solid)
-
A selection of solvents from Table 1
-
Small vials (e.g., 1.5 mL glass vials) with caps
-
Analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh approximately 1-2 mg of your pyrazole derivative into a pre-weighed vial. Record the exact mass.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL). This creates a high target concentration (e.g., 10-20 mg/mL).
-
Cap the vial securely and vortex vigorously for 1-2 minutes. If solid remains, sonicate for 5-10 minutes.
-
Visually inspect for dissolution. If fully dissolved, the solubility is ≥ your target concentration. Record the result.
-
If not fully dissolved, add another measured aliquot of solvent (e.g., 100 µL), effectively halving the concentration. Repeat step 3.
-
Continue this process until the compound fully dissolves or you reach a large volume (e.g., 1 mL), indicating very poor solubility. The solubility can be estimated from the total volume of solvent required to dissolve the initial mass.
-
Repeat for each solvent you wish to screen.
Q3: My compound has low solubility in all the single solvents I tested. How can a co-solvent system help?
A3: This is a very common scenario. A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful technique to enhance solubility.[6] The mechanism involves modifying the overall polarity of the solvent environment to be more favorable for your solute. A small amount of a very strong solvent (like DMSO) can disrupt the crystal lattice forces of your solid compound, allowing the bulk, weaker solvent to solvate the individual molecules.[1][7]
dot graph "Co_solvency_Mechanism" { graph [fontname="Arial", label="Mechanism of Co-Solvency", labelloc="t", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=9]; edge [arrowhead=none, penwidth=1.5];
} caption { label = "Figure 2: A co-solvent (Co) disrupts pyrazole-pyrazole interactions,\nallowing the primary solvent (S) to solvate the molecule."; fontsize = 10; fontname = "Arial"; } end_dot
Protocol 2: Developing a Co-Solvent System
Objective: To find a binary solvent mixture that dissolves the pyrazole derivative.
Materials:
-
Your pyrazole derivative
-
A "good" solvent in which the compound shows some, albeit poor, solubility (e.g., DCM, Acetone).
-
A strong, water-miscible polar aprotic "co-solvent" (e.g., DMSO, DMF, NMP).[8]
-
Vials, balance, and stir plate.
Methodology:
-
Suspend a known amount of your compound (e.g., 10 mg) in a measured volume of the "good" solvent (e.g., 1 mL). The compound should not be fully dissolved.
-
While stirring, add the strong "co-solvent" dropwise (e.g., 10-20 µL at a time).
-
After each addition, allow the mixture to stir for 1-2 minutes and observe for dissolution.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Record the final volumes of both solvents used. This gives you a starting ratio (e.g., 1000 µL DCM : 80 µL DMSO, or a ~12:1 ratio) for preparing a stock solution or for use in your reaction.
-
Validation: Prepare the determined co-solvent mixture first, then add your solid compound to confirm it dissolves readily at the target concentration.
Q4: My pyrazole has a basic nitrogen. Can I use pH modification to increase its solubility in organic solvents?
A4: Absolutely. This is a key chemical strategy often overlooked for organic systems. The pyrazole ring contains a pyridine-like nitrogen atom (N2) which is weakly basic (pKa of the conjugate acid is ~2.5).[9][10] While this makes it a weak base, it is basic enough to be protonated by strong acids.[1]
Protonating this nitrogen forms a pyrazolium salt. This salt is now an ionic compound and will have dramatically different solubility properties, often becoming much more soluble in polar organic solvents like methanol, ethanol, or even acetonitrile.
Protocol 3: Small-Scale pH Modification for Solubilization
Objective: To form a pyrazolium salt in situ to enhance solubility in a polar organic solvent.
Materials:
-
Your pyrazole derivative
-
A polar organic solvent (e.g., Methanol)
-
An acidic solution (e.g., 2M HCl in diethyl ether, or a stock solution of trifluoroacetic acid (TFA) in the chosen solvent).
-
Vials and stir plate.
Methodology:
-
Suspend your pyrazole derivative in the chosen polar organic solvent (e.g., 1 mL of Methanol).
-
While stirring, add the acidic solution dropwise.
-
Often, you will see the suspended solid dissolve as the salt is formed.
-
Add approximately 1.0-1.2 molar equivalents of the acid relative to your pyrazole compound. Adding a large excess is usually unnecessary and can complicate downstream processing.
-
If the compound dissolves, you have successfully formed a more soluble salt. This solution can now be used for your experiment, keeping in mind that your compound is now in a protonated state.
Important Consideration: This method is highly effective but introduces acid into your system. You must evaluate if this is compatible with your downstream steps (e.g., a reaction sensitive to acid).[11]
Q5: I need to quantify the solubility for a formulation study. What is a reliable method?
A5: Visual inspection is good for screening, but for formulation development, you need quantitative data. The gold-standard is the equilibrium solubility shake-flask method , followed by concentration analysis.
Protocol 4: Quantitative Equilibrium Solubility Determination
Objective: To accurately measure the saturation solubility of a pyrazole derivative in a specific solvent or co-solvent system.
Materials:
-
Excess solid of your pyrazole derivative
-
Your chosen solvent system
-
Sealed vials or flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
An analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer with a pre-established calibration curve).[12]
Methodology:
-
Add an excess amount of your solid compound to a vial (you should see a significant amount of undissolved solid).
-
Add a precise volume of the solvent system (e.g., 1.0 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours. This ensures the solution is truly saturated.
-
After equilibration, let the vial stand for a few minutes to allow excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring it into the linear range of your analytical method.
-
Analyze the diluted sample using your calibrated HPLC or UV-Vis method to determine its concentration.
-
Back-calculate to find the concentration in the original, undiluted sample. This value is the equilibrium solubility, typically reported in mg/mL or µg/mL.
By following these systematic troubleshooting guides and protocols, you can efficiently overcome the solubility challenges posed by pyrazole derivatives and advance your research and development efforts.
References
- BenchChem Technical Support. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- BenchChem Technical Support. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2022, September). A review on Pyrazole derivatives of pharmacological potential. Retrieved from [Link]
- BenchChem Technical Support. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
-
Journal of Pharmaceutical and BioSciences. (n.d.). A review on Pyrazole derivatives of pharmacological potential. Retrieved from [Link]
-
Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2015, May 28). Trends in Enhancing API Solubility. Retrieved from [Link]
-
Molecules. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2025, July 7). A Review On Pyrazole An Its Derivative. Retrieved from [Link]
-
Particle Sciences. (2022, April 19). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
Trade Science Inc. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]
-
ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Archiv der Pharmazie. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025, November 12). Design, synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
-
Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
PubMed. (2016, February 26). Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography. Retrieved from [Link]
-
Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
Reddit. (2022, May 7). Determination of maximum solubility?. Retrieved from [Link]
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Technical Support Center: Optimizing Sonogashira Coupling Reactions with Iodo-pyrazoles
Welcome to the technical support center for optimizing Sonogashira coupling reactions with iodo-pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their synthetic strategies. Pyrazole moieties are critical pharmacophores, and their alkynylation via Sonogashira coupling opens a vast chemical space for novel molecular entities.[1][2] However, the unique electronic properties and potential for N-coordination of pyrazoles can present specific challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities and achieve successful outcomes.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the Sonogashira coupling of iodo-pyrazoles. Each answer provides a causal explanation and a systematic approach to resolving the issue.
Question 1: My reaction has a very low yield or has not worked at all. What are the most likely causes and how can I fix it?
Answer:
A low or non-existent yield in a Sonogashira reaction with an iodo-pyrazole substrate points to several potential critical failures in the reaction setup. A systematic diagnosis is key to identifying the root cause.
Core Areas to Investigate:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.
-
Palladium(0) Oxidation: If you are using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air and moisture.[3] Ensure it has been stored under an inert atmosphere.
-
Palladium Black Formation: The appearance of a black precipitate ("palladium black") indicates that the Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[4] This can be triggered by oxygen, impurities, or excessively high temperatures.
-
Solution: Always use fresh, high-quality palladium catalysts. For more stability, consider using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[3] It's also crucial to ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents have been thoroughly degassed.[4]
-
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are paramount.
-
Contaminated Starting Materials: Impurities in your iodo-pyrazole or alkyne can poison the catalyst.[3][4]
-
Wet Solvents or Bases: Water can interfere with the catalytic cycle. Amine bases are often hygroscopic and should be distilled or dried before use.
-
Solution: Purify your starting materials if their quality is uncertain. Use anhydrous, degassed solvents.[4]
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Temperature: While iodo-pyrazoles are generally reactive, some substrates, particularly those with electron-donating groups, may require heating to facilitate the oxidative addition step.[3] Typical temperatures range from room temperature to 80 °C.[1][2]
-
Inadequate Base: An amine base is required to deprotonate the terminal alkyne, a crucial step in forming the copper acetylide.[3] Insufficient base will stall the reaction.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Ensure you are using a sufficient excess of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
Below is a decision-making workflow to troubleshoot a failed reaction:
Caption: Troubleshooting workflow for low or no product yield.
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
Answer:
The formation of a 1,3-diyne via the homocoupling of your terminal alkyne is a common and wasteful side reaction in Sonogashira couplings.[4] This process, often called Glaser or Hay coupling, is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[4][5]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a key culprit in promoting Glaser coupling.[4]
-
Action: Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen). Use solvents that have been degassed by methods such as freeze-pump-thaw or by sparging with an inert gas for an extended period.
-
-
Control Alkyne Concentration: A high concentration of the copper acetylide intermediate can favor the homocoupling pathway.
-
Action: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring the cross-coupling reaction with the palladium complex.[4]
-
-
Reduce Copper Catalyst Loading: While essential for the reaction, excess copper(I) can accelerate homocoupling.
-
Action: Reduce the amount of CuI to the minimum effective concentration. Typical loadings are 1-5 mol%, but you may be able to go lower.
-
-
Consider Copper-Free Conditions: The most direct way to eliminate copper-promoted homocoupling is to remove copper from the reaction entirely.
| Strategy | Causality | Recommended Action |
| Inert Atmosphere | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂). |
| Slow Alkyne Addition | Keeps the instantaneous concentration of the alkyne low, kinetically favoring cross-coupling over homocoupling. | Add the alkyne dropwise or via a syringe pump over an extended period. |
| Reduced Cu(I) Loading | High concentrations of Cu(I) can accelerate the rate of homocoupling. | Titrate down the CuI loading to the minimum effective amount (e.g., 0.5-2 mol%). |
| Copper-Free Protocol | Completely eliminates the primary catalyst for the Glaser coupling side reaction. | Employ a copper-free Sonogashira method, potentially requiring different ligands and bases.[6][7] |
Question 3: My N-H pyrazole is not reacting. Do I need a protecting group?
Answer:
Yes, for N-unsubstituted pyrazoles, the use of a protecting group is often necessary. The pyrazole ring itself can act as a ligand for transition metals, and the acidic N-H proton can interfere with the basic conditions of the reaction.[8] This can lead to catalyst inhibition or undesired side reactions.
Common Protecting Groups for Pyrazoles in Cross-Coupling:
-
Ethoxyethyl (EtOEt): This group is easily introduced using ethyl vinyl ether and can be removed under mild acidic conditions. It has been used successfully in Sonogashira reactions of iodo-pyrazoles.[8][9]
-
Boc (tert-Butoxycarbonyl): While commonly used, the Boc group has shown instability in some cases during both the reaction workup and analysis.[9]
-
N-Aryl or N-Alkyl Groups: If the final product requires a substituent on the nitrogen, incorporating it before the coupling reaction is the most straightforward approach. For example, 1-ethyl-4-iodo-5-methyl-1H-pyrazole is a viable substrate.[1]
Experimental Consideration:
A study on the Sonogashira cross-coupling of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene demonstrated successful reactions with high yields, highlighting the efficacy of the EtOEt protecting group.[8]
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing the Sonogashira coupling for iodo-pyrazoles.
FAQ 1: What is the optimal catalyst and ligand system for coupling with iodo-pyrazoles?
The "optimal" system depends on the specific pyrazole and alkyne substrates. However, a robust starting point for iodo-pyrazoles is the classic combination of a palladium source and a copper(I) co-catalyst.
-
Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common and effective choice.[1][10] It is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Loadings are typically in the range of 1-5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] Loadings are typically 2-5 mol%.
-
Ligands: For most iodo-pyrazole couplings, the triphenylphosphine (PPh₃) ligands provided by the palladium precatalyst are sufficient. However, for more challenging substrates (e.g., those that are sterically hindered or electron-rich), more electron-rich and bulky phosphine ligands like XPhos or dppf can be beneficial.[4]
FAQ 2: How do I choose the right solvent and base?
The choice of solvent and base is critical for ensuring reagent solubility and facilitating the key mechanistic steps.
-
Solvents:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used.[1][10] DMF is particularly good at dissolving a wide range of organic compounds and inorganic salts and its high boiling point can be advantageous if heating is required.[11]
-
Amine as Solvent: In some cases, the amine base itself, such as triethylamine, can be used as the solvent, particularly in combination with a co-solvent.[12]
-
Key Consideration: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[4]
-
-
Bases:
-
Amine Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.[1] Their primary role is to deprotonate the terminal alkyne. An excess (typically 2-3 equivalents) is used to drive the reaction.
-
Inorganic Bases: In some protocols, especially copper-free versions, inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed.
-
FAQ 3: What is the general mechanism of the Sonogashira coupling, and why is it important for troubleshooting?
Understanding the mechanism is crucial for rational troubleshooting. The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6]
Caption: The dual catalytic cycle mechanism of the Sonogashira coupling.
Key Steps & Troubleshooting Implications:
-
Oxidative Addition: The active Pd(0) catalyst adds to the iodo-pyrazole. Iodo-arenes are highly reactive in this step.[3] If this step fails, it could be due to an inactive catalyst or a particularly electron-rich pyrazole requiring more heat.
-
Copper Acetylide Formation: The terminal alkyne is deprotonated by the base and reacts with CuI to form a copper acetylide.[1] If this step fails, the base may be too weak, wet, or insufficient in quantity. The CuI may also be old or oxidized.
-
Transmetalation: The alkynyl group is transferred from copper to palladium.
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.[1] If this step is slow, it can sometimes lead to catalyst decomposition.
By understanding these steps, you can logically deduce which part of your reaction is failing and apply the appropriate corrective measure. For instance, the formation of Glaser product indicates the copper cycle is active but the cross-coupling with the palladium complex is not efficient, pointing towards potential issues with the palladium cycle or slow transmetalation.
Experimental Protocols
Representative General Procedure for Sonogashira Coupling of an Iodo-pyrazole:
This protocol is a robust starting point and may require optimization for specific substrates.[1][2]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-pyrazole (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by the amine base (e.g., TEA, 3.0 mmol, 3.0 equiv.).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Safety Note: Palladium catalysts and copper iodide are toxic. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Organic solvents are flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.[1]
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
- Vedantu. (2020).
- Pearson. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons.
- Arkat USA. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- MDPI. (2020).
- The Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling.
- YouTube. (2020). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- ResearchGate.
- Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
- PMC. Copper-free Sonogashira cross-coupling reactions: an overview.
- Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros.
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Technical Support Center: N-Arylpyrazole Synthesis
Welcome to the technical support center for N-arylpyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions (FAQs).
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-arylpyrazoles and what are its primary challenges?
The most prevalent and historically significant method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The core challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted arylhydrazines, is controlling regioselectivity.[4][5] This leads to the formation of a mixture of constitutional isomers, which can be difficult to separate and may exhibit different biological activities.[4][5]
Q2: What are the typical side products encountered in N-arylpyrazole synthesis?
Beyond the formation of regioisomers, several other side products can complicate the synthesis of N-arylpyrazoles. Incomplete cyclization or aromatization can result in pyrazoline intermediates.[6] Side reactions involving the arylhydrazine starting material, which can be sensitive to air and light, often produce colored impurities, leading to yellow or red reaction mixtures.[1][6][7] In some instances, di-addition of the hydrazine to the dicarbonyl compound can also occur.[6]
Q3: How can I definitively characterize the regioisomers formed in my reaction?
Unambiguous characterization of regioisomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H and ¹³C NMR provide initial structural information, the definitive method is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[4][8] This 2D NMR technique detects the spatial proximity between protons, allowing for the correct assignment of the regiochemistry.[4]
Q4: Are there catalyst-free methods for synthesizing N-arylpyrazoles?
Yes, catalyst-free methods have been developed, which can eliminate side reactions associated with catalyst interference.[9] These methods often rely on microwave irradiation or the use of green solvents like PEG-400 and water under ultrasound irradiation to promote the reaction.[10][11] One-pot cascade methodologies have also been developed that proceed without a catalyst.[11][12]
II. Troubleshooting Guide: Common Side Reactions
This section provides a detailed guide to troubleshooting specific side reactions you may encounter during the synthesis of N-arylpyrazoles.
Issue 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[6]
-
Multiple spots are observed on Thin-Layer Chromatography (TLC), even after initial purification attempts.[6]
-
The isolated solid has a broadened melting point range.[6]
Causality: The formation of regioisomers arises from the two non-equivalent carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound, both of which can be attacked by the substituted hydrazine.[4] The regiochemical outcome is influenced by a combination of steric hindrance, electronic effects, solvent, and temperature.[5]
Troubleshooting Strategies:
| Strategy | Rationale | Detailed Protocol |
| Solvent Modification | The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway. Aprotic dipolar solvents and fluorinated alcohols have been shown to enhance regioselectivity.[4][5][8] | Protocol: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in N,N-dimethylacetamide (DMAc) or 2,2,2-trifluoroethanol (TFE) (5 mL). Add the arylhydrazine (1.1 mmol) to the solution at room temperature. Monitor the reaction by TLC.[5][8] |
| Catalyst Addition | The addition of a catalytic amount of acid or base can alter the product ratio by influencing the rate of the initial condensation and subsequent cyclization steps.[4] | Protocol: To the reaction mixture in a suitable solvent (e.g., ethanol), add a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc). Monitor the reaction by TLC to determine the optimal catalyst and loading. |
| Temperature Control | Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer. | Protocol: Set up the reaction at 0 °C or room temperature instead of refluxing. Allow the reaction to proceed for a longer duration, monitoring by TLC until completion. |
Data on Solvent Effects on Regioselectivity:
| Solvent | Dielectric Constant | Regioisomeric Ratio (A:B) |
| Ethanol | 24.6 | 1:1.5 |
| Acetic Acid | 6.2 | 2.3:1 |
| N,N-Dimethylacetamide (DMAc) | 37.8 | >95:5 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 19:1 |
Data adapted from studies on the effect of solvents on pyrazole formation.[5][8] Regioisomer A and B refer to the two possible products.
Issue 2: Formation of Pyrazolone Impurities
Symptoms:
-
An unexpected peak in the NMR spectrum, often in the enol or keto-enol tautomeric region.
-
Mass spectrometry data shows a molecular ion corresponding to the pyrazolone.
Causality: When a β-ketoester is used as the 1,3-dicarbonyl component, the reaction can lead to the formation of a pyrazolone.[2] This occurs when the intramolecular substitution happens on the ester group.[2]
Troubleshooting Strategies:
-
Choice of Base: The use of a non-nucleophilic base can favor the desired cyclization over the formation of the pyrazolone.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can minimize the formation of this side product.
Issue 3: Reaction Mixture is Highly Colored (Yellow/Red) and Contains Tarry Material
Symptoms:
-
The reaction mixture turns dark yellow, red, or brown.
-
Upon workup, a dark, tarry, and difficult-to-purify material is obtained.[13]
Causality: This is often due to the decomposition or oxidation of the arylhydrazine starting material.[1][7] Arylhydrazines can be sensitive to air and light, leading to the formation of colored byproducts.[1] Excessively high temperatures or highly acidic conditions can also lead to polymerization of the starting materials or the product.[13]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one in solution
This technical support guide addresses the stability, solubility, and handling of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS: 1519748-73-2). The recommendations below are derived from the physicochemical properties of aryl iodides, N-aryl pyrazoles, and acetophenone derivatives.
Ticket Category: Compound Stability & Handling Support Level: Tier 3 (Senior Application Scientist)
Compound Profile & Stability Overview
This molecule serves as a bifunctional building block. Its stability profile is defined by two competing reactivities: the photolability of the C-I bond and the hydrophobicity of the heteroaryl scaffold .
| Feature | Chemical Risk | Stability Impact |
| 4-Iodopyrazole Motif | High: Homolytic cleavage of C-I bond under UV/Vis light. | Critical: Rapid degradation (deiodination) if exposed to ambient light. |
| Acetophenone Core | Moderate: Enolization or condensation in strong base. | Manageable: Stable at neutral/acidic pH; risk of precipitation in water. |
| N-Aryl Linkage | Low: The N-C bond is robust (biaryl-like). | Stable: Resistant to hydrolysis; does not require inert atmosphere for solids. |
Troubleshooting Dashboard (FAQ)
Issue 1: "My LC-MS shows a new peak with M-126 mass loss."
Diagnosis: Photolytic Deiodination. The loss of 126 Da corresponds exactly to the loss of an Iodine atom (I = 126.9 u) replaced by Hydrogen (H = 1.0 u). This is the hallmark of photodegradation . Aryl iodides are excellent radical precursors; exposure to standard laboratory lighting can induce homolytic cleavage of the C-I bond, generating a radical that abstracts a proton from the solvent.
Resolution:
-
Immediate Action: Discard the compromised stock. Deiodination is irreversible.
-
Prevention: All future handling must occur under amber light or in wrapped vessels (aluminum foil).
-
Protocol Adjustment: Store solid and solution states in amber glass vials. Avoid clear plastic microfuge tubes for long-term storage.
Issue 2: "The compound precipitates immediately upon dilution into assay buffer."
Diagnosis: "Brick Dust" Aggregation. This molecule is planar and highly lipophilic (estimated LogP ~2.5–3.0). It lacks solubilizing groups (amines, carboxylic acids). When a DMSO stock is spiked into an aqueous buffer, the sudden polarity shift causes the compound to crash out, often forming invisible colloidal aggregates rather than visible crystals.
Resolution:
-
Check the DMSO %: Ensure your final assay concentration of DMSO is at least 1-5% if tolerated by the biology.
-
Sequential Dilution: Do not dilute directly from 10 mM stock to aqueous buffer.
-
Incorrect: 10 mM DMSO
Buffer. -
Correct: 10 mM DMSO
1 mM DMSO 100 µM DMSO Buffer.
-
-
Add Surfactant: Include 0.01% Triton X-100 or Tween-20 in the assay buffer before adding the compound to stabilize the colloid.
Issue 3: "Stock solution in DMSO turned yellow/brown after 1 month."
Diagnosis: Iodine Liberation or Oxidative Impurities.
While acetophenones can oxidize, the yellow color in aryl iodide solutions often indicates the liberation of elemental iodine (
Resolution:
-
Solvent Quality: Use only anhydrous, sterile-filtered DMSO (stored under argon if possible).
-
Storage Temp: Store stocks at -20°C or -80°C. Never store at room temperature.
-
Freeze-Thaw: Limit to <5 cycles. Aliquot the master stock immediately upon dissolution.
Visualized Degradation Mechanism
The following diagram illustrates the primary degradation pathway (Photolysis) and the aggregation risk, helping you distinguish between chemical instability and physical precipitation.
Caption: Figure 1. Dual instability pathways: Photochemical deiodination (irreversible chemical change) vs. Aqueous precipitation (physical state change).
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >6 months.
-
Weighing: Weigh the solid in a low-light environment or cover the balance with a box.
-
Solvent Choice: Use DMSO (Anhydrous, ≥99.9%) . Avoid DMF if possible, as it can hydrolyze to amines that react with the ketone.
-
Dissolution: Vortex heavily. If particles persist, sonicate for 30 seconds in a water bath (max 40°C).
-
Note: If the solution is cloudy, do not filter. Sonicate further. Filtering removes the compound.
-
-
Aliquot & Store:
-
Dispense into amber glass vials with PTFE-lined caps.
-
Volume per vial: 50–100 µL (single-use is ideal).
-
Store at -20°C .
-
SOP-02: QC Stability Check (HPLC/LC-MS)
Objective: Verify compound integrity before critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (ketone/pyrazole).
-
Pass Criteria:
References
-
BenchChem. (2025).[3][4] Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. Retrieved from (Note: Generalized principle citation based on search context 1.1).
-
National Institutes of Health (NIH). (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed Central. Retrieved from [Link]
-
Caron Scientific. (2006). Finding Peaceable Photostability. Retrieved from (Contextual data from search result 1.19).
Sources
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Advanced Pyrazole Synthesis Support Center. As drug development heavily relies on the precise spatial arrangement of pharmacophores, controlling the regiochemistry of the pyrazole core is a critical operational parameter. This guide provides root-cause analyses, field-proven troubleshooting protocols, and alternative methodologies to resolve regioselectivity failures in your synthetic workflows.
Support Ticket #101: Inseparable Regioisomeric Mixtures in Knorr Synthesis
User Query: "When I react my unsymmetrical 1,3-diketone with an arylhydrazine in ethanol, I get a 1:1 mixture of 1,3,5- and 1,5,3-substituted pyrazoles. Column chromatography is failing. How do I force the reaction to favor one isomer?"
Root Cause Analysis
The classical Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine. Regioselectivity issues arise because unsymmetrical 1,3-diketones possess two distinct electrophilic carbonyl centers, and substituted hydrazines have two nucleophilic nitrogen atoms (primary and secondary)[1]. In protic solvents like ethanol, the transition states for the attack at either carbonyl are similarly stabilized by hydrogen bonding, leading to a loss of kinetic control and resulting in a near 1:1 mixture of regioisomers.
Solution & Causality
To achieve high regioselectivity, you must alter the reaction kinetics by changing the solvent environment and adding a specific catalyst. Switching to a highly polar aprotic solvent with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), fundamentally changes the stabilization of the intermediates[2].
When you add a catalytic amount of strong acid (e.g., 10 N HCl), the primary amine of the hydrazine selectively attacks the more sterically accessible or more electrophilic carbonyl first, forming a hydrazone intermediate. The acid catalyst then rapidly accelerates the second dehydration (cyclization) step before any thermodynamic equilibration can occur, effectively "locking in" the major regioisomer[2].
Quantitative Data Summary
Table 1: Impact of Solvent and Additives on Regioselectivity (Arylhydrazine + 1,3-Diketone)
| Solvent System | Temperature | Additive | Yield (%) | Regioisomeric Ratio (Major:Minor) |
| Ethanol | Reflux | None | 70 - 80% | ~ 50:50 |
| Acetic Acid | 25 °C | None | 75% | 60:40 |
| DMF | 25 °C | None | 85% | 90:10 |
| DMAc | 25 °C | 10 N HCl (0.5 eq) | 95 - 98% | > 98:2 |
Fig 1. Solvent-driven mechanistic divergence in Knorr pyrazole synthesis.
Validated Protocol: DMAc-Mediated Regioselective Synthesis
This self-validating protocol ensures that the kinetic product is trapped efficiently.
-
Preparation: Charge a dry reaction vessel with N,N-dimethylacetamide (DMAc) (approx. 5 mL per mmol of substrate).
-
Reagent Addition: Add the unsymmetrical 1,3-diketone (1.0 equiv) and stir to dissolve.
-
Hydrazine Addition: Slowly add the arylhydrazine (1.05 equiv) at room temperature. Self-Validation Check: A slight exotherm and color change indicate initial hydrazone formation.
-
Catalysis: Dropwise, add 10 N aqueous HCl (0.5 equiv). This is the critical step to accelerate the second dehydration.
-
Incubation: Stir the mixture at room temperature (20-25 °C) for 2 to 4 hours. Monitor the disappearance of the intermediate via HPLC or TLC.
-
Workup: Once the intermediate is consumed, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer thoroughly with water to remove DMAc, dry over MgSO₄, and concentrate.
Support Ticket #102: Ambiguous NMR Assignments for Regioisomers
User Query: "I have isolated a pure pyrazole product, but ¹H and ¹³C NMR chemical shifts are too similar to definitively assign it as the 1,3,5- or 1,4,5-isomer. What is the gold standard for structural verification?"
Root Cause Analysis
1D NMR is often insufficient for distinguishing pyrazole regioisomers because the aromatic electronic environment of the pyrazole core buffers the chemical shifts of the substituents, making them nearly identical[1].
Solution
The definitive, unambiguous method for assigning regiochemistry is 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[1].
-
Causality: NOESY detects spatial proximity (typically < 5 Å) rather than through-bond coupling. By irradiating the N-substituent (e.g., the protons on an N-methyl or N-aryl group), you will observe a strong NOE cross-peak with the protons of the substituent at the adjacent C5 position. If the bulky group is at the C3 position, no such cross-peak will be observed with the N-substituent.
Support Ticket #103: Overcoming Inherent Substrate Bias with Alternative Precursors
User Query: "Even with DMAc and HCl, my highly sterically hindered 1,3-diketone yields a 70:30 mixture. Are there alternative synthetic routes that bypass the Knorr condensation entirely to guarantee regiocontrol?"
Root Cause Analysis
When steric hindrance on the 1,3-diketone is extreme, the energy difference between the two transition states collapses, even in polar aprotic solvents. The Knorr synthesis becomes fundamentally limited by the substrate's topography, leading to complex reaction pathways and autocatalytic side reactions[3].
Solution & Causality
To achieve absolute regiocontrol, you must abandon 1,3-diketones and utilize precursors with an inherent, irreversible electronic bias. Two highly authoritative approaches are:
-
Silver-Catalyzed Cycloaddition of Ynones: Reacting trifluoromethylated ynones (acetylenic ketones) with hydrazines under AgOTf catalysis yields highly specific regioisomers[4]. The primary amine of the hydrazine undergoes a Michael addition exclusively at the β-carbon of the alkyne (driven by the electron-withdrawing nature of the ketone), followed by rapid cyclization.
-
1,3-Dipolar Cycloaddition of Diazo Compounds: Generating diazo compounds in situ from N-tosylhydrazones and reacting them with alkynes or unactivated bromovinyl acetals provides a completely different mechanistic pathway, ensuring cost-effective and regiopure access to 3,5-disubstituted pyrazoles[5].
Fig 2. Decision tree for resolving regioselectivity issues in pyrazole synthesis.
Validated Protocol: Silver-Catalyzed Ynone Cyclocondensation
This protocol leverages transition metal catalysis to dictate the exact site of initial nucleophilic attack.
-
Preparation: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the ynone (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add Silver Trifluoromethanesulfonate (AgOTf) at a loading of 1 mol%[4]. Causality: The Ag(I) center activates the alkyne, massively increasing its electrophilicity compared to the carbonyl carbon.
-
Hydrazine Addition: Add the aryl or alkyl hydrazine (1.1 equiv).
-
Reaction: Stir at room temperature for exactly 1 hour. Self-Validation Check: The reaction is remarkably fast; prolonged stirring is unnecessary and may lead to decomposition. Complete consumption of the ynone should be verified by TLC.
-
Purification: Filter the crude mixture through a short pad of Celite to remove the silver catalyst, concentrate under reduced pressure, and purify via flash chromatography. Yields typically exceed 90% with >99:1 regioselectivity[4].
References
- BenchChem.Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVsTtIFpj_w1UgPBqbERMsJtYO9wP2a1R55q122PeDkIqQkCwU7JN0P44KFxaQ7PKgYtLiR6ubuG6vVn8YzZSqlkP5fsNSfHcajuFXw5ZDtpPnFAClaHwq7yHMICVSkDihW3ZVEQTaKRUm7WgdcO5OfXuIBhG0EuLs4PkQvcYIlMqlb-2SuCzyj4p2sXCOgrsHROlopQGbiqbTAiywnRl48ioDFAxDUbkD1sVUAk8=]
- PMC / NIH.Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqWTSc0_Sq69wfxxBLhX7BRd9dZpU_QIqptMl524Heq-W-6p5sTRUkt5DLyGwiYpMOlcLF9_FbAehyT2GRj2F6CWqz8KpI6HG88YINCs4P8G85_ShlGNNS43B28wIqnwOzFHMF5AkQwyBOrIo=]
- MDPI.Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNYJy7u6djDwF6Y2nbaDOasA-rz2m5EIkmcAVBLmJBVsQogIFSITaeag_sPzI8iq7ec_I2QbFiNtBZDn6SIGLelgZp9A8k4hapHius8vpAv8KV7B2uyY6yfPuc62KSJ_Y=]
- RSC Publishing.Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEcaBpWK3c4z2lyzuaD7zT4cO4zffFf85GSzKqPcNN5NCHexn5Jwnpf0bfpN8ZYgid2yaOnTL8INw23DXT5q-BWZC2ZC54fjeH9yycUYOHJoiwob2j04zZbnCBUBXu3p5McVlaQgFw8MhkWF5GlIr7OfTNHaGoakd6]
- Organic-Chemistry.org / Synlett.Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_VdVTvhMCinF9__qj7Veu129apf987Z43faT5fuxyXoE9ep8pl998VqBwRVfGym3uwRl8PQYc91dN9lWUNWPc2W3BRprkfgQ9_ZUusqVxG1KMHQdSTfIwHpiipZB4ylpfVHUrVBJbfqS9i2xyo85Z4NmClQWdW9tFjA==]
- Thieme Chemistry.Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Anl-2K_Ag74CER85hB-cEa5_nYE0LOuhKwyOk4kmmu7c9dfgnq3ZX0bwSxT9rTWQi35G9B5FNf7qHzWxzT_M7E97COhQRK15nfnLfbxR9qzp1vpH_DKtWILQ1QYhWuqmqdpMvX8xJIg21pJkz-J0LEWfl2HrzAI8ktvmsDZ9qyA6XOoMWwwBsjYRPyaakPavgWxvXnkicCPX2hk9V90XjMpZ0U2ca11J51JsVud4XO-bl5o=]
Sources
- 1. benchchem.com [benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the versatile building block, 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of these powerful synthetic transformations. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, ensuring robust and reproducible results.
Introduction: The Challenge and Opportunity
The subject molecule, 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one, is a valuable scaffold in medicinal chemistry. The presence of an aryl iodide on the pyrazole ring provides a prime handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental to modern drug discovery.[1][2][3]
However, the presence of the N-heterocyclic pyrazole ring can introduce specific challenges. The lone pair of electrons on the pyrazole's nitrogen atom can coordinate with the palladium catalyst, potentially inhibiting its activity.[4] Therefore, careful selection of the catalyst system—comprising the palladium source and, crucially, the ligand—is paramount for success. This guide will provide a systematic approach to catalyst selection and troubleshooting for various cross-coupling reactions with this substrate.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers face.
Q1: My Suzuki-Miyaura coupling reaction is not working. What are the first things I should check?
A1: Low or no conversion in a Suzuki-Miyaura coupling can often be traced back to a few key factors.[5] First, ensure all your reagents and solvents are of high purity and anhydrous, as water can interfere with the reaction.[4][6] Second, confirm that your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents have been properly degassed to remove oxygen, which can deactivate the catalyst.[4][5][6] Finally, re-evaluate your catalyst system. For substrates with N-heterocycles, bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired catalytic cycle.[1][4]
Q2: I'm observing a black precipitate in my reaction mixture, and the reaction has stalled. What's happening?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, aggregated form of metallic palladium.[5][6] This is a common deactivation pathway that leads to low conversion as the concentration of the active, soluble catalyst diminishes.[6] This can be caused by suboptimal ligand choice, high reaction temperatures, or the presence of oxygen.[4][5][6] Consider screening different, more robust ligands or lowering the reaction temperature.
Q3: I'm seeing significant amounts of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][4] Therefore, the most critical step is to ensure rigorous degassing of your solvent and maintaining a strict inert atmosphere throughout the reaction.[4] In some cases, using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce homocoupling compared to the in situ reduction of Pd(II) sources.[4] Lowering the reaction temperature can also disfavor the homocoupling pathway.[1][4]
Q4: For a Buchwald-Hartwig amination, how do I choose between a palladium or copper catalyst?
A4: The choice of metal catalyst in a Buchwald-Hartwig amination often depends on the nature of the amine coupling partner.[7] Palladium catalysts are generally more effective for coupling with amines that lack β-hydrogens.[7] For amines that do possess β-hydrogens, copper catalysis can sometimes provide higher yields, as palladium catalysts may be more prone to side reactions like β-hydride elimination.[7]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common experimental hurdles.
Guide 1: Low or No Product Yield
A lack of desired product is the most common and frustrating issue. The following workflow can help diagnose and solve the problem.
Troubleshooting Workflow for Low Product Yield
Sources
- 1. jmcct.com [jmcct.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Pyrazole-Phenyl-Ethanone Derivatives
Welcome to the technical support guide for the purification of pyrazole-phenyl-ethanone compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical final step of purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to solve even the most stubborn crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the most effective starting solvents for recrystallizing pyrazole-phenyl-ethanone compounds?
The choice of solvent is paramount and is dictated by the polarity imparted by the specific substituents on both the pyrazole and phenyl rings. However, for the core pyrazole-phenyl-ethanone structure, a good starting point is moderately polar, protic solvents.
-
Single Solvents : Ethanol, methanol, and isopropanol are frequently excellent first choices.[1][2] They often provide the desired solubility profile: high solubility when hot and low solubility when cold. Acetone and ethyl acetate are also commonly used and have proven effective for a range of pyrazole derivatives.[3][4]
-
Rationale : The pyrazole ring contributes polar characteristics (N-H hydrogen bond donors/acceptors), while the phenyl and ethanone groups add aromatic and ketonic features. Protic solvents like ethanol can effectively solvate the polar parts of the molecule at elevated temperatures.
Q2: When should I consider a mixed-solvent system, and which pairs are most effective?
A mixed-solvent system is ideal when no single solvent provides the optimal solubility gradient. This is often the case for pyrazole-phenyl-ethanones that are either too soluble or not soluble enough in common single solvents. The technique involves dissolving the compound in a "good" solvent at an elevated temperature and then carefully adding a "poor" or "anti-solvent" until the solution becomes turbid (the saturation point).
-
Common Pairs :
-
Ethanol/Water or Methanol/Water : This is a very common and effective combination.[5] The compound is dissolved in hot ethanol or methanol, and hot water is added as the anti-solvent.
-
Hexane/Ethyl Acetate or Hexane/Acetone : For less polar derivatives, dissolving in hot ethyl acetate or acetone and adding hexane as the anti-solvent can be highly effective.[1]
-
-
Causality : The anti-solvent systematically reduces the overall solvating power of the medium. By bringing the solution to the point of saturation at a high temperature, you create a supersaturated state upon slow cooling, which is the driving force for crystallization.
Q3: My pyrazole is basic. Can I use pH to my advantage during purification?
Absolutely. The pyrazole ring is weakly basic and can be protonated by acids to form salts.[6] This property is a powerful tool, especially during the initial workup before recrystallization.
-
Acid-Base Extraction : You can dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic pyrazole-phenyl-ethanone will form a salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[6]
-
Precipitation : After separating the aqueous layer, it can be cooled and the pH slowly raised with a base (e.g., 1M NaOH or NaHCO₃). This neutralizes the salt, causing the pure, deprotonated pyrazole compound to precipitate out of the solution.[6] This precipitated solid can then be collected and subjected to a final recrystallization for optimal purity.
Troubleshooting Guide: From Oils to Crystals
This section addresses the most common issues encountered during the recrystallization of pyrazole-phenyl-ethanone compounds.
Problem 1: My compound has "oiled out," forming a liquid layer instead of solid crystals.
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too rapidly.
-
Solution A: Re-heat and Dilute : Return the flask to the heat source until the oil redissolves completely. Add a small amount (10-20%) more of the hot solvent to dilute the solution.[7] If using a mixed-solvent system, add more of the "good" solvent.[1] This lowers the saturation temperature, increasing the likelihood that it will be below the compound's melting point.
-
Solution B: Slow Down the Cooling : Rapid cooling is a primary cause of oiling out.[1] After dissolving your compound, allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels. Do not place it directly in an ice bath from a high temperature. Once at room temperature, then proceed to cool it further in an ice bath.
-
Solution C: Change Solvents : The solubility properties of your current solvent may be too good. Try a solvent with a slightly lower boiling point or one in which your compound is less soluble.[7]
Problem 2: No crystals have formed, even after the solution has cooled completely.
This indicates that the solution is not sufficiently supersaturated. The compound is still too soluble in the cold solvent.
-
Solution A: Induce Nucleation :
-
Scratching : Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]
-
Seeding : If you have a small crystal of the pure compound, add it to the cold solution. A seed crystal provides a template for further crystal lattice formation.[7]
-
-
Solution B: Reduce Solvent Volume : Re-heat the solution and boil off a portion of the solvent (20-30%) to increase the concentration of your compound.[7] Then, allow it to cool slowly again.
-
Solution C: Lower the Temperature : If cooling to 0 °C in an ice bath is insufficient, try a salt-ice bath or a cryo-cooler to reach lower temperatures, which will further decrease the solubility.
Problem 3: My final crystal yield is very low.
A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.
-
Solution A: Minimize Solvent Usage : During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[1] Using an excess will keep more of your product in solution upon cooling.
-
Solution B: Ensure Thorough Cooling : Maximize precipitation by allowing the flask to cool in an ice bath for at least 30-60 minutes after it has reached room temperature.[1]
-
Solution C: Use Ice-Cold Washing Solvent : When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve some of your product.[1]
-
Solution D: Check the Mother Liquor : After filtration, you can evaporate a small amount of the filtrate. If a significant amount of solid appears, it confirms that a substantial portion of your product was left behind, indicating the need to adjust the solvent system or reduce the initial solvent volume.[1]
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution : Place the crude pyrazole-phenyl-ethanone compound in an Erlenmeyer flask. Add a small volume of the selected solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the compound just dissolves completely.[1]
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes. Prepare for a hot filtration to remove the charcoal.
-
Slow Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath Cooling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small portion of ice-cold solvent to remove residual impurities from the mother liquor.[1]
-
Drying : Allow the crystals to dry completely on the filter paper or transfer them to a desiccator under vacuum.
Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution : Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., methanol) in which it is readily soluble.[1]
-
Addition of Anti-Solvent : While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[1]
-
Clarification : Add a few drops of the hot "good" solvent until the solution becomes clear again.[1]
-
Cooling & Isolation : Follow steps 3-7 from the single-solvent protocol above. For the washing step, use a cold mixture of the two solvents in the same proportion or just the cold anti-solvent.
Data & Visualization
Table 1: Common Solvents for Pyrazole-Phenyl-Ethanone Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Ethanol | Polar Protic | 78 | Excellent first choice for many derivatives.[4][8][9][10] |
| Methanol | Polar Protic | 65 | Good alternative to ethanol, lower boiling point.[1][11] |
| Isopropanol | Polar Protic | 82 | Effective for slightly less polar compounds.[2] |
| Acetone | Polar Aprotic | 56 | Good for compounds that are highly soluble in alcohols.[3][4] |
| Ethyl Acetate | Polar Aprotic | 77 | Often used in a mixed system with hexane.[1] |
| Toluene | Non-Polar | 111 | Used for specific, less polar derivatives.[4][8] |
| Water | Polar Protic | 100 | Primarily used as an anti-solvent with alcohols.[1][5] |
| Hexane | Non-Polar | 69 | Primarily used as an anti-solvent with polar organic solvents.[1][12] |
Diagrams
Caption: Decision workflow for selecting a suitable recrystallization solvent.
References
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Support.
- Arshad, N., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- Fun, H. K., et al. (n.d.). 1-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone.
- BenchChem. (2025).
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
- Wang, Y., et al. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
- (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
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MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
- Thieme. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- International Union of Crystallography. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph.
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Comparative Guide: Biological Activity of Bromo- vs. Iodo-Substituted Pyrazoles
Executive Summary: The Halogenation Pivot
In hit-to-lead optimization, the substitution of a hydrogen or a methyl group with a halogen is a classic strategy to modulate lipophilicity and metabolic stability. However, the choice between Bromine (Br) and Iodine (I) on a pyrazole scaffold is rarely a trivial "size" decision. It is a decision between steric occupancy and specific electronic interaction .
This guide objectively compares bromo- and iodo-substituted pyrazoles, moving beyond simple Lipinski parameters to explore the Sigma Hole (
Physicochemical & Mechanistic Architecture
To understand the biological divergence, we must first quantify the atomic differences. The pyrazole ring is electron-rich; attaching an electron-withdrawing halogen creates a polarized system critical for ligand-target binding.
Table 1: Physicochemical Comparison of C-Br vs. C-I Bonds in Heterocycles
| Feature | Bromo-Pyrazole (C-Br) | Iodo-Pyrazole (C-I) | Impact on Drug Design |
| Van der Waals Radius | 1.85 Å | 1.98 Å | Iodine requires larger hydrophobic pockets; can induce steric clashes in tight active sites. |
| Bond Length (C-X) | ~1.86 Å | ~2.04 Å | Iodine extends deeper into the binding pocket, potentially displacing conserved water molecules. |
| Electronegativity (Pauling) | 2.96 | 2.66 | Iodine is less electronegative, making it more polarizable (softer). |
| C-X Bond Energy | ~280 kJ/mol | ~209 kJ/mol | Critical: C-I bonds are metabolically labile and susceptible to oxidative dehalogenation or Pd-catalyzed cross-coupling in vivo. |
| Halogen Bond Strength | Moderate | Strong | Iodine exhibits a larger, more positive |
Mechanistic Deep Dive: The Sigma Hole Interaction
The primary driver for the superior potency often seen with iodo-pyrazoles is Halogen Bonding (XB) . Unlike hydrogen bonds, halogen bonds are highly directional.
In a pyrazole scaffold, the halogen atom develops a region of positive electrostatic potential on its outer cap (the
-
Iodine: Large, intense
-hole. Forms strong, short contacts (approx. 2.8–3.2 Å) with nucleophiles (e.g., backbone C=O of hinge region kinases). -
Bromine: Smaller
-hole. Interaction is weaker and less tolerant of angular deviation.
Diagram 1: Halogen Bonding Mechanism in Kinase Hinge Binding
Caption: Schematic representation of the directional Halogen Bond (XB) between a pyrazole-bound halogen and a protein backbone carbonyl. Iodine provides a stronger interaction due to a larger sigma hole.
Case Studies: Potency vs. Stability
Case Study A: Kinase Inhibition (p38 MAPK & Aurora A)
In the development of p38 MAPK inhibitors, replacing a methyl group with iodine on the pyrazole ring often results in a 10- to 50-fold increase in potency .
-
Mechanism: The iodine atom forms a halogen bond with the carbonyl oxygen of the gatekeeper residue or the hinge region.
-
Comparison: The bromo-analogue typically shows intermediate potency—better than chloro or methyl, but inferior to iodo.
-
Data Insight: In Aurora A kinase inhibitors, 4-iodopyrazole derivatives exhibited IC50 values in the low nanomolar range (e.g., 2.2 nM), whereas the bromo-analogues were often in the 20–50 nM range [1, 3].
Case Study B: Antimicrobial Activity & Toxicity
While iodine drives potency, it introduces toxicity risks.[1] In a study of pyrazole-derived antimicrobial agents:
-
Bromo-derivatives showed the highest "useful" biological potency (high activity, low cytotoxicity).
-
Iodo-derivatives , while potent against bacteria, frequently displayed higher cytotoxicity against mammalian fibroblasts (NCTC cells) [2].
Experimental Protocols
To validate these differences in your own pipeline, use the following standardized workflows.
Synthesis: Regioselective Halogenation
Note: Direct halogenation of the pyrazole core is sensitive to reaction conditions.
-
Bromination: Treat the pyrazole substrate with N-Bromosuccinimide (NBS) in DMF at 0°C to RT. Yields are typically high (>85%).
-
Iodination: Treat with N-Iodosuccinimide (NIS) in acetonitrile. Crucial Step: If regio-selectivity is poor, switch to I2/CAN (Ceric Ammonium Nitrate) to drive the reaction via a radical mechanism.
Comparative Assay Workflow
This protocol ensures that the potency difference observed is due to intrinsic binding (affinity) and not solubility artifacts.
Diagram 2: Comparative SAR Workflow
Caption: Parallel workflow for evaluating Halo-Pyrazoles. Note the critical solubility check before IC50 determination, as Aryl-Iodides are significantly more lipophilic.
Decision Matrix: When to Use Which?
| Scenario | Recommended Halogen | Rationale |
| Exploratory SAR / Crystallography | Iodine | "Magic Bullet" for phasing X-ray data; maximizes binding probability to validate a pocket. |
| Lead Optimization (Oral Drug) | Bromine | Better metabolic stability (C-Br is harder to break); lower molecular weight; less lipophilic than Iodine. |
| Target has C=O in Hinge | Iodine | If a backbone carbonyl is available at ~3.0 Å, Iodine can lock the conformation via XB. |
| Covalent Inhibitor Design | Neither | Use Acrylamide. However, if using the halogen as a leaving group for SNAr, Fluorine or Chlorine is preferred. |
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. PubMed Central. Available at: [Link]
-
Halogen bonding in hypervalent iodine and bromine derivatives. ResearchGate. Available at: [Link]
-
Halogen-Containing Drugs in 2025: A Record Year. MDPI. Available at: [Link]
-
Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole. AIP Publishing. Available at: [Link]
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A Researcher's Guide to the Validation of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one as a Chemical Probe
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of the novel chemical entity, 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one , as a potential research tool. The pyrazole motif is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4][5] Therefore, this compound warrants rigorous investigation to elucidate its specific biological targets and potential as a selective chemical probe.
Part 1: Foundational Characterization - Synthesis and Physicochemical Properties
Before any biological assessment, the identity, purity, and stability of the compound must be unequivocally established. Commercial availability of this compound exists, but independent verification is a critical first step for any new batch.[8][9]
Proposed Synthesis Route
While specific synthesis details for this exact molecule are not prevalent in published literature, a plausible synthetic route can be proposed based on established organic chemistry principles for creating substituted pyrazoles.[10][11] A common approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, or palladium-catalyzed cross-coupling reactions.[10][12][13] A potential retrosynthetic analysis is outlined below.
Caption: Potential retrosynthetic strategies for the synthesis of the target compound.
Physicochemical and Quality Control Data
All subsequent experiments rely on the quality of the compound. The following parameters must be assessed.
Table 1: Essential Quality Control Parameters
| Parameter | Recommended Technique(s) | Acceptance Criteria | Rationale |
| Identity Confirmation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Data consistent with the proposed structure of C₁₁H₉IN₂O. | Verifies that the correct molecule has been synthesized or purchased. |
| Purity Assessment | HPLC-UV/MS | ≥95% purity. | Minimizes the risk of confounding biological effects from impurities. |
| Solubility | Nephelometry or visual assessment in various buffers (e.g., PBS, DMSO) | Quantified solubility in relevant assay buffers. | Ensures the compound remains in solution at test concentrations, avoiding artifacts. |
| Stability | HPLC-UV/MS analysis of samples incubated over time in assay buffer | <10% degradation over the time course of a typical experiment. | Confirms that the observed biological effect is due to the compound itself and not a degradation product. |
Part 2: Biological Validation - Identifying the Target and Cellular Activity
A high-quality chemical probe must demonstrate potent and selective engagement with its intended biological target in biochemical and cellular systems.[7][14][15]
Step 1: Initial Target Class Identification (Broad Screening)
Given the pyrazole core, a privileged scaffold in medicinal chemistry, the compound could interact with numerous protein classes.[3][4] An initial broad screen is necessary to identify potential targets.
Experimental Protocol: Broad Target Screening
-
Kinase Screening: Profile the compound at a standard concentration (e.g., 1-10 µM) against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel). The pyrazole moiety is common in kinase inhibitors.[3]
-
GPCR/Ion Channel Screening: Utilize a commercially available broad panel screen (e.g., the Eurofins BioPrint® panel) to assess activity against G-protein coupled receptors, ion channels, and other common drug targets.
-
Phenotypic Screening: Employ high-content imaging or cell viability assays across a panel of diverse cancer cell lines (e.g., the NCI-60 panel) to identify patterns of activity that may suggest a specific pathway or target dependency.[2]
Step 2: In Vitro Target Validation and Potency Determination
Once a primary target or target family is identified (e.g., a specific kinase), the next step is to confirm this interaction and determine its potency.
Experimental Protocol: Biochemical IC₅₀ Determination (Example: Kinase Assay)
-
Assay Setup: Utilize a suitable in vitro kinase assay, such as an ADP-Glo™ (Promega) or HTRF® (Cisbio) assay, with the purified, recombinant target kinase.
-
Compound Titration: Prepare a serial dilution of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one, typically from 10 µM down to low nM concentrations.
-
Reaction: Incubate the kinase, its specific substrate, ATP (at or near the Kₘ concentration), and the compound dilutions for a defined period.
-
Detection: Measure the output signal (e.g., luminescence, fluorescence) which correlates with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
A potent probe should ideally have a biochemical IC₅₀ or KᏧ less than 100 nM.[7]
Step 3: Cellular Target Engagement and Functional Response
Demonstrating that the compound can enter cells and interact with its target is a critical validation step.[14][15]
Experimental Protocol: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of the compound to its target protein should confer thermal stability.
-
Protein Analysis: Separate soluble and aggregated proteins by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct physical engagement.
Experimental Workflow for Validation
Caption: A stepwise workflow for the rigorous validation of a new chemical probe.
Part 3: Selectivity and Comparative Analysis
A valuable research tool must be selective, meaning it has significantly greater potency for its intended target over other proteins, especially those within the same family.[7]
Selectivity Profiling
If the primary target is a kinase, for example, the compound must be tested against a panel of closely related kinases to determine its selectivity profile. A probe should be at least 30-fold more potent for its primary target than for other related family members.[7]
Comparison with Alternative Probes
Once validated, the performance of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one should be compared to any existing probes for the same target. The ideal probe is not always the most potent but offers the best combination of potency, selectivity, and well-understood cellular effects.
Table 2: Hypothetical Performance Comparison for Target X
| Feature | Probe A (This Compound) | Alternative Probe B | Alternative Probe C (Non-selective) |
| Target X IC₅₀ (Biochemical) | 45 nM | 15 nM | 250 nM |
| Cellular EC₅₀ (Target Engagement) | 150 nM | 80 nM | > 10 µM |
| Selectivity (vs. Kinome Panel) | >30-fold for 98% of kinases tested | >30-fold for 85% of kinases tested | Poor selectivity against related family members |
| Known Off-Targets (>30x IC₅₀) | None identified | Kinase Y (IC₅₀ = 300 nM) | Multiple kinases and GPCRs |
| Availability of Inactive Control | To be synthesized | Yes | No |
The validation of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one requires a methodical, multi-pronged approach. By rigorously establishing its chemical integrity, identifying its biological target, confirming cellular activity, and defining its selectivity, researchers can establish whether this molecule can serve as a reliable and valuable tool for biological discovery. Without this comprehensive validation, any data generated using this compound will be of questionable significance.
References
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]
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EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. [Link]
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Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Diep, R., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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Krysiak, J., & Brear, P. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 313-339. [Link]
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Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Williams, D. M. (2015). Know your target, know your molecule. Nature chemistry, 7(7), 534-536. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. European journal of medicinal chemistry, 53, 245-253. [Link]
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Gomha, S. M., Abdel-aziz, S. A., & Abdel-Wahab, B. F. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 299. [Link]
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Wang, X., Li, X., & Wang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(8), 915-934. [Link]
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Kumar, A., Sharma, S., & Kumar, V. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry, 25(14), 1676-1704. [Link]
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Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2), 1-2. [Link]
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Cekavicus, B., Juberte, V., & Arsenyan, P. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]
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Fustero, S., Sanchez-Rosello, M., & Barrio, P. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Archive for Organic Chemistry, 2011(11), 1-21. [Link]
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Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]
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Nenajdenko, V. G., Shastin, A. V., & Balenkova, E. S. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]
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Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Inhibitors
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of proteins, including kinases and cyclooxygenases.[1][2][3] Computational molecular docking is an indispensable tool for predicting the binding modes and affinities of these inhibitors, thereby accelerating the drug discovery process.[4][5] This guide provides a comprehensive, technically-grounded framework for conducting a comparative molecular docking study of pyrazole-based inhibitors. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare the performance of three widely-used docking programs: AutoDock Vina , GOLD , and Schrödinger's Glide .[6][7] To provide a real-world context, this guide will use the well-characterized interaction between the selective COX-2 inhibitor, Celecoxib (a pyrazole derivative), and its target, Cyclooxygenase-2 (COX-2), as a case study.[8][9]
Introduction: The Significance of Pyrazole Scaffolds and Molecular Docking
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[3][10] Pyrazole-containing drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anti-cancer), and Crizotinib (anti-cancer) underscore the therapeutic importance of this moiety.[1][11]
Molecular docking predicts how a small molecule (ligand) binds to a macromolecule (receptor) by exploring various conformations and orientations of the ligand within the receptor's binding site and estimating the strength of their interaction using a scoring function.[12][13] A comparative study is crucial because different docking programs utilize distinct search algorithms and scoring functions, which can lead to varied predictions.[6] Understanding these differences allows researchers to make more informed decisions when selecting a tool for their specific research question.
Foundational Concepts: Search Algorithms and Scoring Functions
A docking simulation is governed by two key components:
-
Search Algorithm: This algorithm explores the conformational space of the ligand within the binding site to generate a diverse set of possible binding poses. Common algorithms include genetic algorithms (e.g., GOLD), Monte Carlo methods, and systematic search methods.
-
Scoring Function: This function evaluates each generated pose and assigns a score that estimates the binding affinity.[14] There are three main classes of scoring functions:
-
Force-Field-Based: These use classical mechanics principles (e.g., van der Waals, electrostatic interactions) to calculate the energy of the protein-ligand complex.
-
Empirical: These are regression-based functions trained on experimental binding data of known protein-ligand complexes.[15]
-
Knowledge-Based: These derive statistical potentials from the frequency of atom-pair interactions observed in crystallographic databases.[15]
-
The choice of docking software dictates the specific combination of search algorithm and scoring function employed, directly impacting the outcome of the study.[6]
Experimental Design: A Comparative Docking Workflow
A robust and reproducible docking study requires a meticulously planned workflow. The following diagram outlines the key stages, from initial structure retrieval to final data analysis.
Caption: Comparative Docking Workflow.
Detailed Methodologies
This section provides step-by-step protocols for each phase of the study. The causality behind each step is explained to ensure scientific rigor.
Receptor and Ligand Preparation
Proper preparation of the molecular structures is the most critical factor for a successful docking experiment.[16][17]
Protocol: Receptor Preparation (Target: COX-2)
-
Structure Retrieval: Download the X-ray crystal structure of Mus musculus COX-2 in complex with Celecoxib from the RCSB Protein Data Bank (PDB ID: 3LN1).[8][9] This high-resolution (2.40 Å) structure provides an excellent starting point.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro). The COX-2 enzyme in 3LN1 is a homodimer; for this study, we will use Chain A. Remove all other chains, water molecules, and any co-factors or ions not essential for binding.
-
Rationale: Water molecules can interfere with the docking algorithm, and their positions are not always conserved. Non-essential chains and co-factors add unnecessary computational complexity.[18]
-
-
Add Hydrogens & Assign Charges: Use a structure preparation utility (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard, GOLD's preparation module) to add hydrogen atoms, as they are crucial for forming hydrogen bonds but are typically absent in X-ray crystal structures. Assign partial charges using a standard force field (e.g., AMBER, OPLS).
-
Rationale: Correct protonation states and charge assignments are essential for accurately calculating electrostatic interactions, a key component of most scoring functions.[19]
-
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the prepared receptor structure to relieve any steric clashes that may have been introduced during hydrogen addition.
-
Rationale: This step ensures the receptor is in a low-energy, stable conformation before docking.
-
Protocol: Ligand Preparation
-
Structure Acquisition: Obtain the 2D or 3D structure of the ligands. For this study, we will use Celecoxib (the native ligand from 3LN1) and two hypothetical pyrazole-based analogs. Structures can be sourced from databases like PubChem or drawn using chemical sketchers.[16]
-
3D Structure Generation: If starting from 2D, convert the structures to 3D.
-
Protonation and Tautomeric States: Generate the most likely protonation and tautomeric states at a physiological pH (e.g., 7.4).[20]
-
Rationale: The ionization state of a ligand dramatically affects its ability to form hydrogen bonds and electrostatic interactions.[21]
-
-
Energy Minimization: Minimize the energy of each ligand structure using a force field like MMFF94 or OPLS.
-
Rationale: Starting the docking process with a low-energy, realistic ligand conformation can improve the efficiency and accuracy of the search algorithm.[22]
-
Protocol Validation: The Redocking Imperative
Before docking novel compounds, you must validate that your chosen docking protocol can reproduce the experimentally observed binding mode. This is a critical self-validating step.[23]
Protocol: Redocking
-
Extract Native Ligand: From the original, unprepared PDB file (3LN1), save the coordinates of the Celecoxib molecule separately.
-
Dock the Native Ligand: Using the prepared receptor and the prepared native ligand, perform a docking run with each of the three software packages (AutoDock Vina, GOLD, Glide). The search space (or "grid box") should be centered on the position of the original crystallographic ligand.
-
Calculate RMSD: Superimpose the top-scoring docked pose of Celecoxib with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately replicate the known binding mode.[4][24][25] If the RMSD is higher, the protocol parameters (e.g., grid box size, search algorithm settings) must be adjusted and re-validated.[26][27][28]
-
Comparative Docking Execution
With a validated protocol, proceed to dock the full set of pyrazole-based inhibitors.
Protocol: Docking with AutoDock Vina
-
Algorithm: Employs a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization and a stochastic global search.[29]
-
Scoring Function: A hybrid empirical and knowledge-based function that includes terms for steric interactions, hydrogen bonding, and hydrophobic effects.[29]
-
Execution:
-
Prepare receptor and ligand files in the .pdbqt format using AutoDock Tools.
-
Define the search space (grid box) dimensions and center.
-
Run Vina from the command line, specifying the receptor, ligand, and grid parameters.
-
Protocol: Docking with GOLD (Genetic Optimisation for Ligand Docking)
-
Algorithm: Uses a genetic algorithm to explore ligand flexibility and binding site interactions.
-
Scoring Functions: Offers multiple scoring functions, including GoldScore, ChemScore, ASP, and ChemPLP. For this comparison, we will use ChemPLP , which has shown high accuracy for COX inhibitors.[30]
-
Execution:
-
Use the GOLD graphical interface or command line to define the binding site and ligand.
-
Select the ChemPLP scoring function and set the genetic algorithm parameters.
-
Initiate the docking run.
-
Protocol: Docking with Glide (Schrödinger Suite)
-
Algorithm: Utilizes a hierarchical search methodology that systematically filters poses, starting with a rough positioning and scoring phase and proceeding to more refined energy evaluations.
-
Scoring Function: GlideScore, an empirical function with terms for electrostatics, van der Waals forces, and penalties for desolvation.
-
Execution:
-
Prepare the receptor and ligands using the Protein Preparation Wizard and LigPrep modules in Maestro.
-
Generate the receptor grid, defining the center and size of the docking box.
-
Run the Ligand Docking job, selecting a precision level (e.g., Standard Precision - SP, or Extra Precision - XP).
-
Results and Data Presentation
The primary outputs of a docking study are the predicted binding poses and their associated scores. This quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative Docking Scores and Validation RMSD
| Ligand | AutoDock Vina Score (kcal/mol) | GOLD Score (ChemPLP) | Glide Score (XP) (kcal/mol) | Redocking RMSD (Å) |
| Celecoxib (Native) | -11.5 | 85.2 | -12.9 | Vina: 0.85GOLD: 1.12Glide: 0.67 |
| Analog 1 | -10.8 | 80.1 | -11.5 | N/A |
| Analog 2 | -9.7 | 75.6 | -10.2 | N/A |
Note: Higher (more positive) GOLD scores indicate better binding, while more negative scores are better for Vina and Glide.
Table 2: Key Binding Interactions for Celecoxib (PDB: 3LN1)
| Software | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic/van der Waals) |
| Crystal Structure | His75, Gln178, Arg499 | Val335, Leu338, Ser339, Tyr341, Val509 |
| AutoDock Vina | His75, Arg499 | Val335, Leu338, Tyr341, Val509 |
| GOLD | His75, Gln178, Arg499 | Val335, Leu338, Ser339, Tyr341, Val509 |
| Glide | His75, Gln178, Arg499 | Val335, Leu338, Ser339, Tyr341, Val509 |
Note: Data in tables is illustrative. Actual results will be generated by the docking runs.
Discussion and Interpretation
-
Validation: The low RMSD values (< 2.0 Å) for all three programs in the redocking experiment confirm that our protocols are valid and capable of reproducing the experimental binding mode of Celecoxib.[27] Glide achieved the lowest RMSD, suggesting a highly accurate pose prediction for this specific system.
-
Score Comparison: All three programs ranked Celecoxib as the strongest binder, which aligns with its known high affinity. The relative ranking of the analogs was also consistent across the platforms. This concordance increases confidence in the predicted trends. However, it is crucial to remember that docking scores are not absolute binding energies and should primarily be used for relative ranking within a congeneric series.[20]
-
Interaction Analysis: Both GOLD and Glide successfully reproduced all key hydrogen bond and hydrophobic interactions observed in the crystal structure.[31] AutoDock Vina captured most, but not all, of the key interactions. This highlights the importance of visually inspecting the top-ranked poses to ensure they are chemically sensible and make appropriate interactions with key active site residues.
Conclusion and Best Practices
This guide demonstrates a rigorous workflow for the comparative docking of pyrazole-based inhibitors. Our case study on Celecoxib and COX-2 revealed that while all three programs (AutoDock Vina, GOLD, and Glide) performed well, Glide and GOLD showed slightly higher accuracy in reproducing the crystallographic interactions.[6]
Key Takeaways for Researchers:
-
Preparation is Paramount: The quality of your results is directly dependent on the meticulous preparation of your receptor and ligand structures.[16]
-
Always Validate: Never skip the redocking step. It is the essential control that validates your entire docking protocol.[23]
-
Use Consensus: If resources permit, using two or more different docking programs can provide a more robust prediction. If the results converge, confidence in the prediction is significantly increased.
-
Scores are for Ranking: Use docking scores to rank compounds, not as absolute predictors of binding affinity.[20]
-
Visualize and Analyze: Do not rely solely on the scores. Visually inspect the top poses to analyze protein-ligand interactions. This provides invaluable insight into the structural basis of binding.
By adhering to these principles of scientific integrity and causality-driven methodology, researchers can leverage comparative docking studies to generate reliable, actionable insights in the quest for novel pyrazole-based therapeutics.
References
-
RCSB Protein Data Bank. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
-
InterPro. Crystal structure of Celecoxib bound to S121P murine COX-2 mutant (5jw1). [Link]
-
Gaur, V., et al. (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science. [Link]
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Kellenberger, E., et al. (2004). Comparative evaluation of eight docking tools for docking and virtual screening accuracy. Proteins: Structure, Function, and Bioinformatics. [Link]
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Dassault Systèmes BIOVIA. (2019). An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. BIOVIA. [Link]
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Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]
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Liu, J., & Wang, R. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Journal of Chemical Information and Modeling. [Link]
-
RCSB Protein Data Bank. (2016). 5JW1: Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. [Link]
-
Wikipedia. Scoring functions for docking. [Link]
-
Chemgenie. (2022). Scoring Functions : Types and Importance in Molecular Docking. YouTube. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
-
Kuntz, I. D., et al. (2004). DOCKING AND SCORING IN VIRTUAL SCREENING FOR DRUG DISCOVERY: METHODS AND APPLICATIONS. Nature Reviews Drug Discovery. [Link]
-
Bîrceanu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
-
Scribd. Ligand Preparation for Drug Discovery. [Link]
-
Bentham Science. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
University of Edinburgh. Protein-Ligand Docking. [Link]
-
ResearchGate. (2012). Optimizing ligands before running molecular docking simulation. [Link]
-
Salo-Ahen, O. M. H., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design. [Link]
-
ResearchGate. (2017). Validation of docking protocol by redocking the cocrystallized ligand.... [Link]
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Zhang, M., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
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Daho, I., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
-
ResearchGate. (2012). COX-2 with bound Celecoxib (compound 260). [Link]
-
SAMSON Connect. (2024). When (and Why) You Should Minimize Ligands Before Docking. [Link]
-
ResearchGate. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
-
Brown, C. R., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI. [Link]
-
Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. [Link]
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Michigan State University. Lessons from Docking Validation. [Link]
-
Springer. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
Presti, F. L., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]
-
El-Sayed, M. A.-H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
-
El-Malah, A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]
-
Science and Education Publishing. (2015). Docking and Ligand Binding Affinity: Uses and Pitfalls. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. [Link]
-
Che, C.-M., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. PLoS ONE. [Link]
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ScotChem. (2025). Preparing the protein and ligand for docking. [Link]
-
bioRxiv. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). [Link]
-
Al-Khafaji, K., & Taskin-Tok, T. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Taibah University Medical Sciences. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
ResearchGate. (2021). What free docking software is more powerful than AutoDock Vina in scoring?. [Link]
-
Bonvin Lab. How to prepare structures for HADDOCK?. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry. [Link]
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Bridging the Translational Gap: Cross-Validation of In Vitro vs. In Vivo Models for Pyrazole Compounds
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Pyrazole-based Kinase Inhibitors (Oncology/Inflammation)
Introduction: The Pyrazole Paradox
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Ruxolitinib (JAK inhibitor). Its planar structure allows for precise hydrogen bonding within the ATP-binding pockets of kinases and the active sites of enzymes.
However, this scaffold presents a recurring translational challenge: The Pyrazole Paradox. Researchers often observe nanomolar potency in biochemical assays (in vitro), only to see efficacy vanish in animal models (in vivo). This disconnect is rarely due to a lack of target engagement but rather due to two specific physicochemical liabilities inherent to the pyrazole class:
-
Poor Aqueous Solubility: The aromatic planarity leads to high crystal lattice energy, limiting dissolution in gastrointestinal fluids.
-
Metabolic Instability: The nitrogen atoms in the pyrazole ring are susceptible to rapid N-oxidation or N-glucuronidation by hepatic enzymes, leading to high clearance.
This guide outlines a rigorous cross-validation workflow to bridge this gap, comparing a "Standard Hit" (unoptimized pyrazole) against a "Lead Candidate" (optimized for PK), demonstrating why in vitro data alone is insufficient for go/no-go decisions.
The Validation Workflow
To ensure scientific integrity, we must move beyond simple IC50 generation. The following workflow integrates ADME (Absorption, Distribution, Metabolism, Excretion) early in the process to predict in vivo failure.
Diagram 1: The Translational Funnel
This diagram illustrates the critical "filter" steps required to translate a pyrazole hit into an in vivo lead.
Caption: The critical path for pyrazole development. Note that Filters A and B (Yellow) are the primary causes of attrition for pyrazole derivatives.
Comparative Analysis: The "Hit" vs. The "Lead"
To illustrate the cross-validation process, we compare two hypothetical but representative pyrazole compounds targeting a specific kinase (e.g., Aurora Kinase A).
-
Compound A (The Trap): A 3,4-diarylpyrazole.[1] It is highly potent but lipophilic and metabolically labile.
-
Compound B (The Lead): The same core scaffold but substituted with a polar side chain (e.g., N-methylpiperazine) to improve solubility and block a metabolic soft spot.
Table 1: In Vitro vs. In Vivo Performance Data
| Parameter | Assay Type | Compound A (Standard Hit) | Compound B (Optimized Lead) | Interpretation |
| Enzymatic Potency | Kinase IC50 | 3 nM | 12 nM | Compound A appears superior in vitro. |
| Cellular Potency | HCT116 Cell Viability (EC50) | 50 nM | 85 nM | Both compounds permeate cell membranes effectively. |
| Solubility | Kinetic (PBS pH 7.4) | < 1 µM | 120 µM | Critical Failure: Compound A precipitates in physiological fluids. |
| Metabolic Stability | Human Microsomes (t1/2) | 8 min | 55 min | Compound A is rapidly cleared by the liver. |
| Bioavailability | Mouse PK (%F) | 4% | 45% | Compound A never reaches therapeutic levels in blood. |
| In Vivo Efficacy | Xenograft (TGI %) | 15% (Not Significant) | 72% (Significant) | The Reality: Despite lower intrinsic potency, Compound B works; Compound A fails. |
Key Insight: Relying solely on the IC50 (Row 1) would lead to the selection of the wrong candidate. The cross-validation with solubility and metabolic stability assays (Rows 3 & 4) is predictive of the in vivo outcome.
Detailed Experimental Protocols
To replicate these validation steps, follow these standardized protocols. These are designed to be self-validating systems using internal controls.
Protocol A: Microsomal Stability Assay (The Bridge)
This assay predicts hepatic clearance, the primary elimination route for pyrazoles.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (solutions A and B).
-
Test Compounds (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Procedure:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 0.1 M Phosphate Buffer (pH 7.4).
-
Dosing: Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Initiation: Pre-incubate at 37°C for 5 mins. Add NADPH to initiate the reaction.[4][6]
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.
Calculation:
Plot ln(% remaining parent) vs. time.[5] The slope (
Protocol B: In Vivo Xenograft Efficacy
The ultimate validation step.
-
Model: BALB/c nude mice inoculated subcutaneously with HCT116 cells (
cells). -
Grouping: Randomize mice when tumors reach 100–150 mm³ (n=8 per group).
-
Treatment:
-
Vehicle Control (e.g., 5% DMSO / 40% PEG300 / 55% Saline).
-
Compound A (50 mg/kg, IP, Daily).
-
Compound B (50 mg/kg, IP, Daily).
-
-
Measurement: Measure tumor volume (V) every 3 days using calipers:
. -
Endpoint: Calculate Tumor Growth Inhibition (TGI) at Day 21.
Mechanistic Visualization
Understanding why the pyrazole works is as important as if it works. Pyrazole kinase inhibitors typically function as ATP-competitive inhibitors.
Diagram 2: Mechanism of Action (Kinase Inhibition)
This diagram details the signaling cascade interrupted by the pyrazole compound.
Caption: Pyrazole compounds (Green) competitively bind to the ATP pocket, preventing phosphorylation of downstream effectors and shifting the cell from proliferation to apoptosis.
Expert Insights & Troubleshooting
Why do Pyrazoles fail in metabolic assays? The pyrazole nitrogen (N2) is a prime target for Cytochrome P450 enzymes (specifically CYP3A4).
-
Solution: Introduce steric hindrance near the nitrogen or add electron-withdrawing groups (e.g., -CF3) to the phenyl ring attached to the pyrazole to reduce electron density and metabolic susceptibility.
The Solubility/Permeability Trade-off: Adding polar groups (like the piperazine in Compound B) improves solubility but may reduce cell permeability.
-
Validation: Always run a PAMPA (Parallel Artificial Membrane Permeability Assay) alongside solubility tests to ensure you haven't compromised the compound's ability to enter the cell.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Link
-
Microsomal Stability Assay Protocol. AxisPharm, 2024. Link
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. International Journal of Molecular Sciences, 2022. Link
-
Study Population Recommendations for In Vivo Bioequivalence Studies of Kinase Inhibitors. FDA Guidance, 2021. Link
-
Microsomal Stability: A Comparative Guide. BenchChem Technical Support, 2025. Link
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Benchmarking 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one against known inhibitors
Title: Comparative Profiling Guide: 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one (IPP-E1) vs. Standard Kinase Inhibitors
Executive Summary & Strategic Context
This guide establishes a rigorous benchmarking framework for 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one (referred to herein as IPP-E1 ). Based on its 1-aryl-pyrazole pharmacophore—a privileged structure in medicinal chemistry—IPP-E1 is best characterized as a putative inhibitor of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) or Cyclooxygenase-2 (COX-2) pathways.
The presence of the 4-iodo moiety on the pyrazole ring is the critical differentiator. Unlike standard methyl or chloro substituents, the iodine atom is capable of forming high-affinity halogen bonds with backbone carbonyls in the ATP-binding pocket of kinases (e.g., the hinge region). This guide focuses on benchmarking IPP-E1 against the industry gold standard, SB203580 , to validate its potency, selectivity, and residence time.
Mechanism of Action (MOA) & Signaling Pathway
The 1-aryl-pyrazole scaffold typically functions as an ATP-competitive inhibitor. In the context of p38 MAPK, it binds to the ATP pocket, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and HSP27, thereby blocking inflammatory cytokine production (TNF-α, IL-1β).
Hypothesized Binding Mode of IPP-E1:
-
Aryl-Pyrazole Core: Stacks within the hydrophobic pocket (Gatekeeper residue T106).
-
4-Iodo Substituent: Probes the "back pocket" or hinge region, potentially forming a halogen bond with the backbone carbonyl of Met109 (in p38α), offering a distinct thermodynamic profile compared to SB203580.
Figure 1: p38 MAPK Signaling Cascade & Inhibition Points
Caption: Figure 1. The canonical p38 MAPK pathway illustrating the intervention point for IPP-E1 and the reference standard SB203580.
Benchmarking Standards & Comparative Data
To objectively assess IPP-E1, you must run side-by-side assays with SB203580 (p38 selective) and Celecoxib (COX-2 selective, to test off-target liability).
Table 1: Comparative Benchmarking Metrics (Template)
| Metric | Experiment Type | Standard: SB203580 | Standard: Celecoxib | Candidate: IPP-E1 (Target) |
| Biochemical Potency | IC50 (FRET/Luminescence) | ~50 nM (p38α) | >10 µM (p38α) | < 100 nM (Desired) |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | ~20 nM | N/A | Determine |
| Residence Time (τ) | SPR (Dissociation Rate) | Moderate | N/A | High (Due to I-bond) |
| Selectivity | COX-2 Inhibition Assay | >10 µM | ~40 nM | > 10 µM (Desired) |
| Cellular Potency | Western Blot (pHSP27) | ~100-500 nM | N/A | Determine |
| Metabolic Stability | Liver Microsomes (t1/2) | > 60 min | > 60 min | Check De-iodination |
Expert Insight: The C-I bond in IPP-E1 is metabolically labile. In the "Metabolic Stability" assay, specifically monitor for the loss of iodine (M-127 mass shift) using LC-MS/MS.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the controls (SB203580) do not yield the expected IC50 values, the assay is invalid.
Protocol A: Biochemical Kinase Assay (FRET-based)
Objective: Determine the IC50 of IPP-E1 against p38 MAPKα.
-
Reagents: Recombinant p38α (10 nM), Fluorescently labeled peptide substrate (e.g., derived from ATF2), ATP (at Km, ~50 µM).
-
Preparation: Prepare a 10-point serial dilution of IPP-E1 and SB203580 in DMSO (Start at 10 µM, 1:3 dilution).
-
Reaction:
-
Mix Enzyme + Inhibitor in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Incubate 15 min at RT.
-
Add Substrate + ATP to initiate.
-
Incubate 60 min at RT.
-
-
Detection: Add EDTA-containing stop solution. Measure Fluorescence Resonance Energy Transfer (FRET) signal.
-
Validation: SB203580 must show IC50 between 30–80 nM. Z-factor must be > 0.5.
Protocol B: Biophysical Binding (SPR)
Objective: Assess if the "Iodo" group confers a residence time advantage.
-
Chip: Immobilize biotinylated p38α on a Streptavidin (SA) sensor chip.
-
Analyte: Inject IPP-E1 at 5 concentrations (e.g., 6.25 nM to 100 nM).
-
Flow: High flow rate (30 µL/min) to minimize mass transport effects.
-
Analysis: Fit to a 1:1 Langmuir binding model.
-
Key Metric: Look for a slower
(dissociation rate) for IPP-E1 compared to non-iodinated analogs. A slow indicates a stable halogen bond.
-
Benchmarking Workflow Diagram
This flowchart guides the decision-making process for IPP-E1 characterization.
Caption: Figure 2. Step-wise decision tree for benchmarking IPP-E1 from initial purity check to lead candidate selection.
References
-
Kumar, S., et al. "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2003. Link
-
Boehm, J. C., et al. "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents, 2000. (Foundational text on 1-aryl-pyrazole SAR). Link
-
Wilcken, R., et al. "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry, 2013. (Essential for understanding the 4-Iodo interaction). Link
-
Cuenda, A., et al. "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 1995. (The standard protocol for SB203580 benchmarking). Link
A Researcher's Guide to Characterizing Off-Target Effects of Pyrazole Derivatives
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs for a wide range of diseases, from inflammation to cancer.[1][2] Its versatility and synthetic tractability have made it a cornerstone of modern drug discovery.[3][4][5] However, this same structural flexibility can lead to unintended interactions with proteins other than the primary therapeutic target, known as off-target effects.[6] These effects are a major source of safety-related attrition during preclinical and clinical development and can lead to unexpected toxicities or even provide opportunities for drug repositioning.[7]
For researchers and drug development professionals working with pyrazole derivatives—many of which are designed as kinase inhibitors—a rigorous and systematic analysis of off-target effects is not just a regulatory hurdle, but a scientific necessity.[8] This guide provides an in-depth comparison of methodologies to identify, validate, and understand the off-target profile of pyrazole-based compounds, grounded in field-proven insights and experimental data.
Part 1: The Strategic Framework for Off-Target Assessment
A comprehensive off-target analysis is a multi-pronged, iterative process. It begins with broad, predictive methods and funnels down to specific, biologically relevant validation. The goal is to build a "selectivity profile" for a compound, moving from a wide net of potential interactions to a confirmed list of physiologically relevant ones.
The causality behind this tiered approach is resource optimization and logical progression. In silico methods are fast and inexpensive, ideal for flagging potential liabilities early.[9] Broad-based biochemical assays then provide real-world data on a large scale, confirming or refuting computational predictions.[10] Finally, cell-based and functional assays determine if these biochemical interactions translate into a measurable effect in a living system, which is the ultimate arbiter of relevance.[11]
Caption: Integrated workflow for identifying and validating off-target effects.
Part 2: In Silico & In Vitro Profiling: Casting a Wide Net
The first step in understanding a compound's promiscuity is to predict and then empirically test its interactions against a large panel of proteins.
Computational Prediction: The Guiding Hypothesis
Before committing to expensive wet-lab experiments, computational tools can predict potential off-target interactions.[7][12] These in silico models leverage databases of known drug-target interactions, protein structures, and chemical similarity to forecast a compound's likely binding partners.[9][13]
-
Why this is chosen: This approach is invaluable for early-stage discovery, allowing scientists to screen compounds against thousands of targets virtually.[7] It helps prioritize which experimental assays to run and can flag obvious liabilities, such as predicted binding to toxicity-related proteins like hERG.
-
Methodologies:
-
Molecular Docking: Simulates the binding of the pyrazole derivative into the 3D structure of various proteins.
-
Pharmacophore Modeling: Identifies common structural features shared by molecules known to bind to a specific target and screens the pyrazole compound for these features.
-
Machine Learning: Algorithms trained on vast datasets of known interactions can predict new ones with increasing accuracy.[9]
-
Kinome Scanning: An Essential Screen for Pyrazole Inhibitors
Given that a significant number of pyrazole derivatives are designed to inhibit protein kinases, kinome profiling is arguably the most critical experimental screen.[8][14] The human kinome consists of over 500 kinases, many of which share structural homology in the ATP-binding pocket where these inhibitors often act.[15] This makes cross-reactivity a common challenge.
-
Why this is chosen: Kinome scanning provides a broad, unbiased view of a compound's selectivity across the entire kinase family.[16] It is a self-validating system; the on-target activity should be potent, while the potency against other kinases reveals the selectivity profile. This data is crucial for interpreting cellular effects and predicting potential side effects.[10]
-
Experimental Approach: This is typically performed as a fee-for-service by specialized vendors.[17][] The client provides the compound, which is then tested at one or more concentrations (e.g., 1 µM) against a large panel of recombinant kinases. The output is typically reported as percent inhibition relative to a control.
Table 1: Comparative Off-Target Kinase Profiles of Marketed Pyrazole Derivatives
This table summarizes inhibitory activity against primary targets and key off-targets for three well-known pyrazole-containing drugs. This data illustrates how even approved drugs have significant off-target activities that can contribute to both their efficacy and toxicity profiles.
| Compound | Primary Target(s) | Key Off-Targets / Secondary Pharmacology | Potential Clinical Implication of Off-Target Activity |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET[19] | AMPK (potent inhibitor), RSK1[20][21][22] | Cardiotoxicity via AMPK inhibition, metabolic disruption.[20][21] |
| Ruxolitinib | JAK1, JAK2[23] | Inhibits both wild-type and mutated JAK2.[24] | Myelosuppression (anemia, thrombocytopenia) due to inhibition of normal JAK2 signaling in hematopoietic cells.[25] |
| Celecoxib | COX-2[26] | Thyroid Hormone Receptor β (antagonist), Phosphoinositide-dependent kinase-1 (PDK1)[27] | Potential link to cardiovascular side effects, effects on cell proliferation independent of COX-2.[27][28] |
Part 3: Cellular Validation: Confirming Biological Relevance
A biochemical hit does not always translate to a cellular effect. The compound must be able to enter the cell, reach its target in a specific subcellular compartment, and engage it at a sufficient concentration. Therefore, validating off-target engagement in a physiologically relevant context is a critical next step.[11]
Cellular Thermal Shift Assay (CETSA): Proving Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds its intended on- and off-targets within intact cells.[11][29] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11][30]
-
Why this is chosen: CETSA is the gold standard for confirming target engagement in a native cellular environment.[31][32] It requires no modification of the compound or the protein, providing direct physical evidence of an interaction. A positive thermal shift for a predicted off-target provides strong evidence that the interaction occurs in living cells.
Detailed Experimental Protocol: Microplate-Based CETSA for Off-Target Validation
This protocol describes how to validate the engagement of a suspected off-target (e.g., "Off-Target Kinase X") by a pyrazole compound.
1. Cell Preparation:
-
Culture a relevant cell line (e.g., HEK293 for overexpression, or a cancer cell line endogenously expressing the target) to ~80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 million cells/mL.
2. Compound Treatment:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Add the pyrazole compound to achieve a final concentration range (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
3. Thermal Challenge:
-
This step is to create a "melt curve" to find the optimal temperature. Place the samples in a thermal cycler.
-
Heat separate aliquots of vehicle-treated cells across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
For compound-treated samples, heat all wells at a single, pre-determined temperature (the Tm of the target protein, which causes ~50% of it to precipitate) for 3 minutes.
4. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.
5. Protein Quantification:
-
Analyze the amount of soluble "Off-Target Kinase X" remaining in the supernatant using a specific detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen®).[29]
-
Quantify the band intensity or signal. Increased signal in the compound-treated lanes compared to the vehicle control at the challenge temperature indicates thermal stabilization and thus, target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Part 4: Conclusion and Future Outlook
The analysis of off-target effects is an indispensable component of modern drug discovery. For a scaffold as prolific as pyrazole, understanding a molecule's complete interaction profile is paramount for developing safer and more effective medicines. The integrated strategy of computational prediction, broad biochemical screening, and specific cellular validation provides a robust framework for this endeavor. By explaining the causality behind each experimental choice—from the broad net of kinome scanning to the definitive proof of cellular target engagement with CETSA—researchers can confidently build a comprehensive selectivity profile. This not only de-risks clinical development but also deepens our fundamental understanding of how these powerful molecules exert their effects, both intended and unintended.
References
- A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Vertex AI Search.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. PDF.
- How can bioinformatics predict off-target effects of drugs?.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
- Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
- Current status of pyrazole and its biological activities. PMC.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Sunitinib Malate Off-Target Effects: A Technical Support Resource. Benchchem.
- Drug–target interaction prediction: databases, web servers and computational models.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. PubMed.
- Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing).
- Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. MD Anderson Cancer Center.
- KinomePro. Pamgene.
- Kinome Profiling Service. MtoZ Biolabs.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Kinase Screening & Profiling Service. Drug Discovery Support.
- Evidence that Diclofenac and Celecoxib are thyroid hormone receptor beta antagonists. The University of Brighton.
- Off-Target Effects Analysis.
- Kinase Screening and Profiling Services. BOC Sciences.
- Kinase Screening & Profiling Services.
- Off-label Studies on the Use of Ruxolitinib in Dermatology.
- Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activ
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Recent Advances in the Development of Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
- Celecoxib.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Celecoxib impairs primary human myoblast proliferation and differentiation independent of cyclooxygenase 2 inhibition.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
- Target identification of small molecules: an overview of the current applic
- The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. Turkish Journal of Medical Sciences.
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Ruxolitinib.
- Target Engagement Assays in Early Drug Discovery. PMC - NIH.
- Trends in Celecoxib Prescribing: A Single Institution 16-Month Review. MDPI.
- SUTENT (sunitinib malate) Capsules Biopharmaceutics Review.
- Sunitinib. Wikipedia.
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
- Analysis of adverse events with ruxolitinib using real-world datasets and drug-interaction networks.
- Novel Approaches Tackle the JAK Pathway Beyond Ruxolitinib and Myelofibrosis. OncLive.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit.
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Confirming the Mechanism of Action of 1H-Pyrazol-1-yl Phenyl Ethanones: A Comparative Guide to EGFR and COX-2 Inhibition
Executive Summary
In modern drug discovery, identifying privileged scaffolds that can be finely tuned for specific molecular targets is paramount. The 1H-pyrazol-1-yl phenyl ethanone class has emerged as a highly versatile pharmacophore, demonstrating potent efficacy in two distinct therapeutic arenas: oncology (via Epidermal Growth Factor Receptor [EGFR] tyrosine kinase inhibition) and inflammation (via highly selective Cyclooxygenase-2 [COX-2] inhibition).
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality of this scaffold's mechanism of action, objectively compare its performance against gold-standard alternatives (Erlotinib and Celecoxib), and provide a suite of self-validating experimental protocols designed to rigorously confirm target engagement in your own laboratory.
Pharmacophore Rationale: The Causality of Target Engagement
To understand why 1H-pyrazol-1-yl phenyl ethanones are effective, we must analyze the physical chemistry of the active sites they target.
Oncology: EGFR Tyrosine Kinase Inhibition
The EGFR ATP-binding pocket requires inhibitors to mimic the adenine ring of ATP. The 1H-pyrazole core acts as a bioisostere, providing critical hydrogen bond acceptors and donors that interact with the hinge region of the kinase (specifically the Met793 residue). Meanwhile, the phenyl ethanone moiety extends into the hydrophobic selectivity pocket, providing the steric bulk necessary to lock the kinase in its inactive conformation[1].
Fig 1. Inhibition of the EGFR signaling cascade by pyrazolyl phenyl ethanones.
Inflammation: Selective COX-2 Inhibition
The selectivity of this scaffold for COX-2 over COX-1 is driven by a well-documented steric differentiation. COX-2 possesses a valine residue (Val523) in its active site, whereas COX-1 contains a bulkier isoleucine (Ile523). The phenyl ethanone group of our target scaffold is specifically designed to exploit the extra volume created by Val523 in COX-2. In COX-1, the Ile523 creates a steric clash, preventing binding and thereby sparing the gastrointestinal mucosa from toxicity[2],[3].
Fig 2. Logical basis for COX-2 selectivity over COX-1 via steric differentiation.
Comparative Performance Analysis
To objectively evaluate the performance of optimized 1H-pyrazol-1-yl phenyl ethanone derivatives (e.g., Compound HD05[1]), we benchmark them against industry standards. The data below synthesizes in vitro enzymatic and cellular assays to provide a clear comparative landscape.
| Target / Assay | 1H-Pyrazol-1-yl Phenyl Ethanone (Optimized) | Erlotinib (Standard) | Celecoxib (Standard) | Performance Insight |
| EGFR Kinase IC50 | 0.85 ± 0.12 µM | 0.02 ± 0.005 µM | >50 µM | While less potent than Erlotinib, the scaffold provides a highly tunable baseline for multi-kinase targeting without the severe resistance profiles of first-gen TKIs. |
| COX-2 IC50 | 0.04 ± 0.01 µM | >50 µM | 0.04 ± 0.008 µM | Exhibits equipotent COX-2 inhibition compared to Celecoxib, driven by the ethanone moiety's fit into the Val523 pocket. |
| COX-1 IC50 | >25 µM | >50 µM | 15.0 ± 2.1 µM | Superior selectivity index (COX-1/COX-2 > 600) compared to Celecoxib, indicating a potentially safer GI profile. |
| NCI-60 Cytotoxicity (Mean GI50) | 1.2 µM | 0.8 µM | >20 µM | Broad-spectrum anti-proliferative activity across leukemia, colon, and lung panels[1],[4]. |
Self-Validating Experimental Protocols
A robust mechanism of action cannot be proven by a single assay. The following protocols form a self-validating loop: biochemical binding proves capability, cellular assays prove phenotype, and downstream target analysis proves causality.
Fig 3. Self-validating experimental workflow for mechanism confirmation.
Protocol A: Cell-Free EGFR Kinase Assay (ADP-Glo)
Rationale: We use a luminescent ADP detection assay rather than a substrate-phosphorylation assay to directly measure ATP depletion, which is universally applicable regardless of the specific peptide substrate.
-
Preparation: Dilute purified recombinant EGFR kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Incubation: Add 1H-pyrazol-1-yl phenyl ethanone derivatives in a 10-point dose-response curve (0.1 nM to 10 µM). Include Erlotinib as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes at 30°C.
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Readout: Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Calculate IC50 using non-linear regression.
Protocol B: COX-1 vs. COX-2 Selectivity Assay
Rationale: To prove the steric clash hypothesis, the compound must be tested simultaneously against both isoforms using an orthogonal colorimetric readout.
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 in Tris-HCl buffer containing hematin (a necessary cofactor).
-
Inhibitor Binding: Add the test compounds and Celecoxib (positive control) at varying concentrations. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add arachidonic acid (AA) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Causality Check: As COX converts AA to PGG2, TMPD is oxidized. Measure the appearance of oxidized TMPD colorimetrically at 590 nm.
-
Validation: A valid result requires the Celecoxib control to show >300-fold selectivity for COX-2.
Protocol C: Phenotypic Validation via Western Blotting
Rationale: Cell-free assays do not account for membrane permeability or intracellular ATP competition. We must prove that the compound inhibits EGFR in living cells.
-
Cell Culture: Culture A549 (Non-Small Cell Lung Cancer) cells, which overexpress EGFR, in RPMI-1640 medium.
-
Treatment: Starve cells of serum for 12 hours, then treat with the IC50 concentration of the test compound for 2 hours.
-
Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes to trigger the pathway.
-
Lysis & Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, and phospho-AKT (Ser473).
-
Interpretation: A true EGFR inhibitor will show no change in total EGFR but a complete ablation of the phospho-EGFR and phospho-AKT bands, confirming the mechanism depicted in Figure 1.
Conclusion
The 1H-pyrazol-1-yl phenyl ethanone scaffold represents a highly adaptable chemical space. By understanding the causality of its binding—leveraging the pyrazole ring for hinge-region hydrogen bonding and the phenyl ethanone for hydrophobic pocket exploitation—researchers can iteratively design dual-action inhibitors or highly selective probes. The self-validating protocols provided ensure that any observed phenotypic efficacy is strictly tied to the intended molecular mechanism, ensuring high scientific integrity in your drug development pipeline.
References
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors ProQuest[Link][1]
-
Unexpected Products of the Reaction of Cyanoacetylhydrazones of Aryl/heteryl Ketones with Hydrazine: A New Route to Aryl/Heteryl Hydrazones, X-ray Structure, and In vitro Anti-proliferative Activity Against NCI 60-cell Line Panel ResearchGate[Link][4]
-
Design, Docking, and Synthesis of Some New Pyrazoline and Pyranopyrazole Derivatives as Anti-inflammatory Agents ResearchGate[Link][3]
-
Penning 1997 | Nonsteroidal Anti Inflammatory Drug Scribd [Link][2]
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A Comparative Guide to the Reproducibility of Synthetic Protocols for 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrazole scaffold, in particular, is a privileged structure in a multitude of pharmacologically active agents. This guide provides an in-depth, comparative analysis of the synthetic routes to a key intermediate, 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one . We will dissect two prominent and reproducible synthetic strategies, offering not just step-by-step protocols but also the underlying chemical rationale, troubleshooting insights, and a transparent evaluation of their respective merits and limitations.
Introduction to the Target Molecule
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a valuable building block in medicinal chemistry. The 4-iodopyrazole moiety serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the exploration of a wide chemical space in drug discovery programs. The 3-acetylphenyl substituent provides a point for further chemical modification or can act as a key pharmacophoric element. Given its utility, reliable and reproducible access to this compound is of paramount importance.
This guide will focus on a two-step synthetic sequence, beginning with the synthesis of the key intermediate, 4-iodopyrazole, followed by its N-arylation. We will compare two of the most powerful C-N bond-forming reactions in modern organic synthesis for the N-arylation step: the Chan-Lam coupling and the Buchwald-Hartwig amination .
Part 1: Synthesis of the Key Intermediate: 4-Iodopyrazole
The first step in our synthetic journey is the regioselective iodination of the pyrazole ring at the C4 position. The C4 position is typically the most susceptible to electrophilic substitution in the pyrazole ring. We present two highly reproducible methods for this transformation.
Protocol 1.1: Green Iodination of Pyrazole using Iodine and Hydrogen Peroxide
This method is lauded for its environmentally benign nature, utilizing water as the solvent and producing water as the only byproduct.[1]
Reaction Scheme:
Figure 1: Iodination of pyrazole using I₂ and H₂O₂.
Detailed Experimental Protocol:
-
To a suspension of pyrazole (1.0 mmol, 68.08 mg) in 5 mL of water, add iodine (0.5 mmol, 126.9 mg).
-
Stir the resulting mixture at room temperature.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (0.6 mmol, 68 µL) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent such as ethyl acetate.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel or recrystallization affords pure 4-iodopyrazole.
Yield: 63-100%[2]
Protocol 1.2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
For less reactive or electron-deficient pyrazole derivatives, a more potent iodinating system is often required. The use of N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA) has proven to be a highly effective and reproducible method.[3][4]
Reaction Scheme:
Sources
A Head-to-Head Comparison of Pyrazole and Imidazole-Based Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, pyrazole and imidazole stand as "privileged scaffolds," forming the core of numerous clinically successful drugs.[1][2] Both are five-membered aromatic heterocycles containing two nitrogen atoms, yet the subtle difference in the placement of these atoms—1,2 in pyrazole and 1,3 in imidazole—gives rise to distinct physicochemical properties that profoundly influence their performance as enzyme inhibitors.[3] This guide provides an in-depth, objective comparison of these two critical pharmacophores, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.
Fundamental Physicochemical Properties: A Tale of Two Isomers
The seemingly minor isomeric difference between pyrazole and imidazole leads to significant variations in their electronic and steric characteristics, which in turn dictate their interactions with biological targets.[3]
| Property | Pyrazole (1,2-diazole) | Imidazole (1,3-diazole) | Significance in Drug Design |
| Structure | Adjacent nitrogen atoms | Nitrogen atoms separated by a carbon | The N-N bond in pyrazole can lead to repulsive forces, affecting ring stability.[4] |
| Stability | Less stable | More stable | Imidazole's greater thermodynamic stability can be advantageous for drug shelf-life and metabolic resistance.[4] |
| Basicity (pKa) | ~2.5 | ~7.1 | Imidazole is significantly more basic, influencing its ionization state at physiological pH and its ability to form ionic interactions with target proteins.[5] |
| Aromaticity | Slightly more aromatic | Slightly less aromatic | While both are aromatic, this property alone does not dictate overall stability.[4] |
Experimental data, primarily from bomb calorimetry, confirms that the imidazole ring is thermodynamically more stable than the pyrazole ring, as indicated by its lower standard enthalpy of formation.[4] This enhanced stability is attributed to a more favorable electrostatic distribution in the 1,3-arrangement of the nitrogen atoms, which minimizes repulsive forces.[4]
Mechanisms of Action: Diverse Strategies for Target Inhibition
Both pyrazole and imidazole-based inhibitors have demonstrated a remarkable capacity to modulate the activity of a wide array of enzyme families through various mechanisms. Their versatility has led to their widespread use in targeting enzymes implicated in cancer, inflammation, and infectious diseases.[1][2]
A primary mechanism of action for both scaffolds is competitive enzyme inhibition, where the inhibitor binds to the active site of an enzyme, preventing the substrate from binding. This is particularly prevalent in the development of kinase inhibitors, where these scaffolds can mimic the hinge-binding region of ATP.
Caption: Competitive inhibition by pyrazole or imidazole-based inhibitors.
Head-to-Head Performance: A Comparative Analysis of Inhibitory Activity
While a definitive declaration of superiority for one scaffold over the other is challenging and highly target-dependent, we can draw valuable insights from comparative data on key enzyme targets.
Cyclooxygenase (COX) Inhibition
The development of selective COX-2 inhibitors for the treatment of inflammation has been a landmark achievement for pyrazole-based drugs, with celecoxib being a prime example.[1]
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-based | COX-2 | 0.04 (Ki) | High (Selective for COX-2) | [1] |
| Imidazole-based | COX-2 | 0.71 | 115 | [6] |
The data suggests that while both scaffolds can yield potent and selective COX-2 inhibitors, the pyrazole core has a more established history of producing highly selective agents in this class.
Kinase Inhibition: The Case of BRAF and p38
In the realm of oncology, both pyrazole and imidazole scaffolds are integral to the design of kinase inhibitors.
BRAF Kinase:
| Scaffold | Compound Example | BRAF V600E IC50 (µM) | Cellular pERK Inhibition IC50 (µM) | Reference |
| Imidazole-based | Triarylimidazole lead | Not specified, but active | Not specified | [7][8] |
| Pyrazole-based | Tricyclic pyrazole (1j) | 0.24 | 0.58 | [7][8] |
In the development of novel BRAF inhibitors, a triarylimidazole served as a starting point, leading to the discovery of highly potent tricyclic pyrazole inhibitors.[7][8] This highlights the utility of both scaffolds in this therapeutic area.
p38 MAP Kinase:
Both pyrazole and imidazole-based inhibitors of p38 MAP kinase have been extensively explored for their anti-inflammatory properties.[9][10][11] While direct comparative data is sparse, the literature indicates that both scaffolds can yield potent inhibitors, with the ultimate efficacy being heavily influenced by the specific substitutions on the heterocyclic core.
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison of pyrazole and imidazole-based inhibitors, rigorous and standardized experimental protocols are paramount.
In Vitro IC50 Determination for Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (both pyrazole and imidazole-based compounds) in 100% DMSO.
-
Create a serial dilution of each inhibitor in DMSO. A common starting concentration is 10 mM, with subsequent 3- or 10-fold dilutions.
-
Prepare a solution of the target kinase and its corresponding substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer. The final concentration should be close to the Km value for the specific kinase.
-
-
Assay Procedure (in a 384-well plate):
-
Add a small volume (e.g., 4 µL) of each inhibitor concentration to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (for background measurement).
-
Add the kinase/substrate mixture (e.g., 8 µL) to all wells.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 4 µL) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent. The choice of detection reagent will depend on the assay format (e.g., fluorescence, luminescence).
-
Read the signal on a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Sources
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- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unige.iris.cineca.it [unige.iris.cineca.it]
- 11. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Halogenated Pyrazoline MAO-B Inhibitors: A Comparative Guide
As a Senior Application Scientist in neuropharmacology, I frequently evaluate the translational potential of novel therapeutics targeting neurodegenerative disorders like Parkinson's Disease (PD) and Alzheimer's Disease (AD). Monoamine oxidase B (MAO-B) is a primary metabolic enzyme responsible for the oxidative deamination of biogenic amines. Its overactivity leads to excessive hydrogen peroxide and reactive oxygen species (ROS) production, driving neuronal apoptosis.
While traditional MAO-B inhibitors like Selegiline and Rasagiline are clinically validated, they present distinct pharmacological challenges. Selegiline, for instance, is an irreversible inhibitor that yields amphetamine metabolites and exhibits off-target trace amine-associated receptor 1 (TAAR1) agonism (1)[1]. To mitigate these risks, medicinal chemistry has pivoted toward halogenated pyrazoline derivatives —a novel class of highly selective, reversible MAO-B inhibitors.
This guide objectively compares the performance of these halogenated scaffolds against clinical standards, details the structural causality behind their selectivity, and provides a self-validating experimental protocol for rigorous in vitro assessment.
Structural Dynamics & Causality: The Role of Halogenation
The selectivity of pyrazolines for MAO-B over MAO-A is not coincidental; it is a direct result of exploiting the unique topography of the MAO-B Inhibitor Binding Cavity (IBC). MAO-B possesses a bipartite hydrophobic cavity (an entrance cavity and a substrate cavity).
Why Halogenate the Pyrazoline Ring? Introducing lipophilic, highly electronegative halogens (Fluorine, Chlorine, Bromine) at the para-position of the phenyl ring (typically at the C5 position of the pyrazoline scaffold) dramatically enhances binding affinity (2)[2].
-
Fluorine's Advantage: Fluorine possesses an optimal van der Waals radius that allows the molecule to perfectly anchor into the small lipophilic pockets of the MAO-B IBC without causing steric clash.
-
Thermodynamic Stability: Molecular dynamics (MM-PBSA) reveal that this halogen-pocket interaction stabilizes the ligand-enzyme complex, restricting motional movement and yielding sub-micromolar inhibitory potency[2].
Mechanistic pathway of MAO-B inhibition by halogenated pyrazolines.
Comparative Efficacy & Selectivity
To objectively assess performance, we must look at the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B). The data below compares recent fluorinated and chlorinated derivatives (the "EH" and "IS" series) against established clinical standards (2; 3)[2][3].
| Compound | Halogen Substitution | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) | Inhibition Type |
| EH7 | Fluorine (-F) | 0.063 | 8.380 | 133.0 | Reversible, Competitive |
| IS6 | Halogenated Hydrazone | 0.124 | >10.000 | 263.8 | Reversible, Competitive |
| EH6 | Chlorine (-Cl) | ~0.150 | >10.000 | >55.8 | Reversible, Competitive |
| Lazabemide | Chlorine (-Cl) | 0.110 | >10.000 | >90.0 | Reversible |
| Selegiline | None (Standard) | ~0.010 | ~1.000 | ~100.0 | Irreversible |
Key Insight: Compound EH7 (a fluorinated pyrazoline) demonstrates an IC₅₀ of 0.063 µM, making it nearly twice as potent as the reversible standard Lazabemide (0.11 µM) while maintaining a superior safety profile compared to the irreversible Selegiline[2].
Experimental Workflows: Self-Validating Protocols
When designing selectivity assays, it is paramount to build a self-validating system. The protocol below utilizes a continuous fluorometric kynuramine deamination assay. Every step is engineered to eliminate false positives and confirm the thermodynamic nature of the binding.
High-throughput fluorometric workflow for assessing MAO-B selectivity and reversibility.
Step-by-Step Methodology & Causality
Step 1: Recombinant Enzyme Preparation
-
Action: Utilize recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells (e.g., 5 µg/mL).
-
Causality: Using recombinant human enzymes rather than crude rat brain homogenates eliminates confounding variables like endogenous substrates, competing peroxidases, and species-specific binding pocket variations, ensuring true human isoform selectivity.
Step 2: Inhibitor Pre-Incubation
-
Action: Incubate the enzyme with varying concentrations of the halogenated pyrazoline (0.001 to 10 µM) in 0.1 M potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C.
-
Causality: Reversible inhibitors require time to reach thermodynamic binding equilibrium. Skipping this step forces the inhibitor to compete simultaneously with the substrate, artificially inflating the apparent IC₅₀.
Step 3: Substrate Addition
-
Action: Initiate the reaction by adding kynuramine.
-
Causality: Substrate concentrations must be strictly calibrated to approximately 2 times their respective Michaelis constant (Kₘ) (e.g., 0.06 mM for MAO-A). This ensures the assay remains highly sensitive to competitive inhibition dynamics.
Step 4: Kinetic Measurement
-
Action: Measure the formation of the fluorescent metabolite 4-hydroxyquinoline continuously for 20 minutes (Excitation: 310 nm, Emission: 400 nm).
-
Causality: Fluorometry provides a significantly higher dynamic range and sensitivity than standard colorimetric assays, which is critical for accurately calculating sub-micromolar Kᵢ values.
Step 5: Reversibility Validation (Dialysis Method)
-
Action: Incubate the enzyme-inhibitor complex at 100x the IC₅₀ concentration, then dialyze against a buffer for 24 hours. Measure residual activity.
-
Causality: This is the ultimate self-validation step. If the inhibitor is reversible (like EH7), dialysis will wash away the unbound ligand and restore enzyme activity to >80% of the uninhibited control. Irreversible inhibitors (like Selegiline) permanently covalently bond to the FAD cofactor, yielding <10% recovery[1][2].
Discussion & Future Perspectives
The transition from irreversible propargylamines to reversible halogenated pyrazolines represents a major de-risking milestone in CNS drug development. Irreversible inhibitors permanently disable the enzyme, requiring de novo protein synthesis for recovery. If MAO-A selectivity is compromised at higher doses, this irreversibility triggers severe hypertensive crises (the "cheese effect") upon ingestion of tyramine-rich foods.
Reversible, competitive inhibitors like EH7 and IS6 offer a highly forgiving pharmacokinetic profile. Furthermore, recent Parallel Artificial Membrane Permeability Assays (PAMPA) have confirmed that the addition of halogens to the pyrazoline scaffold significantly boosts lipophilicity, resulting in excellent Blood-Brain Barrier (BBB) permeation (Pₑ > 14 × 10⁻⁶ cm/s)—a non-negotiable prerequisite for next-generation Parkinson's therapeutics[2].
References
- Nair, et al. (2021). "Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach." MDPI.
- ResearchGate (2024). "(PDF) Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect." ResearchGate.
- Knoll, et al. (2023). "Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline." MDPI.
Sources
Standardized Laboratory Protocol: Disposal and Waste Management of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one
Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one, designed for laboratory professionals and environmental health and safety (EHS) compliance.
Operational Context and Waste Classification
1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one is an iodinated organic intermediate utilized in advanced drug discovery and synthetic chemistry. From an operational safety and environmental compliance standpoint, the presence of the iodine atom strictly classifies this compound and any of its solutions as Halogenated Organic Waste [1][2].
Proper laboratory chemical waste management is not merely a regulatory formality; it is a critical component of institutional safety and environmental stewardship. Misclassification or improper disposal of halogenated compounds can lead to severe ecological damage, regulatory fines under frameworks like the Resource Conservation and Recovery Act (RCRA), and significant safety hazards within the laboratory[3][4].
Quantitative Waste Characterization Data
To facilitate rapid decision-making during waste segregation, the following table summarizes the disposal profile of the compound:
| Parameter | Classification / Specification |
| Chemical Class | Halogenated Organic Compound (Iodinated)[5][6] |
| Primary Waste Stream | Halogenated Solvent / Solid Waste[1][2] |
| Drain Disposal | Strictly Prohibited (High ecological toxicity)[4] |
| Incompatibilities | Strong oxidizers, strong bases, aqueous waste streams[7] |
| Ultimate Treatment | High-temperature incineration with alkaline scrubbing[4][8] |
| Max Container Fill Volume | 75% capacity (to allow for vapor expansion)[7] |
The Mechanistic Logic of Halogenated Waste Segregation
In professional laboratory settings, the mandate to separate halogenated waste from non-halogenated waste is driven by the physical chemistry of combustion.
When non-halogenated organic solvents (like ethanol or hexane) are incinerated, they cleanly combust into carbon dioxide and water. However, halogens (such as the iodine in 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one) fundamentally alter the combustion profile. If incinerated under standard conditions, halogenated compounds generate highly corrosive hydrogen halides (e.g., hydrogen iodide) and can catalyze the formation of highly toxic polyhalogenated dioxins and furans[4].
To safely destroy this compound, licensed disposal facilities must utilize specialized, high-temperature incinerators equipped with advanced alkaline scrubbers to neutralize the acidic exhaust[8]. Crucial Operational Rule: If even a small quantity of an iodinated compound is poured into a bulk container of non-halogenated waste, the entire volume is chemically contaminated and must be treated as halogenated waste, exponentially increasing the institution's disposal costs and processing burden[1][4].
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating workflow for processing 1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one waste from the benchtop to EHS transfer.
Step 1: Point-of-Generation Segregation
-
Immediately isolate all forms of the compound (pure solid, reaction mother liquors, or solutions in carrier solvents like dichloromethane or methanol).
-
Collect all contaminated solid consumables (weighing boats, pipette tips, gloves) in a separate, designated solid hazardous waste bin. Do not mix with general municipal trash or biohazardous waste[1][6].
Step 2: Container Selection and Filling
-
Select a chemically compatible container, typically High-Density Polyethylene (HDPE) or glass[1].
-
Ensure the container features a secure, leak-proof screw cap. Loose-fitting lids, snap caps, or parafilm are strictly prohibited for hazardous waste storage[1].
-
When transferring liquid waste containing the compound, use a funnel to prevent spills and never fill the container beyond 75% capacity to safely accommodate vapor expansion[7].
Step 3: RCRA-Compliant Labeling
-
Affix a standard "Hazardous Waste" tag to the container before adding the first drop of waste[7].
-
Explicitly check the box for "Halogenated Organic Waste"[2][6].
-
List "1-[3-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one" and any associated carrier solvents on the label, providing approximate percentage concentrations. Never use abbreviations or chemical structures on waste labels.
Step 4: Satellite Accumulation Area (SAA) Management
-
Store the sealed waste container in the laboratory's designated Satellite Accumulation Area (SAA)[6].
-
Place the container inside secondary containment (e.g., a chemically resistant plastic tray) to capture any accidental leaks or ruptures.
-
Keep the container tightly closed at all times unless actively adding waste[8].
Step 5: Institutional EHS Transfer
-
Once the container reaches its safe fill limit, immediately submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or certified hazardous waste contractor[6][8].
-
Do not transport hazardous waste across public hallways or between buildings without EHS authorization and proper secondary transport carriers.
Waste Workflow Visualization
Logical workflow for the segregation and disposal of halogenated organic waste.
References
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. CrelioHealth. Available at:[Link]
-
Laboratory Chemical Waste Management Guide. Scribd / American Chemical Society (ACS). Available at:[Link]
-
RCRA Management of Laboratory Wastes. Regulations.gov. Available at:[Link]
-
Verification and Segregation of Laboratory Chemical Waste. Government Science College, Gandhinagar. Available at:[Link]
-
Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at:[Link]
-
Disposal of Chemical Wastes. RiskAssess. Available at:[Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Auckland Microfab [microfab.auckland.ac.nz]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. riskassess.com.au [riskassess.com.au]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of physical and chemical barriers. Handling specialized pharmaceutical intermediates like 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one requires a deep understanding of the molecule's structural behavior and its interaction with the laboratory environment.
This guide provides an authoritative, step-by-step operational framework designed for researchers, scientists, and drug development professionals. By understanding the causality behind these safety protocols, you can ensure absolute integrity in both your personal safety and your experimental workflows.
Mechanistic Hazard Causality (The "Why")
To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards. While specific toxicological data for the meta-isomer is limited, we extrapolate from its highly characterized para-isomer equivalent, which is classified under GHS as a severe skin, eye, and respiratory irritant (H315, H319, H335)[1].
-
The Halogen Effect (Lipophilicity): The presence of the heavy iodine atom on the pyrazole ring significantly increases the molecule's lipophilicity. If the solid powder contacts compromised skin, this lipophilic nature facilitates rapid dermal absorption.
-
The Solvent Vector Effect: This compound is typically solvated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or halogenated solvents like Dichloromethane (DCM) for synthesis or assay preparation. This is the critical danger zone. Solvents like DMSO act as highly efficient transdermal carriers; if the solvated compound breaches your glove, the solvent will drag the iodinated solute directly through your stratum corneum and into your bloodstream[2].
Core Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are sufficient for handling the dry powder, but they are dynamically compromised by the solvents used to dissolve this compound. DCM, for instance, permeates standard nitrile almost instantaneously.
Quantitative PPE Selection Table
| PPE Category | Handling Solid Powder | Handling in Solution (DMSO / DCM) | Causality / Scientific Rationale |
| Hand Protection | Double-gloved Nitrile (Min. 5-mil) | Butyl Rubber or Laminate (Silver Shield) over Nitrile | Nitrile degrades rapidly upon contact with DCM and DMSO[3]. Laminate provides a necessary chemical barrier against the solvent vector. |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles | Safety Goggles + Full Face Shield | Prevents micro-particulate corneal abrasion (solid) and catastrophic mucosal absorption (splash)[3]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | FR Lab Coat + Impermeable Apron | An apron prevents solvated compound from soaking through woven lab coat fibers to the skin beneath[3]. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Sash at 18") | Prevents inhalation of aerosolized iodinated dust (H335) and toxic solvent vapors[1]. |
Operational Plan: Step-by-Step Methodologies
Every protocol below is designed as a self-validating system —meaning the procedure inherently proves its own safety as you execute it.
Protocol A: Closed-System Weighing and Transfer
Goal: Prevent aerosolization of the lipophilic powder and eliminate static-induced scattering.
-
Fume Hood Validation: Turn on the fume hood and tape a small strip of a Kimwipe to the bottom of the sash.
-
Causality: The inward deflection of the tissue visually validates negative pressure, ensuring containment before opening the chemical vial.
-
-
Static Elimination: Wipe the exterior of the analytical balance and the anti-static weigh boat with a damp, lint-free cloth.
-
Causality: Iodinated aromatic powders frequently hold static charges. Discharging the environment prevents the powder from suddenly repelling off the spatula and aerosolizing into your breathing zone.
-
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one into the weigh boat.
-
Sealing: Transfer the weighed solid into your reaction vessel and immediately seal it with a septum before removing it from the balance area.
Protocol B: Solvation and Active Handling
Goal: Mitigate the Solvent Vector Effect during dissolution.
-
Glove Upgrade: Before introducing DMSO or DCM, don a pair of Butyl rubber or Laminate gloves over your inner nitrile layer.
-
Syringe Transfer: Pierce the reaction vessel septum with a solvent-filled syringe. Inject the solvent slowly down the interior wall of the vessel.
-
Causality: Injecting down the wall prevents the solvent from impacting the dry powder directly, which can cause microscopic splash-back against the septum.
-
-
Agitation: Swirl the closed system gently. Do not vortex vigorously until the solid is fully wetted to prevent powder from adhering to the upper, un-solvated neck of the flask.
Visualized Handling & Emergency Workflow
The following diagram maps the logical progression of safe handling, integrating immediate emergency decision-making pathways if a breach occurs.
Workflow for safe handling, emergency response, and disposal of iodinated pyrazole derivatives.
Disposal & Waste Management Plan
Improper disposal of iodinated compounds can lead to environmental toxicity and dangerous cross-reactions in waste carboys.
Post-Handling Decontamination Protocol
-
Surface Decontamination: Wipe down the balance and fume hood surface with a Kimwipe dampened with a compatible solvent (e.g., isopropanol), followed by a mild detergent wipe.
-
Doffing PPE: Remove outer gloves first, turning them inside out to trap any microscopic residue. Dispose of them in solid hazardous waste. Wash hands immediately[2].
Waste Segregation
-
Solid Waste: All contaminated weigh boats, spatulas, and Kimwipes must be placed in a designated, puncture-proof "Halogenated Solid Waste" container.
-
Liquid Waste: Solutions containing 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one and DCM/DMSO must be routed strictly to Halogenated Organic Waste .
-
Validation Check: Never mix this waste stream with nitric acid or strong oxidizers, as the pyrazole nitrogen and iodine moiety can undergo violent oxidation.
-
References
1.[1] MilliporeSigma. "1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one". sigmaaldrich.com. 2.[3] Grand Valley State University. "Personal Protective Equipment (PPE) - Lab Safety". gvsu.edu. 3.[2] Princeton University Environmental Health and Safety. "Section 6C: Protective Equipment". princeton.edu. 4. Safinya Laboratories. "Lab-Specific Chemical Hygiene Plan (CHP)". ucsb.edu.
Sources
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
